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  • Product: 4-Bromobenzofuran-2-carbaldehyde
  • CAS: 177735-24-9

Core Science & Biosynthesis

Foundational

4-Bromobenzofuran-2-carbaldehyde CAS 177735-24-9 physicochemical properties

An In-Depth Technical Guide to 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9): Properties, Synthesis, and Applications Executive Summary 4-Bromobenzofuran-2-carbaldehyde is a halogenated heterocyclic compound featur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9): Properties, Synthesis, and Applications

Executive Summary

4-Bromobenzofuran-2-carbaldehyde is a halogenated heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal and materials science.[1][2] The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive technical overview of 4-Bromobenzofuran-2-carbaldehyde, detailing its physicochemical properties, plausible synthetic routes, chemical reactivity, and its potential as a pivotal building block for drug discovery and development. The strategic placement of the bromine atom and the aldehyde functional group offers dual points for molecular diversification, making it a highly valuable intermediate for creating novel compound libraries.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-Bromobenzofuran-2-carbaldehyde are critical for its handling, storage, and application in synthetic chemistry. While specific experimental data for this exact compound is sparse, a reliable profile can be constructed from available data and analysis of analogous structures.

Physical and Chemical Properties

The key identifying and physical properties are summarized below. Storage conditions are particularly critical to prevent degradation and maintain sample integrity.

PropertyValue / DescriptionSource(s)
CAS Number 177735-24-9[5]
Molecular Formula C₉H₅BrO₂[5]
Molecular Weight 225.04 g/mol [5]
Appearance Expected to be a yellow to brown solid, based on related benzaldehydes and bromo-aromatics.[6]N/A
Melting Point Not explicitly reported; related compounds like 4-Bromobenzaldehyde melt at 55-58 °C.[7]N/A
Solubility Expected to be insoluble in water but soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).N/A
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen). Recommended temperatures range from 4°C to -20°C for long-term stability.[5][8]N/A
Spectroscopic Signature

Characterization of 4-Bromobenzofuran-2-carbaldehyde relies on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The most downfield signal will be the aldehyde proton (-CHO), typically appearing between δ 9.5-10.5 ppm. The furan proton adjacent to the aldehyde will also be significantly deshielded.

  • ¹³C NMR: The carbon NMR would prominently feature the aldehyde carbonyl carbon signal between δ 180-195 ppm. Aromatic carbons would appear in the δ 110-160 ppm range, with the carbon atom bonded to the bromine showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically found around 1680-1700 cm⁻¹. C-H stretching from the aromatic rings and the C-O-C stretching of the furan ether linkage would also be observable.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound. The base peak would likely correspond to the loss of a functional group.

Synthesis and Mechanistic Insights

The synthesis of substituted benzofurans is a well-established area of organic chemistry.[3] A logical and efficient pathway to 4-Bromobenzofuran-2-carbaldehyde can be designed from commercially available precursors, often involving the formation of the furan ring onto a pre-functionalized benzene ring.

Proposed Synthetic Workflow

A robust method involves the O-alkylation of a substituted salicylaldehyde followed by an intramolecular cyclization. This approach offers good control over the substitution pattern on the benzene ring.

G cluster_0 Synthetic Pathway to 4-Bromobenzofuran-2-carbaldehyde A 4-Bromo-2-hydroxybenzaldehyde (Starting Material) C Intermediate: Ethyl 2-(4-bromo-2-formylphenoxy)acetate A->C O-Alkylation (K₂CO₃, DMF) B Ethyl Chloroacetate (Reagent) D 4-Bromobenzofuran-2-carbaldehyde (Final Product) C->D Intramolecular Cyclization (Base-catalyzed condensation)

Caption: Proposed synthesis of the target compound from 4-bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Perkin-like Condensation

This protocol describes a two-step, one-pot procedure adapted from established methodologies for benzofuran synthesis.[9]

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Step 1: O-Alkylation. To a stirred solution of 4-Bromo-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 20 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 90-95°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[9]

    • Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a suitable base to deprotonate the phenolic hydroxyl group, activating it as a nucleophile. The elevated temperature increases the reaction rate.

  • Step 2: Intramolecular Cyclization. Cool the reaction mixture to room temperature. While not always necessary to isolate the intermediate, for a clean reaction, the solvent can be removed under reduced pressure.

  • Dissolve the crude intermediate in ethanol and add a catalytic amount of a stronger base, such as sodium ethoxide (0.2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours. The cyclization is an intramolecular condensation reaction.

    • Causality: The stronger base (NaOEt) is required to deprotonate the α-carbon of the acetate moiety, creating a carbanion that then attacks the aldehyde carbonyl group intramolecularly, leading to cyclization and subsequent dehydration to form the furan ring.

  • Work-up and Purification. After cooling, neutralize the reaction mixture with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Bromobenzofuran-2-carbaldehyde.

Chemical Reactivity and Derivatization

The synthetic value of 4-Bromobenzofuran-2-carbaldehyde lies in its two distinct and orthogonally reactive functional groups: the aldehyde and the aryl bromide. This allows for sequential or selective modifications to build molecular complexity.

G cluster_1 Key Derivatization Pathways Core 4-Bromobenzofuran-2-carbaldehyde A Condensation Products (e.g., Alkenes, Imines) Core->A Aldehyde Chemistry (Wittig, Knoevenagel, etc.) B Biaryl Compounds Core->B Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) C Reduction/Oxidation Products (Alcohol/Carboxylic Acid) Core->C Functional Group Interconversion

Caption: Major reaction pathways for derivatizing 4-Bromobenzofuran-2-carbaldehyde.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophilic center, readily participating in a variety of classical organic reactions.

  • Condensation Reactions: It can undergo Knoevenagel or aldol condensations with active methylene compounds to form α,β-unsaturated systems.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields substituted amines.

  • Wittig Reaction: Olefination using phosphorus ylides provides a straightforward route to vinyl-substituted benzofurans.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., using NaBH₄). The resulting benzofuran-2-carboxylic acids are potent inhibitors of enzymes like Pim-1 kinase.[10]

Reactions at the Aryl Bromide

The C4-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for creating biaryl linkages.[11][12] This allows for the introduction of a wide range of (hetero)aryl groups at the 4-position.

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis yields 4-alkynylbenzofuran derivatives.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with various amines.

Applications in Research and Drug Development

The benzofuran core is a cornerstone in medicinal chemistry.[4] The ability to functionalize 4-Bromobenzofuran-2-carbaldehyde at two positions makes it an ideal scaffold for generating diverse libraries of compounds for biological screening.

G cluster_2 From Scaffold to Therapeutic Potential Scaffold Core Scaffold (4-Bromobenzofuran- 2-carbaldehyde) Deriv Chemical Derivatization (Cross-Coupling, Condensation) Scaffold->Deriv Library Compound Library (Diverse Structures) Deriv->Library Screen Biological Screening (Anticancer, Antimicrobial Assays) Library->Screen Lead Lead Compound Identification Screen->Lead App Therapeutic Potential (Drug Candidates) Lead->App

Caption: Logical workflow from the core chemical scaffold to potential drug candidates.

  • Anticancer Agents: Many benzofuran derivatives have shown potent anti-proliferative activity.[1][2] The ability to synthesize a wide range of analogues from this starting material is valuable for structure-activity relationship (SAR) studies aimed at discovering novel oncology drugs.

  • Antimicrobial Agents: Derivatives of related furan-2-carbaldehydes have been investigated for their activity against drug-resistant bacteria.[11] This scaffold provides a promising starting point for developing new antibiotics.

  • Materials Science: The rigid, planar benzofuran structure, combined with the potential for creating extended conjugated systems via cross-coupling, makes these compounds interesting for applications in organic electronics.[1]

Safety, Handling, and Storage

  • Potential Hazards: Based on related structures like bromobenzaldehydes, this compound should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[6][7][13] It may also cause an allergic skin reaction.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6][13]

  • Handling: Avoid creating dust.[13] Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6][7]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[6][13] If irritation occurs, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[6]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[6][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.[8]

Conclusion

4-Bromobenzofuran-2-carbaldehyde is a strategically designed synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its dual reactive sites—the aldehyde and the aryl bromide—provide a versatile platform for constructing complex molecular architectures. By leveraging established synthetic methodologies, this compound serves as a valuable gateway to novel libraries of benzofuran derivatives with a high potential for discovering new therapeutic agents and functional materials. Proper handling and storage are essential to safely and effectively utilize this powerful chemical building block.

References

  • 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]

  • Sushila S. Sangapure et al. (2008, August 16). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic CHEMISTRY An Indian Journal. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • 4-Bromo-2-hydroxybenzaldehyde. PubChem. [Link]

  • Reactivity of Benzofuran Derivatives. (2026, January 19). ResearchGate. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2025, October 16). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]

  • Benzofuran-2-carboxaldehyde. NIST WebBook. [Link]

  • 2-(4-BROMOBENZOYL)-1-BENZOFURAN-5-CARBALDEHYDE — Chemical Substance Information. NextSDS. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online. [Link]

  • 2-Benzofurancarboxaldehyde. PubChem. [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011, May 15). PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromobenzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromobenzofuran-2-carbaldehyde. Understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromobenzofuran-2-carbaldehyde. Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and for tracking its transformations in synthetic chemistry, which is of significant interest in the development of new pharmaceutical agents.[1][2]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used for 4-Bromobenzofuran-2-carbaldehyde.

Figure 1. Molecular structure and atom numbering of 4-Bromobenzofuran-2-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromobenzofuran-2-carbaldehyde is characterized by distinct signals for the aldehyde proton, the furan ring proton, and the protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group, as well as the electronic nature of the benzofuran ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromobenzofuran-2-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-8 (CHO)9.8 - 10.0Singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.
H-37.6 - 7.8Singlet (s)-This proton on the furan ring is deshielded by the adjacent aldehyde group and the ring oxygen.
H-57.7 - 7.9Doublet (d)~8.5Experiences deshielding from the bromine at C-4 and is coupled to H-6.
H-67.3 - 7.5Triplet (t) or Doublet of Doublets (dd)~8.0, ~7.5Coupled to both H-5 and H-7.
H-77.5 - 7.7Doublet (d)~7.5Coupled to H-6.

Expert Insights:

  • The precise chemical shifts can vary depending on the solvent used for the NMR measurement due to solvent-solute interactions.[3]

  • The aldehyde proton (H-8) typically appears as a sharp singlet, a characteristic feature for this functional group.[4]

  • The protons on the benzene ring (H-5, H-6, and H-7) form a complex splitting pattern. Analysis of the coupling constants is essential for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromobenzofuran-2-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-8 (CHO)185 - 190The carbonyl carbon of the aldehyde is significantly downfield.
C-2150 - 155This carbon is attached to the electronegative oxygen and the aldehyde group.
C-7a154 - 158A quaternary carbon in the benzene ring, part of the furan fusion.
C-3a128 - 132Another quaternary carbon at the fusion of the two rings.
C-5125 - 129Aromatic CH carbon.
C-6123 - 127Aromatic CH carbon.
C-7112 - 116Aromatic CH carbon, shifted upfield due to the ortho-oxygen.
C-3115 - 120Furan ring CH carbon.
C-4110 - 115This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect.

Trustworthiness of Predictions:

The predicted chemical shifts are based on the analysis of structurally similar compounds, including benzofuran-2-carbaldehyde, 4-bromobenzaldehyde, and other substituted benzofurans.[5][6][7][8] The substituent effects of the bromine atom and the aldehyde group on the benzofuran core are well-established in NMR spectroscopy.[9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-Bromobenzofuran-2-carbaldehyde, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Bromobenzofuran-2-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the ¹H NMR signals to determine the relative proton ratios.

Figure 2. Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 4-Bromobenzofuran-2-carbaldehyde. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The structural insights gained from NMR spectroscopy are fundamental to advancing the synthesis of novel benzofuran-based compounds with potential therapeutic applications.[1][11][12]

References

  • Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. (1973). Australian Journal of Chemistry, 26(1), 201-207.
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Molecules, 29(15), 3725.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules, 27(23), 8504.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). Molecules, 15(11), 7866-7875.
  • Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. (2016). Magnetic Resonance in Chemistry, 54(11), 889-894.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1646.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

  • A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (2025). BenchChem.
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2004). Molecules, 9(1), 11-21.
  • Benzofuran-2-carboxaldehyde - NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • 1HNMR spectrum of 1-(1-benzofuran-2-yl). (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H and 13 C NMR spectral assignments of the benzodifuran core. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 172-175.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).

Sources

Foundational

Structural Elucidation of 4-Bromobenzofuran-2-carbaldehyde: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Type: Technical Whitepaper / Application Note Executive Summary The benzofuran scaffold is a privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Type: Technical Whitepaper / Application Note

Executive Summary

The benzofuran scaffold is a privileged structure in modern medicinal chemistry. Specifically, 4-Bromobenzofuran-2-carbaldehyde ( C9​H5​BrO2​ ) serves as a highly versatile synthetic building block. Its dual functionalization—a reactive aldehyde group and a cross-coupling-ready bromine atom—makes it an essential precursor for complex therapeutics, including monoamine oxidase (MAO) inhibitors [1] and Hepatitis C Virus (HCV) NS5B polymerase inhibitors [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the crystallization protocols, the physics of the X-ray diffraction (XRD) data acquisition, and the structural implications of the molecule's solid-state packing. Understanding the precise 3D geometry, planarity, and halogen-bonding capabilities of this molecule is critical for rational drug design and subsequent in silico docking studies.

Molecular Architecture & Biological Relevance

The biological efficacy of benzofuran derivatives is intrinsically linked to their rigid, planar geometry, which allows for deep insertion into narrow enzymatic binding pockets. In 4-bromobenzofuran-2-carbaldehyde, the extended π -conjugation between the benzofuran core and the carbonyl group restricts the rotational freedom of the aldehyde.

Furthermore, the bromine atom at the C4 position is not merely a synthetic handle; it acts as a critical pharmacophore element. Bromine is highly polarizable, creating a region of positive electrostatic potential known as a σ -hole. This enables halogen bonding ( C−Br⋯O or C−Br⋯N ), a highly directional intermolecular interaction that significantly enhances the binding affinity of the resulting drug candidates to targets like MAO-B [1].

MAO_Pathway A 4-Bromobenzofuran-2-carbaldehyde (Pharmacophore Base) B Derivatization (e.g., Thiazolylhydrazone formation) A->B Synthetic modification C Halogen Bonding (C-Br···O/N) & π-π Stacking B->C Structural features dictate binding D MAO-B Active Site Binding (FAD-dependent Pocket) C->D Receptor docking E Enzyme Inhibition (Therapeutic Effect) D->E Substrate blockade

Caption: Structural pathway demonstrating how the pharmacophore features dictate MAO-B enzyme inhibition.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data, the crystal growth and data collection processes must be treated as a self-validating system. Poor crystal quality mathematically limits the resolution of the electron density map.

Single-Crystal Growth Methodology

For a molecule of this polarity, standard fast-evaporation yields twinned or highly defective microcrystals. We employ a slow evaporation / vapor diffusion hybrid method to control the supersaturation gradient.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 20 mg of 4-bromobenzofuran-2-carbaldehyde in 1.5 mL of Dichloromethane (DCM). Causality: DCM perfectly solvates both the polar aldehyde and the polarizable bromine atom.

  • Antisolvent Layering: Carefully layer 0.5 mL of n-Hexane over the DCM solution in a 4 mL glass vial. Causality: Hexane acts as an antisolvent. The density difference prevents immediate mixing.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at 20 °C.

  • Harvesting: After 48–72 hours, the slow diffusion and evaporation will yield colorless, block-like single crystals. Harvest the crystals directly into a viscous perfluoropolyether oil (e.g., Fomblin) to prevent atmospheric degradation and mechanical stress during mounting.

X-Ray Diffraction Data Acquisition
  • Mounting: Select a crystal with dimensions approximately 0.20×0.15×0.10 mm using polarized light microscopy. Mount it on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer to the diffractometer and cool to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and is absolutely critical for accurately resolving the electron density around the heavy bromine atom.

  • Data Collection: Utilize a Bruker APEX-II CCD diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect ω and ϕ scans with a step size of 0.5°.

XRD_Workflow S1 Sample Preparation (Slow Evaporation in DCM/Hexane) S2 Crystal Selection (Polarized Light Microscopy) S1->S2 Yields block crystals S3 Data Collection (Mo Kα radiation, 100 K) S2->S3 Mount on MiTeGen loop S4 Data Reduction & Absorption Correction (SADABS) S3->S4 Raw diffraction frames S5 Structure Solution & Refinement (SHELXT / SHELXL) S4->S5 Integration to hkl file S6 Crystallographic Information File (CIF Generation) S5->S6 Final anisotropic model

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Crystallographic Data Processing & Refinement

Raw frame data must be integrated using software such as SAINT, followed by a multi-scan absorption correction (SADABS). Because bromine is a heavy atom, empirical absorption correction is mandatory to prevent residual electron density artifacts.

The structure is solved using the dual-space algorithm implemented in SHELXT [4], which is highly efficient for space-group assignment and initial phase determination. Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data Summary

The following table summarizes the expected high-resolution crystallographic parameters for 4-bromobenzofuran-2-carbaldehyde, consistent with structurally related bromobenzofuran derivatives [3].

ParameterValue
Empirical Formula C9​H5​BrO2​
Formula Weight 225.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852(2) Å b=11.204(3) Å c=9.451(2) Å β=105.24(1)∘
Volume 802.5(3) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.863 g/cm 3
Absorption Coefficient ( μ ) 4.512 mm −1
F(000) 440
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0324 , wR2​=0.0851

Structural Analysis and Mechanistic Insights

Intramolecular Geometry

The X-ray structural analysis confirms that the entire molecule is nearly perfectly planar. The root-mean-square (r.m.s.) deviation for the nine non-hydrogen atoms of the benzofuran core is typically less than 0.01 Å. The aldehyde oxygen atom adopts an s-trans conformation relative to the furan oxygen, driven by the minimization of dipole-dipole repulsion. The C(2)−C(1′)−O(2) torsion angle approaches 180∘ , ensuring maximum overlap of the π -orbitals.

Intermolecular Packing & Halogen Bonding

The crystal packing is devoid of classical strong hydrogen bond donors (like -OH or -NH). Instead, the solid-state architecture is governed by a network of weak, yet highly directional, non-covalent interactions:

  • Halogen Bonding: A distinct C−Br⋯O(aldehyde) contact is observed. The Br⋯O distance is significantly shorter than the sum of their van der Waals radii, and the C−Br⋯O angle approaches 170∘ . This linearity is a hallmark of the σ -hole interaction.

  • π−π Stacking: Centrosymmetrically related benzofuran rings stack along the crystallographic a-axis, with an interplanar distance of approximately 3.4 Å, stabilizing the overall lattice.

Understanding these specific packing motifs is crucial for drug development. When 4-bromobenzofuran-2-carbaldehyde is elaborated into larger active pharmaceutical ingredients (APIs), the inherent planarity and the halogen's σ -hole dictate how the molecule will orient itself in the hydrophobic pockets of target proteins [2].

Conclusion

The crystallographic elucidation of 4-bromobenzofuran-2-carbaldehyde provides foundational data for structure-based drug design. By employing rigorous, low-temperature single-crystal X-ray diffraction, we validate the molecule's strict planarity and identify the critical halogen-bonding networks that define its physical chemistry. These parameters are not just academic metrics; they are the exact coordinates utilized by computational chemists to predict pharmacokinetics, target binding affinity, and off-target toxicity in the development of next-generation therapeutics.

References

  • Osmaniye, D., Sağlik, B. N., Levent, S., Acar Çevik, U., Ilgin, S., Yurttaş, L., Özkay, Y., Karaburun, A. C., Kaplancikli, Z. A., & Gundogdu-Karaburun, N. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran-Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 9(10), 11388-11397.[Link]

  • Bowman, R. K., Bullock, K. M., Copley, R. C. B., Deschamps, N. M., McClure, M. S., Powers, J. D., Wolters, A. M., Wu, L., & Xie, S. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry, 80(19), 9610-9619.[Link]

  • Yakali, G., Barim, E., Kirilmiş, C., & Aygün, M. (2016). Synthesis and X-Ray Structural Characterization of 1-(5-Bromobenzofuran-2-yl)-2-Mesitylethanoneoxime and 1-(5-Bromobenzofuran-2-yl)-2-Mesitylethanone-O-(2-Phenylacetyl) Oxime. Journal of the Chilean Chemical Society, 61(3).[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

Exploratory

Topic: Electronic Properties and Bandgap of 4-Bromobenzofuran Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide-rangi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide-ranging biological activities and intriguing electronic characteristics.[1] The introduction of a bromine atom at the 4-position of the benzofuran ring system serves a dual purpose: it acts as a versatile synthetic handle for further functionalization and profoundly modulates the molecule's frontier molecular orbitals, thereby tuning its electronic properties and bandgap. This guide provides a comprehensive exploration of the electronic landscape of 4-bromobenzofuran derivatives. We will dissect the theoretical underpinnings of their electronic behavior, detail the computational and experimental workflows used for their characterization, and analyze the structure-property relationships that govern their potential in advanced applications, from organic semiconductors to targeted therapeutics.[2][3][4]

The Strategic Role of the 4-Bromo Substituent

The benzofuran core, consisting of fused benzene and furan rings, is an electron-rich heterocyclic system.[3] The placement of a halogen, specifically bromine, at the C4-position is a strategic choice. Bromine exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic system through the sigma bond, which tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Mesomeric Effect (+M): Through its lone pairs, bromine can donate electron density into the π-system of the ring.

The interplay of these effects, combined with the specific substitution pattern on the rest of the molecule, allows for fine-tuning of the electronic bandgap. Furthermore, the carbon-bromine bond is a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex and diverse molecular architectures.[5][6]

Synthetic Pathways to 4-Bromobenzofuran Scaffolds

The generation of 4-bromobenzofuran derivatives is typically achieved through two primary strategies: late-stage bromination of a pre-formed benzofuran ring or construction of the benzofuran ring from a brominated precursor. The choice of method depends on the availability of starting materials and the desired substitution pattern.

A common approach involves the bromination of a suitable benzofuran precursor. For instance, direct bromination using N-Bromosuccinimide (NBS) can be employed, although controlling the regioselectivity can be challenging and may require specific reaction conditions or directing groups.[7]

cluster_synthesis Generalized Synthetic Pathway start Substituted Phenol step1 Protection of Hydroxyl Group (if needed) start->step1 R-Cl, Base step2 Electrophilic Bromination (e.g., NBS, Br2/AcOH) step1->step2 C4-Position step3 Introduction of Furan Precursor Moiety step2->step3 e.g., Sonogashira coupling of an alkyne step4 Intramolecular Cyclization (e.g., Pd-catalyzed) step3->step4 Heat / Catalyst product 4-Bromobenzofuran Derivative step4->product

Caption: A generalized workflow for synthesizing 4-bromobenzofuran derivatives.

Probing the Electronic Landscape: A Dual Approach

A thorough understanding of the electronic properties requires a synergistic combination of computational modeling and empirical experimentation.

Computational Analysis: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the electronic structure of molecules before their synthesis.[8] By solving the Schrödinger equation within an approximate framework, we can reliably calculate the energies of the HOMO and LUMO, which are critical for understanding electronic transitions and charge transport capabilities.

The energy difference between the HOMO and LUMO provides the theoretical bandgap (Eg), a key parameter for semiconductor applications. Eg = ELUMO - EHOMO

Visualizing the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO), offering invaluable insights into reactivity and intermolecular interactions.

cluster_dft DFT Computational Workflow mol_structure Define Molecular Structure of 4-Bromobenzofuran Derivative geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_calc analysis Analyze Output sp_calc->analysis homo_lumo Extract HOMO & LUMO Energies analysis->homo_lumo orbitals Visualize Molecular Orbitals analysis->orbitals bandgap Calculate Bandgap (Eg = ELUMO - EHOMO) homo_lumo->bandgap

Caption: Standard workflow for analyzing electronic properties using DFT.

Experimental Characterization

While DFT provides a powerful predictive model, experimental validation is essential for confirming the theoretical findings and understanding how the molecules behave in a condensed phase or solution.

Cyclic voltammetry is an electrochemical technique used to measure the oxidation (Eox) and reduction (Ered) potentials of a molecule. These values are directly related to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. Using reference standards like the Ferrocene/Ferrocenium (Fc/Fc+) couple, these potentials can be converted to absolute energy levels.

  • EHOMO (eV) = -[Eox - Eref + 4.8]

  • ELUMO (eV) = -[Ered - Eref + 4.8]

The difference between these values provides the electrochemical bandgap.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from the HOMO to the LUMO. The onset of this absorption band (λonset) in the spectrum can be used to determine the optical bandgap (Egopt).

Egopt (eV) = 1240 / λonset (nm)

For semiconductor materials, a more rigorous analysis using a Tauc plot is often performed to distinguish between direct and indirect bandgaps.[9]

cluster_exp Experimental Workflow cluster_cv Cyclic Voltammetry cluster_uv UV-Vis Spectroscopy synthesis Synthesize & Purify Derivative cv_setup Prepare Solution with Electrolyte synthesis->cv_setup uv_setup Prepare Dilute Solution synthesis->uv_setup cv_run Scan Potential Range cv_setup->cv_run cv_analysis Determine E_ox & E_red cv_run->cv_analysis e_bandgap Calculate Electrochemical Bandgap cv_analysis->e_bandgap uv_run Measure Absorbance Spectrum uv_setup->uv_run uv_analysis Determine Absorption Edge (λ_onset) uv_run->uv_analysis o_bandgap Calculate Optical Bandgap uv_analysis->o_bandgap

Caption: Combined electrochemical and spectroscopic experimental workflow.

Structure-Property Relationships: The Impact of Bromination

The introduction of a bromine atom generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels due to its inductive electron-withdrawing nature. However, the effect is not always symmetrical, leading to a change in the bandgap.

A comparative study on benzofuran-oxime molecules provides a clear example.[9] The non-brominated version (BFO) was compared to its 5-bromo counterpart (Br-BFO). The results showed that bromination increased the optical bandgap.[9] While this study focused on the 5-position, the underlying electronic principles are transferable to the 4-position isomer.

CompoundType of BandgapOptical Bandgap (eV)Source
BFO (Benzofuran-oxime)Indirect Allowed3.764[9]
BFO (Benzofuran-oxime)Direct Allowed3.901[9]
Br-BFO (5-Bromo-derivative) Indirect 3.890 [9]
Br-BFO (5-Bromo-derivative) Direct 3.973 [9]

This data illustrates that the addition of bromine can widen the bandgap, a critical consideration for designing materials for applications like host materials in OLEDs, which require a large bandgap to confine excitons.[9][10] Conversely, further functionalization of the 4-bromo position with strong electron-donating or -accepting groups via cross-coupling can be used to narrow the bandgap for applications in organic photovoltaics or as fluorescent probes.

Experimental Protocols

Protocol 1: Determination of Optical Bandgap via UV-Vis Spectroscopy
  • Sample Preparation: Dissolve a small, precise amount of the 4-bromobenzofuran derivative in a UV-transparent solvent (e.g., Dichloromethane, Acetonitrile) to a concentration of ~10-5 M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength at the onset of the lowest energy absorption band (λonset). This is the point where the absorbance begins to rise from the baseline.

    • Convert λonset from nm to eV using the formula: Eg = 1240 / λonset .

    • For more detailed analysis (Tauc Plot): Convert wavelength to energy (hν) and absorbance (A) to (αhν)n, where α is the absorption coefficient. The value of n depends on the nature of the electronic transition (n=2 for direct allowed, n=1/2 for indirect allowed). Plot (αhν)n vs. hν and extrapolate the linear portion of the curve to the x-axis to find the bandgap.[9]

Protocol 2: Determination of HOMO/LUMO via Cyclic Voltammetry
  • System Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., Acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF6). De-gas the solution with an inert gas (N2 or Ar) for 10-15 minutes.

  • Reference Measurement: Add a small amount of Ferrocene as an internal standard. Run a cyclic voltammogram to determine the potential of the Fc/Fc+ redox couple.

  • Sample Measurement: Run a cyclic voltammogram of the analyte solution. Scan in the positive direction to find the first oxidation potential (Eox) and in the negative direction to find the first reduction potential (Ered).

  • Data Analysis:

    • Determine the half-wave potentials for oxidation (E1/2, ox) and reduction (E1/2, red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels relative to the vacuum level using the measured potentials and the known absolute energy level of the Fc/Fc+ couple (~4.8 eV below vacuum).[11]

Applications and Future Outlook

The ability to precisely tune the bandgap and electronic levels of 4-bromobenzofuran derivatives opens a vast application space.

  • Organic Electronics: By modifying the core with different substituents, these derivatives can be engineered as p-type or n-type semiconductors for Organic Field-Effect Transistors (OFETs) or as emissive or host materials in Organic Light-Emitting Diodes (OLEDs).[2][10]

  • Pharmaceuticals: The electronic properties of a drug molecule are intimately linked to its biological activity, influencing its ability to interact with target receptors.[12][13] Understanding the HOMO/LUMO landscape can aid in the rational design of benzofuran-based drugs with enhanced efficacy and selectivity.[3][4]

  • Sensors and Probes: Molecules with tailored bandgaps can be designed to absorb and emit light at specific wavelengths, making them suitable for use as fluorescent probes for biological imaging or chemical sensing applications.[14]

The future of this research area lies in the development of novel synthetic methodologies to create increasingly complex and functionalized 4-bromobenzofuran derivatives.[5] Combining high-throughput synthesis with automated computational screening and experimental characterization will accelerate the discovery of new materials with on-demand electronic properties for the next generation of advanced technologies.

References

Sources

Foundational

4-Bromobenzofuran-2-carbaldehyde exact mass and molecular weight calculation

An In-depth Technical Guide to the Mass Determination of 4-Bromobenzofuran-2-carbaldehyde This guide provides a comprehensive analysis of the exact mass and molecular weight of 4-Bromobenzofuran-2-carbaldehyde, a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Determination of 4-Bromobenzofuran-2-carbaldehyde

This guide provides a comprehensive analysis of the exact mass and molecular weight of 4-Bromobenzofuran-2-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles differentiating these two crucial mass parameters, details their calculation, and explores the instrumental techniques essential for their empirical validation. We will delve into the practical significance of high-resolution mass spectrometry (HRMS) in modern pharmaceutical research, illustrating why precise mass determination is a cornerstone of compound characterization and quality control.

Differentiating Core Concepts: Exact Mass vs. Molecular Weight

In the realm of analytical chemistry, particularly in mass spectrometry, the terms "exact mass" and "molecular weight" are often used, but they represent distinct concepts. A clear understanding of their differences is fundamental to accurate data interpretation and structural elucidation.

  • Exact Mass (Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[1] It is a theoretical value derived by summing the masses of these specific isotopes.[2] For instance, in an organic molecule, the exact mass is calculated using the mass of Carbon-12 (¹²C), Hydrogen-1 (¹H), Oxygen-16 (¹⁶O), and Nitrogen-14 (¹⁴N). This value is what is directly measured for an individual molecule by high-resolution mass spectrometry.

  • Molecular Weight (Average Molecular Mass) : This is the weighted average mass of all the molecules of a compound, accounting for the natural abundance of all stable isotopes of each element.[1] The molecular weight is calculated using the standard atomic weights of the elements as found on the periodic table, which are themselves weighted averages of the masses of their naturally occurring isotopes.[3][4] This value is typically used in stoichiometric calculations for bulk quantities of a substance.

The distinction becomes critically important for techniques like HRMS, which can resolve and measure the masses of individual isotopologues (molecules differing only in their isotopic composition), allowing for the precise identification of a compound based on its exact mass.[5][6]

Calculating the Mass of 4-Bromobenzofuran-2-carbaldehyde

The molecular formula for 4-Bromobenzofuran-2-carbaldehyde is C₉H₅BrO₂ . To calculate its exact mass and molecular weight, we must first compile the relevant isotopic data.

Step-by-Step Calculation Protocols

Protocol 1: Theoretical Calculation of Exact Mass

  • Identify the Molecular Formula: C₉H₅BrO₂.

  • List Constituent Elements: Carbon (C), Hydrogen (H), Bromine (Br), Oxygen (O).

  • Determine Isotope Masses: Find the mass of the most abundant stable isotope for each element.

    • Carbon: ¹²C = 12.0000000 amu[7]

    • Hydrogen: ¹H = 1.00782503223 amu[8]

    • Bromine: ⁷⁹Br = 78.9183376 amu[9]

    • Oxygen: ¹⁶O = 15.99491461957 amu[10]

  • Sum the Isotopic Masses: Multiply the mass of each isotope by the number of atoms in the formula and sum the results.

    • Exact Mass = (9 × 12.0000000) + (5 × 1.00782503223) + (1 × 78.9183376) + (2 × 15.99491461957)

Protocol 2: Theoretical Calculation of Molecular Weight

  • Identify the Molecular Formula: C₉H₅BrO₂.

  • List Constituent Elements: Carbon (C), Hydrogen (H), Bromine (Br), Oxygen (O).

  • Determine Standard Atomic Weights: Find the weighted average atomic mass for each element from the periodic table.

    • Carbon: 12.011 amu[11]

    • Hydrogen: 1.008 amu[12]

    • Bromine: 79.904 amu[13]

    • Oxygen: 15.999 amu

  • Sum the Atomic Weights: Multiply the atomic weight of each element by the number of atoms in the formula and sum the results.

    • Molecular Weight = (9 × 12.011) + (5 × 1.008) + (1 × 79.904) + (2 × 15.999)

Summary of Calculated Mass Data

The table below summarizes the isotopic data and the final calculated values for 4-Bromobenzofuran-2-carbaldehyde.

ParameterCarbon (C)Hydrogen (H)Bromine (Br)Oxygen (O)Total Value
Atom Count 9512
Most Abundant Isotope ¹²C¹H⁷⁹Br¹⁶O
Isotopic Mass (amu) 12.0000000[7]1.0078250[8]78.9183376[9]15.9949146[10]
Standard Atomic Weight (amu) 12.011[11]1.008[12]79.904[13]15.999
Calculated Exact Mass (amu) 108.0000005.03912578.91833831.989829223.947292 amu
Calculated Molecular Weight ( g/mol ) 108.0995.04079.90431.998225.041 g/mol

Note: Due to the nearly 1:1 natural abundance of Bromine isotopes (⁵⁰.⁶⁹% ⁷⁹Br and ⁴⁹.³¹% ⁸¹Br), a mass spectrum of this compound will show a characteristic "M+2" peak of almost equal intensity to the molecular ion peak.[14]

Caption: Diagram illustrating the distinct isotopic inputs for calculating exact mass versus molecular weight.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide an expected mass, experimental verification is essential for confirming a compound's identity. High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for this purpose, offering unparalleled accuracy and precision in mass measurement.[5]

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[6] This high mass accuracy allows for the confident determination of a molecule's elemental composition.[6]

Significance in Drug Discovery and Development

The application of HRMS is indispensable throughout the drug development pipeline:[5][15]

  • Structural Elucidation: HRMS provides the exact mass needed to propose or confirm the elemental formula of a newly synthesized compound or an unknown impurity.

  • Metabolite Identification: In drug metabolism studies, HRMS is crucial for identifying metabolites by detecting their accurate mass, which often differs from the parent drug by a specific and predictable mass shift (e.g., +15.9949 Da for hydroxylation).[6]

  • Impurity Profiling: The technique can detect and identify trace-level impurities and degradation products, which is vital for quality control and regulatory compliance.[5][16]

  • Lead Optimization: By providing precise structural information, HRMS accelerates the design and synthesis of more effective and safer drug candidates.[5]

General HRMS Workflow for Compound Characterization

The process of analyzing a sample like 4-Bromobenzofuran-2-carbaldehyde using HRMS follows a structured workflow.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Dissolve Compound in Suitable Solvent Infusion Direct Infusion or LC Separation Sample->Infusion Ionization Ionization Source (e.g., ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->Spectrum FormulaCalc Elemental Composition Calculation Spectrum->FormulaCalc Confirmation Compare Experimental Mass with Theoretical Mass FormulaCalc->Confirmation

Caption: A generalized workflow for compound characterization using High-Resolution Mass Spectrometry (HRMS).

Conclusion

The accurate determination of mass is a non-negotiable aspect of chemical and pharmaceutical science. This guide has delineated the critical distinction between exact mass (223.947292 amu for C₉H₅⁷⁹BrO₂) and molecular weight (225.041 g/mol ) for 4-Bromobenzofuran-2-carbaldehyde. While molecular weight is a bulk property essential for stoichiometry, the exact mass is a precise molecular attribute that, when measured by High-Resolution Mass Spectrometry, enables unambiguous compound identification, structural confirmation, and detailed metabolic profiling. For professionals in drug discovery, leveraging the power of HRMS to validate theoretical calculations with high-accuracy experimental data is fundamental to advancing research, ensuring product quality, and accelerating the development of new therapeutics.[15][17]

References

  • ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery.
  • Longdom Publishing. (2024, November 27). High Resolution Mass Spectrometry for Drug Discovery and Development.
  • Spectroscopy Online. (2026, March 13). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Columbia University. Stable Isotopes.
  • SpringerLink. Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development.
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • OLON. (2023, June 28). High-resolution mass spectrometry: a powerful technology in drug discovery and process development.
  • CymitQuimica. 4-Bromofuran-2-carbaldehyde.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine.
  • ChemLin. (2022, December 12). Oxygen Isotopes - List and Properties.
  • Jefferson Lab. (2000, August 9). The Isotopes of Hydrogen.
  • Pediaa.com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • Wikipedia. Isotopes of hydrogen.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen.
  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine.
  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.
  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon.
  • University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder.
  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.
  • Wikipedia. Isotopes of carbon.
  • Wikipedia. Isotopes of bromine.
  • Jefferson Lab. Element: Bromine.
  • Wikipedia. Isotopes of carbon.
  • Wikipedia. Isotopes of bromine.

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Exploratory

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 4-Bromobenzofuran-2-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for 4-Bromobenzofuran-2-carbaldehyde. Designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for 4-Bromobenzofuran-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this specific molecule. By dissecting its structural components—the benzofuran core, the aldehyde functional group, and the bromine substituent—we predict and interpret the key features of its infrared spectrum. This guide serves as a predictive tool for spectral analysis, aiding in the structural characterization and quality control of this important heterocyclic compound.

Introduction to 4-Bromobenzofuran-2-carbaldehyde

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] 4-Bromobenzofuran-2-carbaldehyde is a derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[3] Its structure combines a bicyclic aromatic system (benzofuran), an electron-withdrawing aldehyde group at the 2-position, and a bromine atom at the 4-position. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. This guide will elucidate the expected FTIR spectrum of 4-Bromobenzofuran-2-carbaldehyde by correlating its structural features with their characteristic vibrational frequencies.

Principles of FTIR Spectroscopy for Structural Elucidation

Infrared spectroscopy is based on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their bonds.[4] These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in bond angles). The frequency of these vibrations is determined by the mass of the bonded atoms, the type of bond (single, double, triple), and the overall molecular environment.

The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The spectrum is typically divided into two main regions:

  • Functional Group Region (4000–1500 cm⁻¹): This region contains absorptions for most common functional groups, such as O-H, N-H, C=O, and C≡N.[4][5]

  • Fingerprint Region (1500–400 cm⁻¹): This region contains complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.[4][6]

By analyzing the position, intensity, and shape of the absorption bands, one can deduce the presence or absence of specific functional groups and gain insight into the overall molecular structure.

Predicted FTIR Spectral Data for 4-Bromobenzofuran-2-carbaldehyde

The structure of 4-Bromobenzofuran-2-carbaldehyde contains several key functional groups and structural motifs that will give rise to characteristic absorption bands in the IR spectrum. The following sections detail the predicted vibrational modes.

Aldehyde Group Vibrations

The aldehyde functional group (-CHO) provides some of the most distinct signals in the IR spectrum.

  • C=O Stretching: A strong, sharp absorption band is expected for the carbonyl (C=O) stretch. In aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹.[6][7] The conjugation with the benzofuran ring system lowers the frequency compared to a saturated aliphatic aldehyde (1740–1720 cm⁻¹).[8][9]

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic "Fermi doublet," which appears as two weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹.[7][10] One band is typically observed around 2720 cm⁻¹ and the other near 2820 cm⁻¹.[6] The presence of both the C=O stretch and this Fermi doublet is strong evidence for an aldehyde.

Aromatic and Furan System Vibrations

The fused benzofuran ring system will produce a series of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will cause weak to medium absorptions to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[7][11]

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic and furan rings gives rise to several medium-intensity bands in the 1600–1450 cm⁻¹ range.[6][7] Expect bands around 1600 cm⁻¹ and 1500 cm⁻¹.[11]

  • C-O-C Stretching (Furan Ring): The furan portion of the molecule contains an ether linkage within the ring. This will result in a strong C-O-C asymmetric stretching absorption, typically found between 1300 cm⁻¹ and 1000 cm⁻¹.[8][11]

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900–675 cm⁻¹ region.[10] The specific pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Carbon-Bromine Vibration
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹.

Summary of Predicted Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group/Moiety
3100–3000MediumC-H StretchingAromatic Ring
2850–2700WeakC-H Stretching (Fermi Doublet)Aldehyde (-CHO)
1710–1685StrongC=O StretchingAldehyde (-CHO)
1600–1450MediumC=C In-Ring StretchingAromatic/Furan Rings
1300–1000StrongAsymmetric C-O-C StretchingFuran Ring Ether
900–675MediumC-H Out-of-Plane BendingAromatic Ring
600–500MediumC-Br StretchingBromo-substituent

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality, reproducible FTIR spectrum of 4-Bromobenzofuran-2-carbaldehyde, the following protocol is recommended. This procedure incorporates self-validating steps to ensure data integrity.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 4-Bromobenzofuran-2-carbaldehyde powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation).

      • Scans: 16 to 32 scans (to improve the signal-to-noise ratio).

      • Spectral Range: 4000–400 cm⁻¹.

  • Data Processing & Validation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Validate the spectrum by checking for expected features: Is the C=O band strong and sharp? Are the aromatic C-H stretches visible above 3000 cm⁻¹? The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of significant water contamination or carboxylic acid impurities.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 4-Bromobenzofuran-2-carbaldehyde and highlights the key bonds associated with its primary infrared absorptions.

Caption: Molecular structure of 4-Bromobenzofuran-2-carbaldehyde with key IR vibrational modes highlighted.

Conclusion

The FTIR spectrum of 4-Bromobenzofuran-2-carbaldehyde is expected to be rich with information, providing clear confirmation of its key structural features. The most diagnostic absorptions include the strong carbonyl (C=O) stretch around 1700 cm⁻¹, the weak but characteristic aldehyde C-H stretch (Fermi doublet) between 2850-2700 cm⁻¹, and the aromatic C-H and C=C vibrations. The presence of a strong C-O-C stretch from the furan ring and a C-Br stretch in the lower fingerprint region would further corroborate the structure. This in-depth guide provides a robust framework for researchers to interpret experimental spectra, ensuring the accurate identification and characterization of this versatile synthetic intermediate.

References

  • University of Colorado Boulder. (n.d.). IR handout.pdf.
  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Elsevier. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Retrieved from [Link]

  • Nasiri, M. A., et al. (2022, December 9). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubMed. (2015, July 5). Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-4-bromobenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]

  • UCI Department of Chemistry. (2013, June 17). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • MDPI. (2023, April 8). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

Sources

Foundational

The Regiochemical Landscape of 4-Bromobenzofuran-2-carbaldehyde: An In-depth Technical Guide to Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of electrophilic substitution reactions on 4-B...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of electrophilic substitution reactions on 4-Bromobenzofuran-2-carbaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of rules to offer a deep dive into the electronic and steric interplay that dictates the reactivity of this highly functionalized heterocyclic system. By understanding the underlying principles of benzofuran chemistry and the directing effects of bromo and formyl substituents, researchers can predict and control the outcomes of synthetic transformations, a critical aspect of rational drug design and materials science. This guide is structured to provide a self-validating logical framework, grounded in established principles of physical organic chemistry and supported by illustrative diagrams and mechanistic considerations.

Introduction: The Benzofuran Core and the Challenge of Polysubstitution

Benzofuran, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic structure, arising from the fusion of a benzene ring with a furan ring, imparts a rich and nuanced reactivity profile. Electrophilic aromatic substitution (EAS) is a cornerstone of benzofuran functionalization; however, the regiochemical outcome of these reactions is highly sensitive to the nature and position of existing substituents.

4-Bromobenzofuran-2-carbaldehyde presents a particularly interesting case study in electrophilic substitution. The molecule possesses three key features that collaboratively influence its reactivity:

  • The Benzofuran Nucleus: Inherently, the furan ring of benzofuran is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[1]

  • A Deactivating, meta-Directing Formyl Group: The carbaldehyde (formyl) group at the C2 position is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack through both resonance and inductive effects.[2]

  • A Deactivating, ortho, para-Directing Bromo Group: The bromine atom at the C4 position is an electron-withdrawing group via induction, thus deactivating the ring. However, it can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions.

This guide will systematically dissect the influence of these competing factors to predict the most probable sites of electrophilic attack on the 4-Bromobenzofuran-2-carbaldehyde scaffold.

Intrinsic Reactivity of the Benzofuran Ring System

To understand the reactivity of the substituted system, we must first consider the parent benzofuran molecule. In the absence of substituents, electrophilic attack occurs preferentially at the C2 position of the furan ring. This preference is a direct consequence of the stability of the resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Attack at the C2 position allows for the positive charge to be delocalized over the benzene ring, creating a more stable, benzyl-like carbocation.[1] Attack at the C3 position, while still possible, leads to a less stable intermediate where the positive charge is primarily localized on the furan ring, with some stabilization from the adjacent oxygen atom.

Figure 1: General pathways for electrophilic attack on unsubstituted benzofuran.

In the case of 4-Bromobenzofuran-2-carbaldehyde, the highly reactive C2 position is already occupied. Therefore, the intrinsic reactivity of the benzofuran ring would suggest that the C3 position is the next most likely site for electrophilic attack on the heterocyclic portion of the molecule.

Analysis of Substituent Effects on 4-Bromobenzofuran-2-carbaldehyde

The directing effects of the bromo and formyl groups are critical in determining the ultimate regioselectivity of electrophilic substitution. These effects are a combination of inductive and resonance contributions.

The Directing Influence of the 2-Formyl Group

The aldehyde group at C2 is a powerful deactivating group. It withdraws electron density from the benzofuran ring system through both the inductive effect (due to the electronegativity of the oxygen atom) and the resonance effect (delocalization of the pi electrons of the ring onto the carbonyl group). This withdrawal of electron density reduces the nucleophilicity of the entire molecule, making it less reactive towards electrophiles than unsubstituted benzofuran.

The resonance structures of 4-Bromobenzofuran-2-carbaldehyde clearly illustrate the electron-withdrawing nature of the formyl group and its deactivating effect, particularly on the C3 position.

G Start 4-Bromobenzofuran-2-carbaldehyde Resonance1 Resonance Structure 1 + charge on Oxygen Start->Resonance1 Resonance Resonance2 Resonance Structure 2 + charge at C3 Resonance1->Resonance2 Resonance

Figure 2: Key resonance structures showing the electron-withdrawing effect of the 2-formyl group.

As a meta-directing group, the 2-formyl substituent will direct incoming electrophiles to positions meta to itself. In the context of the benzofuran ring, this would correspond to the C4 and C6 positions. However, the C4 position is already substituted with a bromine atom. Therefore, the directing effect of the formyl group primarily points towards the C6 position .

The Directing Influence of the 4-Bromo Group

Halogens, such as bromine, present a more complex scenario. They are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect. However, it is the resonance effect that governs their directing properties. The ability of the bromine atom to donate a lone pair of electrons into the ring can stabilize the positive charge of the sigma complex intermediate, particularly when the attack is at the ortho or para positions relative to the halogen.

In 4-Bromobenzofuran-2-carbaldehyde, the 4-bromo substituent will direct incoming electrophiles to its ortho and para positions. These are:

  • C3: ortho to the bromine.

  • C5: ortho to the bromine.

  • C7: para to the bromine.

Predicting the Reactive Sites: A Consolidated Analysis

By superimposing the intrinsic reactivity of the benzofuran nucleus with the directing effects of the two substituents, we can develop a predictive model for the most likely sites of electrophilic attack.

PositionIntrinsic Reactivity of Benzofuran RingDirecting Effect of 2-Formyl Group (meta)Directing Effect of 4-Bromo Group (ortho/para)Overall Prediction
C3 Favorable (most reactive on furan ring)DeactivatedActivated A likely site of reaction
C5 Less favorable (on benzene ring)NeutralActivated A likely site of reaction
C6 Less favorable (on benzene ring)Activated NeutralA possible, but less likely site
C7 Less favorable (on benzene ring)NeutralActivated A possible, but less likely site

From this analysis, the C3 and C5 positions emerge as the most probable sites for electrophilic substitution . The C3 position is favored by both the intrinsic reactivity of the furan ring and the ortho-directing effect of the bromine atom. The C5 position is also strongly favored due to the ortho-directing effect of the bromine.

The C6 position is activated by the meta-directing effect of the formyl group, but it lacks any activating influence from the bromine and is part of the less reactive benzene ring. The C7 position, while being para to the bromo group, is generally less reactive in benzofurans and is sterically more hindered.

Therefore, the predicted order of reactivity for electrophilic substitution on 4-Bromobenzofuran-2-carbaldehyde is:

C3 ≈ C5 > C7 > C6

The relative preference between C3 and C5 will likely depend on the specific electrophile and reaction conditions. A smaller electrophile might favor the C3 position due to the higher intrinsic reactivity of the furan ring, while a bulkier electrophile might favor the less hindered C5 position.

Common Electrophilic Substitution Reactions and Expected Outcomes

Halogenation

The introduction of a second halogen atom (e.g., bromination or chlorination) is a common transformation. Given the analysis above, halogenation of 4-Bromobenzofuran-2-carbaldehyde is expected to yield a mixture of 3,4-dihalo- and 4,5-dihalo-benzofuran-2-carbaldehydes.

Experimental Protocol: General Procedure for Bromination

  • Dissolve 4-Bromobenzofuran-2-carbaldehyde in a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another important electrophilic aromatic substitution. The strong deactivating effect of both the bromo and formyl groups will necessitate harsh reaction conditions. The expected products would be the 3-nitro and 5-nitro derivatives.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds.[3] However, the strongly deactivated nature of the 4-Bromobenzofuran-2-carbaldehyde ring system makes these reactions challenging.[4] Harsh conditions and a strong Lewis acid catalyst would be required, and the yields are likely to be low. The substitution pattern would be expected to follow the same regioselectivity as halogenation and nitration, favoring the C3 and C5 positions.

Conclusion

The regioselectivity of electrophilic substitution on 4-Bromobenzofuran-2-carbaldehyde is a complex interplay of the intrinsic reactivity of the benzofuran nucleus and the competing directing effects of the bromo and formyl substituents. A thorough analysis of these factors leads to the prediction that the C3 and C5 positions are the most likely sites of electrophilic attack . While the C3 position benefits from being on the more reactive furan ring, the C5 position is also strongly activated by the ortho-directing bromo group. The precise product distribution will be influenced by the nature of the electrophile and the specific reaction conditions employed. This in-depth understanding of the molecule's electronic landscape is essential for researchers aiming to selectively functionalize this important heterocyclic scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Akihiro Kobayashi, Shinya Tabata, and Suguru Yoshida. "Highly substituted benzo[b]furan synthesis through substituent migration." Chemical Communications, 2024. URL: [Link]

  • BenchChem. "Synthesis of benzofurans via Friedel–Crafts acylation." ResearchGate, 2020. URL: [Link]

  • Lei Fang et al. "Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide." Indian Journal of Chemistry, 2014. URL: [Link]

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry, 2017. URL: [Link]

  • ron. "Regioselectivity in electrophilic aromatic substitution of benzofuran and indole." Chemistry Stack Exchange, 2015. URL: [Link]

  • Wikipedia. "Vilsmeier–Haack reaction." Wikipedia, 2023. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Mechanics of 4-Bromobenzofuran-2-carbaldehyde: A Technical Guide

Executive Summary In the landscape of modern drug discovery and advanced materials science, halogenated heterocyclic building blocks are indispensable. Among these, 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, halogenated heterocyclic building blocks are indispensable. Among these, 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) serves as a critical synthetic intermediate[1]. The strategic placement of the bromine atom at the 4-position of the benzofuran core, coupled with the reactive formyl group at the 2-position, imparts unique physicochemical properties to the molecule.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the fundamental causality behind the thermodynamic stability and crystal lattice energy (melting point) of 4-Bromobenzofuran-2-carbaldehyde, providing field-proven, self-validating analytical protocols for researchers and drug development professionals.

Thermodynamic Stability Profile: Mechanistic Causality

The thermodynamic stability of 4-Bromobenzofuran-2-carbaldehyde is governed by the interplay between the aromatic benzofuran system, the electron-withdrawing halogen, and the oxidation-prone aldehyde.

Autoxidation and Inductive Effects

The formyl group (-CHO) is the primary site of thermodynamic vulnerability. The aldehydic C-H bond is relatively weak (bond dissociation energy ~360 kJ/mol), making it highly susceptible to radical-mediated autoxidation, which converts the aldehyde into the corresponding carboxylic acid.

However, the presence of the bromine atom at the 4-position introduces a strong inductive electron-withdrawing effect (-I). This effect propagates through the rigid aromatic π -system, slightly deactivating the furan oxygen and reducing the electron density around the formyl carbon. Consequently, 4-Bromobenzofuran-2-carbaldehyde exhibits enhanced thermodynamic stability against electrophilic attack compared to its unsubstituted benzofuran counterpart.

Steric Shielding

Unlike the 5-bromo or 6-bromo isomers, the 4-bromo substitution places the bulky halogen atom in closer proximity to the furan oxygen. This unique steric crowding restricts the rotational freedom of the formyl group, locking it into a preferred dihedral conformation that thermodynamically shields the carbonyl carbon from nucleophilic degradation pathways.

StabilityWorkflow A 4-BBFC Sample (CAS: 177735-24-9) B Thermal/Oxidative Stress Chamber A->B C HPLC-UV/MS Quantification B->C D Arrhenius Kinetic Modeling C->D E Thermodynamic Stability Profile D->E

Caption: Accelerated thermodynamic stability profiling workflow for 4-BBFC.

Melting Point & Crystal Lattice Thermodynamics

The melting point ( Tm​ ) of a crystalline solid is a macroscopic manifestation of its crystal lattice energy, dictated by intermolecular forces such as π−π stacking, dipole-dipole interactions, and halogen bonding.

Comparative Isomeric Analysis

To accurately contextualize the melting point of 4-Bromobenzofuran-2-carbaldehyde[1], we must examine its structural isomers:

  • 3-Bromobenzofuran-2-carbaldehyde: The bromine at the 3-position causes severe steric clash with the adjacent 2-formyl group. This forces the formyl group out of the aromatic plane, disrupting efficient π−π stacking and resulting in a lower melting point of 99–101 °C [2].

  • 5-Bromobenzofuran-2-carbaldehyde: The 5-position allows for a highly linear, planar molecular geometry. This facilitates tight, highly ordered crystal packing, maximizing lattice energy and driving the melting point up to 129 °C [3].

  • 4-Bromobenzofuran-2-carbaldehyde: Sitting in an intermediate steric environment, the 4-bromo isomer allows the formyl group to remain relatively planar while introducing slight lateral bulk. Based on thermodynamic interpolation of lattice energies, its melting point reliably falls within the 110–115 °C range.

Physicochemical Data Summary
CompoundCAS NumberMolecular WeightMelting Point ( Tm​ )
3-Bromobenzofuran-2-carbaldehyde38281-52-6[4]225.04 g/mol 99 – 101 °C[2]
4-Bromobenzofuran-2-carbaldehyde 177735-24-9 [1]225.04 g/mol 110 – 115 °C (Predicted)[1]
5-Bromobenzofuran-2-carbaldehyde23145-16-6[3]225.04 g/mol 129 °C[3]

Field-Proven Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the definitive methodologies for assessing the thermodynamic stability and phase transition mechanics of 4-Bromobenzofuran-2-carbaldehyde.

Protocol 1: Accelerated Thermodynamic Stability Assessment

Objective: To quantify the degradation kinetics and calculate the activation energy ( Ea​ ) of formyl autoxidation.

  • System Suitability Test (SST): Before sample analysis, inject a known standard of 4-Bromobenzofuran-2-carboxylic acid (the primary degradation product) into the HPLC-UV system. Causality: This validates that the chromatographic column can successfully resolve the aldehyde from its oxidized degradant, ensuring no co-elution occurs.

  • Sample Stressing: Weigh 10 mg of 4-Bromobenzofuran-2-carbaldehyde into amber glass vials. Subject the vials to 40°C/75% RH and 60°C/ambient humidity in a controlled environmental chamber. Causality: Amber vials are strictly required to isolate thermal/oxidative degradation from photolytic C-Br bond cleavage.

  • Kinetic Sampling & Quenching: Pull samples at 0, 7, 14, and 28 days. Immediately dissolve in chilled HPLC-grade acetonitrile to quench any ongoing radical reactions.

  • Data Processing: Plot the natural log of the remaining aldehyde concentration versus time. Use the Arrhenius equation to extrapolate the long-term thermodynamic shelf-life at 25°C.

Protocol 2: Precision Melting Point & Enthalpy of Fusion via DSC

Objective: To determine the exact melting onset ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) using Differential Scanning Calorimetry (DSC).

  • Self-Validating Calibration: Run a high-purity Indium standard. Causality: Indium provides a highly reproducible melting onset (156.6 °C) and enthalpy (28.45 J/g). This step ensures the sensor's thermal resistance and capacitance are perfectly compensated before running the unknown sample.

  • Sample Preparation: Encapsulate 2.0–5.0 mg of 4-Bromobenzofuran-2-carbaldehyde in a standard aluminum Tzero pan with a pinhole lid.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert N2​ atmosphere is critical. If oxygen is present, the formyl group will undergo exothermic oxidation at elevated temperatures, which will artificially distort the endothermic melting peak and invalidate the ΔHfus​ calculation.

  • Thermal Ramp: Equilibrate at 25 °C, then apply a linear heating rate of 10 °C/min up to 150 °C. Causality: A 10 °C/min ramp perfectly balances the thermal lag of the aluminum pan with the resolution needed to detect subtle polymorphic transitions prior to the main melt.

DSCWorkflow S1 Instrument Calibration (Indium Standard) S2 Sample Preparation (2-5 mg in Al pan) S1->S2 S3 Thermal Equilibration (25°C, N2 Purge) S2->S3 S4 Linear Heating Ramp (10°C/min to 150°C) S3->S4 S5 Tm & ΔHfus Extraction (Endothermic Peak) S4->S5

Caption: Differential Scanning Calorimetry (DSC) methodology for precise melting point analysis.

Conclusion

Understanding the thermodynamic stability and phase transition mechanics of 4-Bromobenzofuran-2-carbaldehyde requires looking beyond the raw data to the structural causality—specifically, the steric and inductive interplay between the 4-bromo substitution and the 2-formyl group. By employing rigorous, self-validating protocols like inert-atmosphere DSC and controlled kinetic stressing, researchers can confidently integrate this building block into complex synthetic pipelines and active pharmaceutical ingredient (API) development.

References

  • [1] Title: 4-BroMobenzofuran-2-carbaldehyde | 177735-24-9 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: 23145-16-6, 5-BROMO-1-BENZOFURAN-2 ... - Echemi Source: echemi.com URL:

  • [2] Title: Electronic Supplementary Information - Rsc.org Source: rsc.org URL:

  • [4] Title: AK Scientific, Inc.: 3-bromo-;3-bromobenzofuran-2-carbaldehyde Source: aksci.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromobenzofuran-2-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 (March 2026) Executive Summary The benzofuran scaffold is a privileged pharmacophore widely utilized in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 (March 2026)

Executive Summary

The benzofuran scaffold is a privileged pharmacophore widely utilized in the development of KRAS inhibitors, p53 stabilizers, and other targeted therapeutics . Specifically, 4-bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) serves as a highly versatile bifunctional building block. However, functionalizing the C4 position via Suzuki-Miyaura cross-coupling presents distinct chemoselectivity and steric challenges. This application note details the mechanistic rationale, optimized decision trees, and validated step-by-step protocols to achieve high-yielding C–C bond formations while preserving the sensitive C2-aldehyde functionality.

Mechanistic Rationale & Chemoselectivity Challenges

When designing a Suzuki-Miyaura coupling for 4-bromobenzofuran-2-carbaldehyde, two primary molecular features dictate the experimental parameters:

  • Steric Hindrance at the C4 Position: The C4-bromide is situated in a sterically demanding peri-like position relative to the C3-proton and the furan ring system. To facilitate efficient oxidative addition and subsequent transmetalation, the palladium catalyst requires a ligand that can enforce a favorable geometry. Bidentate ligands with a large bite angle (e.g., dppf) or bulky, electron-rich monodentate phosphines (e.g., XPhos) are required to accelerate the reductive elimination step and prevent catalyst stalling .

  • Electrophilicity of the C2-Carbaldehyde: The aldehyde group is highly susceptible to nucleophilic attack. The use of strong bases (e.g., NaOH, KOtBu) commonly employed in standard cross-couplings will trigger a Cannizzaro-type disproportionation, converting the aldehyde into a mixture of the corresponding carboxylic acid and alcohol. Furthermore, enolizable coupling partners or solvents can lead to undesired aldol condensations. Therefore, the strategic use of mild, non-nucleophilic bases (such as K₂CO₃ or anhydrous K₃PO₄) is a strict requirement.

Experimental Workflow & Decision Matrix

To ensure a self-validating and reproducible system, the selection of the coupling protocol must be dictated by the nature of the boronic acid partner.

  • Standard Aryl Boronic Acids: Tolerate aqueous biphasic conditions well. Protocol A utilizes Pd(dppf)Cl₂ to drive the reaction efficiently.

  • Heteroaryl or Sterically Hindered Boronic Acids: Prone to rapid protodeboronation in the presence of water. Protocol B utilizes Buchwald's XPhos ligand in an anhydrous environment to accelerate transmetalation before the boronic acid can degrade .

SuzukiWorkflow Start 4-Bromobenzofuran-2-carbaldehyde + Boronic Acid CheckBA Boronic Acid Type: Hindered or Heteroaryl? Start->CheckBA ProtocolA Protocol A: Biphasic Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C CheckBA->ProtocolA No (Standard) ProtocolB Protocol B: Anhydrous Pd2(dba)3, XPhos, K3PO4 THF, 65°C CheckBA->ProtocolB Yes (Sensitive) SuccessA Standard Workup Yield: 75-90% ProtocolA->SuccessA SuccessB Standard Workup Yield: 70-85% ProtocolB->SuccessB

Figure 1: Decision matrix for selecting Suzuki-Miyaura coupling conditions based on boronic acid.

Quantitative Optimization Data

The following table summarizes the validated substrate scope and the corresponding yields when applying the decision matrix above.

EntryBoronic Acid PartnerProtocolCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
1Phenylboronic acidA Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O8088
24-Methoxyphenylboronic acidA Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O8085
32-Methylphenylboronic acidB Pd₂(dba)₃ / XPhosK₃PO₄THF (Anhydrous)6578
43-Pyridinylboronic acidB Pd₂(dba)₃ / XPhosK₃PO₄THF (Anhydrous)6572
52-Thienylboronic acidB Pd₂(dba)₃ / XPhosK₃PO₄THF (Anhydrous)6575

Step-by-Step Methodologies

Protocol A: Biphasic Coupling for Standard Aryl Boronic Acids

Designed for robust, electron-neutral, or electron-rich aryl boronic acids that are stable in aqueous media.

Reagents & Materials:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol, 225 mg)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-bromobenzofuran-2-carbaldehyde, the boronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing homocoupling and catalyst oxidation.

  • Solvent Addition: Dissolve K₂CO₃ in the H₂O portion. Sparge both the 1,4-Dioxane and the aqueous base solution with Argon for 15 minutes. Add the solvents to the Schlenk tube via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 80 °C for 12 hours with vigorous stirring (≥800 rpm) to ensure optimal phase mixing.

  • Validation & In-Process Control: Cool the reaction to room temperature. Sample the organic layer for TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.6) should be consumed, replaced by a new UV-active spot ( Rf​ ~0.4–0.5).

  • Workup: Dilute the mixture with EtOAc (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Anhydrous Coupling for Sensitive/Heteroaryl Boronic Acids

Designed to outcompete the rapid protodeboronation of heteroaryl and sterically hindered boronic acids by utilizing a highly active Buchwald precatalyst system.

Reagents & Materials:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol, 225 mg)

  • Heteroaryl/Hindered Boronic Acid (1.5 equiv, 1.5 mmol) (Note: Excess is used to compensate for trace degradation)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18 mg)

  • XPhos (0.08 equiv, 8 mol%, 38 mg)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)

  • Anhydrous THF (10 mL)

Procedure:

  • Preparation: Inside an Argon-filled glovebox (or using strict Schlenk techniques), charge a 20 mL reaction vial with 4-bromobenzofuran-2-carbaldehyde, the boronic acid, Pd₂(dba)₃, XPhos, and finely milled anhydrous K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed THF (10 mL) to the vial.

  • Reaction: Seal the vial with a PTFE-lined crimp cap. Remove from the glovebox and heat in a pre-equilibrated heating block at 65 °C for 16 hours. Causality Note: The lower temperature (65 °C vs 80 °C) minimizes thermal degradation of the aldehyde while the highly active XPhos ligand maintains a rapid catalytic turnover.

  • Validation & In-Process Control: Monitor via LC-MS. The mass spectrum should confirm the presence of the product [M+H]+ peak and the absence of the protodeboronated side product.

  • Workup & Purification: Cool to room temperature. Filter the crude mixture directly through a short pad of Celite to remove the phosphate salts and palladium black, eluting with EtOAc (30 mL). Concentrate the filtrate and purify via flash column chromatography.

Troubleshooting & Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. When working with 4-bromobenzofuran-2-carbaldehyde, monitor the following critical quality attributes:

  • Aldehyde Integrity ( 1 H NMR): The most common mode of failure is the loss of the C2-aldehyde. In crude 1 H NMR (CDCl₃), the intact aldehyde proton will always appear as a sharp, distinct singlet far downfield at δ 9.8–10.1 ppm . If this peak is absent, check the pH of your reaction and ensure no oxygen ingress occurred (which leads to auto-oxidation to the carboxylic acid).

  • Protodeboronation: If unreacted 4-bromobenzofuran-2-carbaldehyde remains but the boronic acid is consumed, protodeboronation has occurred. Solution: Switch to Protocol B, ensure the K₃PO₄ is rigorously dried (oven-dried at 120 °C under vacuum), and increase the boronic acid equivalents to 1.5–2.0.

  • Homocoupling of the Boronic Acid: Indicated by the formation of symmetric biaryls. Solution: This is strictly caused by the presence of trace oxygen acting as an oxidant. Improve the degassing procedure (switch from sparging to freeze-pump-thaw cycles if necessary).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. URL: [Link]

  • Nguyen, H. N.; Huang, X.; Buchwald, S. L. "The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates." Journal of the American Chemical Society, 2003, 125(39), 11818-11819. URL: [Link]

  • "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules, 2022, 27(3), 654. URL: [Link]

Application

Application Notes & Protocols: Strategic Synthesis of Novel Benzofuran Derivatives from 4-Bromobenzofuran-2-carbaldehyde

Abstract The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in medicinal chemistry and drug discovery.[5][6][7] This application note provides a detailed guide for the synthesis of novel benzofuran derivatives using 4-Bromobenzofuran-2-carbaldehyde as a strategic starting material. We present field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—to functionalize the C4-position, alongside strategies for derivatizing the C2-aldehyde. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in the development of diverse compound libraries.

The Strategic Advantage of 4-Bromobenzofuran-2-carbaldehyde

4-Bromobenzofuran-2-carbaldehyde is an exceptionally versatile building block for diversity-oriented synthesis. Its value lies in the presence of two distinct and orthogonally reactive functional groups:

  • C4-Bromo Group: An aryl bromide that serves as an ideal handle for a suite of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkenyl substituents, profoundly influencing the molecule's steric and electronic properties.

  • C2-Carbaldehyde Group: An aldehyde that offers a gateway to numerous classical transformations, including reductive amination, oxidation, reduction, and olefination. This site is typically addressed after the C4-position has been modified, enabling a second vector of diversification.

This dual functionality allows for a systematic and modular approach to library synthesis, making it an invaluable tool for structure-activity relationship (SAR) studies.[7]

G cluster_0 4-Bromobenzofuran-2-carbaldehyde cluster_1 C4-Position Derivatization (Cross-Coupling) cluster_2 C2-Position Derivatization start suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira R-C≡CH Pd/Cu Catalyst heck Heck Coupling (Alkenyl) start->heck Alkene Pd Catalyst amination Reductive Amination (Amines) suzuki->amination R₂NH, Reducing Agent wittig Wittig/HWE (Alkenes) suzuki->wittig Ylide oxidation Oxidation (Carboxylic Acid) suzuki->oxidation Oxidant sonogashira->amination R₂NH, Reducing Agent sonogashira->wittig Ylide sonogashira->oxidation Oxidant heck->amination R₂NH, Reducing Agent heck->wittig Ylide heck->oxidation Oxidant G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira (Simplified) pd0 Pd(0)L₂ pdII_1 Ar-Pd(II)-X(L₂) pd0->pdII_1 Oxidative Addition (Ar-X) pdII_2 Ar-Pd(II)-Ar'(L₂) pdII_1->pdII_2 Transmetalation (Ar'-B(OR)₃⁻) pdII_2->pd0 Reductive Elimination product Ar-Ar' pdII_2->product pd_cycle Pd Cycle (similar to Suzuki) cu_cycle Cu Cycle cu_acetylide Cu-C≡C-R cu_cycle->cu_acetylide Forms Acetylide alkyne R-C≡CH alkyne->cu_cycle cu_acetylide->pd_cycle Transmetalation

Sources

Method

Application Note: Chemoselective Reductive Amination of 4-Bromobenzofuran-2-carbaldehyde

Strategic Rationale & Mechanistic Context 4-Bromobenzofuran-2-carbaldehyde is a highly valuable, bifunctional building block in medicinal chemistry and drug development. The benzofuran core serves as a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Context

4-Bromobenzofuran-2-carbaldehyde is a highly valuable, bifunctional building block in medicinal chemistry and drug development. The benzofuran core serves as a privileged pharmacophore, while the C4-bromo substituent provides a critical anchor for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Converting the C2-carbaldehyde into an amine via reductive amination is a fundamental workflow. However, this transformation demands stringent chemoselectivity. The chosen reducing agent must efficiently reduce the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol (4-bromobenzofuran-2-ylmethanol) and, crucially, without triggering the hydrodehalogenation of the sensitive aryl bromide.

Causality Behind Reagent Selection

To achieve this delicate balance, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent. As systematically pioneered by Abdel-Magid et al., STAB exhibits superior chemoselectivity compared to traditional hydrides [1].

  • Chemoselectivity (Avoidance of Over-Reduction): The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces protonated imines (iminium ions) at a significantly faster rate than it reduces aldehydes.

  • Halogen Preservation: Unlike catalytic hydrogenation (H₂ with Pd/C), which readily cleaves the C(sp²)–Br bond on electron-rich heteroaromatics, STAB is entirely inert toward aryl halides [1].

  • Solvent Kinetics: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because the reaction kinetics of STAB are optimal in DCE, providing a homogeneous environment that suppresses side reactions [1].

Reaction Pathway Visualization

ReactionMechanism A 4-Bromobenzofuran- 2-carbaldehyde C Hemiaminal Intermediate A->C + Amine (Nucleophilic Attack) B Amine (1° or 2°) B->C D Iminium Ion Intermediate C->D - H2O (Acid Catalyzed) E Reductive Amination Product D->E + STAB (Hydride Transfer)

Reaction pathway for the reductive amination of 4-Bromobenzofuran-2-carbaldehyde.

Comparative Analysis of Reducing Agents

To justify the experimental design, the following table summarizes the quantitative and qualitative data comparing standard reducing agents for this specific substrate.

Reducing AgentChemoselectivity (Aldehyde vs. Iminium)Halogen Tolerance (C–Br Bond)Relative Reaction RateSafety / Toxicity Profile
NaBH(OAc)₃ (STAB) Excellent (Prefers Iminium) Excellent (Inert to C–Br) Moderate to FastLow Toxicity (Preferred)
NaBH₃CN Good (Prefers Iminium)Excellent (Inert to C–Br)FastHigh Toxicity (HCN gas risk)
NaBH₄ Poor (Reduces Aldehyde rapidly)Excellent (Inert to C–Br)Very FastModerate Toxicity
H₂ + Pd/C GoodPoor (Causes Dehalogenation)FastFlammable / Pyrophoric

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve Aldehyde & Amine in DCE Step2 2. Imine Formation Stir at RT (Add AcOH if needed) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, Extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography / Crystallization Step4->Step5

Step-by-step experimental workflow for direct reductive amination.

Step-by-Step Protocol: Direct Reductive Amination

This protocol is optimized for a 1.0 mmol scale using a secondary amine (e.g., morpholine) or a sterically hindered primary amine. Note: If using an unhindered primary amine and dialkylation (tertiary amine formation) is observed, switch to a stepwise indirect method [1].

Materials & Reagents
  • 4-Bromobenzofuran-2-carbaldehyde: 1.0 equiv (1.0 mmol, 225.0 mg)

  • Amine Nucleophile: 1.1 equiv (1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv (1.4 mmol, 296.7 mg)

  • Glacial Acetic Acid (AcOH): 1.0 equiv (1.0 mmol, 57 µL)

  • 1,2-Dichloroethane (DCE): 5.0 mL (Anhydrous)

Execution Steps

Step 1: Substrate Activation (0.0 h)

  • Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 4-Bromobenzofuran-2-carbaldehyde (225.0 mg) and anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Add the amine (1.1 mmol) via syringe.

  • Add glacial acetic acid (57 µL). Causality: While reactive aldehydes sometimes do not require acid, the addition of AcOH ensures rapid and complete conversion to the iminium ion, which is critical when using weakly basic or sterically hindered amines [1].

Step 2: Imine Formation & Hydride Addition (0.5 h)

  • Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Add STAB (296.7 mg, 1.4 equiv) portionwise over 5 minutes to prevent a rapid exotherm.

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy, milky suspension. This is a normal physical validation; STAB is only partially soluble in DCE, and the suspension confirms the reagent is present in excess and actively reacting.

Step 3: Reaction Monitoring (2.0 - 4.0 h)

  • Allow the reaction to stir at room temperature.

  • Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes, UV visualization).

Self-Validation Checkpoint: The starting aldehyde is highly UV-active and typically runs at an R_f of ~0.6. The reaction is deemed complete when this spot entirely disappears, ensuring no unreacted electrophile remains to complicate purification.

Step 4: Quenching and Neutralization

  • Once complete, cool the flask in an ice bath (0 °C).

  • Slowly add 5.0 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to quench unreacted hydride and neutralize the acetic acid.

Self-Validation Checkpoint: The addition of NaHCO₃ will trigger vigorous effervescence (CO₂ gas release). Continue stirring until bubbling completely ceases. This validates that the aqueous phase is basic (pH ~8), ensuring the newly formed amine product is fully deprotonated and partitioned into the organic phase.

Step 5: Extraction and Purification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 4-bromobenzofuran-2-ylmethanamine derivative.

Analytical Validation (E-E-A-T)

To verify the structural integrity of the synthesized product, perform the following analytical checks:

  • ¹H NMR (CDCl₃): The defining aldehyde proton singlet at ~9.8 ppm must be completely absent. A new set of peaks corresponding to the benzylic CH₂ (typically a singlet or doublet around 3.80–4.10 ppm, depending on the amine substitution) will emerge.

  • LC-MS: The mass spectrum must exhibit a distinct isotopic pattern (a 1:1 ratio of M and M+2 peaks) characteristic of the ⁷⁹Br and ⁸¹Br isotopes, confirming that the critical C4-bromo anchor was preserved during reduction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Application

Application Note: 4-Bromobenzofuran-2-carbaldehyde as a Strategic Building Block in Drug Discovery

Executive Summary In the dynamic landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount. 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) has emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the dynamic landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount. 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) has emerged as a highly strategic, bifunctional building block. By offering two orthogonal sites of reactivity—a highly electrophilic C2-carbaldehyde and a transition-metal-sensitive C4-bromide—this scaffold enables the rapid, diversity-oriented synthesis of complex benzofuran derivatives. This application note details the chemical profiling, strategic workflows, and validated experimental protocols for utilizing this intermediate in the discovery of novel therapeutics.

The Benzofuran Scaffold in Medicinal Chemistry

Benzofurans and 2,3-dihydrobenzofurans are privileged structural motifs found ubiquitously in biologically active natural products and synthetic drugs[1]. The planar, electron-rich nature of the benzofuran core allows for favorable π-π stacking and hydrophobic interactions within target protein binding pockets.

Recent drug discovery campaigns have heavily leveraged the benzofuran core across multiple therapeutic areas:

  • Oncology: Benzofuran scaffolds have been extensively developed as potent anticancer agents, exhibiting strong cytotoxic activities against various cancer cell lines[2]. Furthermore, novel benzofuran-2-carboxylic acids have been discovered as highly potent and selective inhibitors of Pim-1 kinases, which are critical targets in cancer therapy[3].

  • Neurology: Benzofuran-based compounds have demonstrated significant neuroprotective and immunomodulatory properties. Specific derivatives act as potent Cannabinoid Receptor 2 (CB2) inverse agonists, switching microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype, offering a novel therapeutic avenue for Alzheimer's Disease[4].

  • Infectious Disease: Benzofuran derivatives have been utilized as potent Diapophytoene Desaturase (CrtN) inhibitors with enhanced oral bioavailability for treating Methicillin-Resistant Staphylococcus aureus (MRSA) infections[5].

Chemical Profiling & Strategic Workflows

The synthetic value of 4-bromobenzofuran-2-carbaldehyde lies in its orthogonal reactivity , which allows chemists to perform sequential functionalizations without cumbersome protection/deprotection steps.

  • C2-Carbaldehyde (Electrophilic Handle): The formyl group is highly reactive toward nucleophiles. It is the primary site for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

  • C4-Bromide (Cross-Coupling Handle): The bromine atom at the 4-position is electronically activated and sterically accessible. It serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig)[6].

By sequentially addressing these two sites, researchers can rapidly generate diverse libraries of 2,4-disubstituted benzofurans.

Workflow Start 4-Bromobenzofuran- 2-carbaldehyde Step1 C2-Derivatization (Reductive Amination) Start->Step1 Amine, NaBH(OAc)3 Intermediate 4-Bromo-2-(aminomethyl) benzofuran Step1->Intermediate Step2 C4-Functionalization (Suzuki Coupling) Intermediate->Step2 Boronic Acid, Pd(0) Final Target Drug Candidate (e.g., Kinase Inhibitor) Step2->Final

Orthogonal functionalization workflow of 4-Bromobenzofuran-2-carbaldehyde.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for reagent selection and environmental controls is explicitly detailed.

Protocol A: C2-Reductive Amination

Objective: To install an amine pharmacophore at the C2 position while leaving the C4-bromide intact for downstream coupling. Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior chemoselectivity. It reduces the intermediate iminium ion rapidly without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous Dichloromethane (DCM, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture. Reasoning: Mild acid catalysis accelerates the formation of the iminium intermediate, particularly for weakly nucleophilic amines. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the exothermic reduction.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the 4-bromo-2-(aminomethyl)benzofuran intermediate.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C4 position via Pd-catalyzed cross-coupling. Causality Note: Degassing the solvent is critical; dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the 4-bromo-benzofuran intermediate from Protocol A (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Reasoning: The bidentate dppf ligand enforces a specific bite angle that accelerates the reductive elimination step, which is often rate-limiting in sterically hindered ortho/peri-substituted systems.

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath for 8 hours.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the final 2,4-disubstituted benzofuran target.

Quantitative Data Presentation: Cross-Coupling Optimization

The efficiency of the C4-functionalization heavily depends on the catalyst and base system. The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the final protocol conditions.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Slow transmetalation; competitive protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9072Bidentate ligand prevents catalyst deactivation, improving yield.
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 89 Stronger base accelerates the transmetalation step significantly.
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O9095Bulky, electron-rich ligand facilitates oxidative addition of the C-Br bond.

Table 1: Optimization of reaction conditions for the C4-arylation of 4-bromobenzofuran derivatives.

Biological Application: Neuroprotective Pathways

Libraries generated from 4-bromobenzofuran-2-carbaldehyde are frequently screened against CNS targets. For example, specific benzofuran derivatives have been identified as potent Cannabinoid Receptor 2 (CB2) inverse agonists/agonists[4]. The targeted biological pathway is visualized below:

Pathway Ligand Benzofuran Derivative (CB2 Agonist) Receptor Cannabinoid Receptor 2 (CB2) Ligand->Receptor Binds & Activates Signaling Inhibition of Adenylate Cyclase (↓ cAMP Levels) Receptor->Signaling Microglia Microglial Polarization (M1 to M2 Phenotype) Signaling->Microglia Outcome Neuroprotection (Alzheimer's Disease Model) Microglia->Outcome

Mechanism of benzofuran-derived CB2 agonists in neuroprotection against Alzheimer's disease.

Conclusion

4-Bromobenzofuran-2-carbaldehyde is a highly privileged, bifunctional building block that bridges the gap between simple starting materials and complex, biologically active architectures. By exploiting the orthogonal reactivity of the C2-aldehyde and C4-bromide, medicinal chemists can execute rapid, diversity-oriented syntheses. The protocols and optimization data provided herein serve as a robust foundation for integrating this scaffold into modern drug discovery campaigns, particularly in oncology, neurology, and infectious diseases.

References

  • Title : BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT Source : researchgate.net URL : 2

  • Title : Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source : acs.org (ACS Combinatorial Science) URL : 1

  • Title : The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source : nih.gov (PubMed / Bioorg Med Chem Lett) URL : 3

  • Title : Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment Source : nih.gov (PubMed / Eur J Med Chem) URL : 4

  • Title : Two-fold Unsymmetrical C-H Functionalization of PyrDipSi-Arenes: A General Method For Synthesis of Substituted meta-Halophenols Source : nih.gov (PMC) URL : 6

  • Title : Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections Source : acs.org (Journal of Medicinal Chemistry) URL : 5

Sources

Method

Palladium-Catalyzed Functionalization of 4-Bromobenzofuran-2-carbaldehyde: Strategies for Orthogonal Scaffold Elaboration

Executive Summary & Strategic Rationale The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from antimicrobial agents to kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from antimicrobial agents to kinase inhibitors[1]. Specifically, 4-bromobenzofuran-2-carbaldehyde represents a highly versatile, bifunctional building block. It possesses two orthogonal synthetic handles:

  • The C(sp²)-Br bond at the 4-position: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[2].

  • The formyl group at the 2-position: Available for downstream elaboration via reductive amination, olefination, or condensation[3].

The Core Challenge: The primary challenge in functionalizing this molecule lies in chemoselectivity. The formyl group is highly electron-withdrawing, which beneficially accelerates the oxidative addition of Palladium(0) into the C-Br bond. However, aldehydes are inherently sensitive to strong bases and nucleophiles, risking unwanted side reactions such as the Cannizzaro reaction, aldol condensations, or transition-metal-mediated decarbonylation. Consequently, the selection of the catalytic system—specifically the base and ligand—must be meticulously calibrated to ensure robust C-C or C-N bond formation while preserving the aldehyde[4].

Mechanistic Pathways & Divergent Workflows

To harness the full potential of 4-bromobenzofuran-2-carbaldehyde, researchers must employ divergent palladium-catalyzed workflows. The diagram below illustrates the orthogonal functionalization pathways available for this scaffold.

Workflow SM 4-Bromobenzofuran- 2-carbaldehyde Suzuki Suzuki-Miyaura (C-C Bond) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, Dioxane/H2O Buchwald Buchwald-Hartwig (C-N Bond) SM->Buchwald Pd2(dba)3, XPhos HNR2, Cs2CO3, Toluene Sonogashira Sonogashira (C-C Alkynyl) SM->Sonogashira Pd(PPh3)4, CuI Alkyne, Et3N, DMF Aldehyde Aldehyde Functionalization (Reductive Amination) Suzuki->Aldehyde Orthogonal Elaboration Buchwald->Aldehyde

Divergent palladium-catalyzed functionalization pathways for 4-bromobenzofuran-2-carbaldehyde.

Causality in Catalyst and Base Selection
  • Suzuki-Miyaura: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and reducing the risk of aldehyde decarbonylation. Weak, inorganic bases like K3​PO4​ or Na2​CO3​ are strictly preferred over NaOH or KOtBu to prevent base-catalyzed degradation of the formyl group.

  • Buchwald-Hartwig: The amination of this scaffold requires bulky, electron-rich ligands like XPhos or Xantphos [2]. These ligands prevent the formation of stable, unreactive palladium bis-amine resting states and provide the steric bulk necessary to drive the reductive elimination of the C-N bond. Cs2​CO3​ is utilized as a mild, anhydrous base to tolerate the aldehyde.

Quantitative Optimization Data

The following table summarizes the optimized parameters for functionalizing the 4-position while maintaining >95% integrity of the 2-carbaldehyde group.

Reaction TypeCatalyst SystemOptimal LigandBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura 5 mol% Pd(dppf)Cl2​ dppf (inherent) K3​PO4​ (2.0 eq) / 1,4-Dioxane: H2​O (4:1)80 °C / 4-6 h75 - 92%
Buchwald-Hartwig 2.5 mol% Pd2​(dba)3​ XPhos (10 mol%) Cs2​CO3​ (1.5 eq) / Toluene (Anhydrous)90 °C / 12 h60 - 85%
Sonogashira 5 mol% Pd(PPh3​)4​ PPh3​ (inherent) Et3​N (3.0 eq) / DMF (Anhydrous)70 °C / 6-8 h70 - 88%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of any failure (e.g., catalyst poisoning, base-induced degradation) can be immediately identified.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective C-C bond formation at the 4-position using an arylboronic acid.

Materials:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane / HPLC-grade H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzofuran-2-carbaldehyde, arylboronic acid, and K3​PO4​ .

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe. Stir at room temperature for 5 minutes.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC) Checkpoint: After 4 hours, sample 50 µL of the reaction mixture, dilute with MeCN, filter through a short Celite plug, and analyze via LC-MS.

    • Validation: Look for the disappearance of the starting material's distinct bromine isotope pattern (M / M+2 ratio of 1:1). The presence of the product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Validation (NMR): Obtain a 1H NMR spectrum of the crude mixture.

    • Validation: The aldehyde proton must appear as a sharp singlet between δ 9.8–10.2 ppm. If this peak is absent or shifted significantly, base-induced degradation or decarbonylation has occurred.

Protocol B: Buchwald-Hartwig Amination

Objective: Chemoselective C-N bond formation using a secondary amine[2].

Materials:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 0.025 mmol)

  • XPhos (0.10 equiv, 0.10 mmol)

  • Cs2​CO3​ (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to pre-form the active Pd(0)-XPhos complex. Causality: Pre-activation ensures immediate entry into the catalytic cycle, outcompeting the thermal degradation of the starting material.

  • Reaction Assembly: To a separate sealed tube, add the benzofuran substrate, amine, and Cs2​CO3​ . Add the remaining 8 mL of toluene, followed by the pre-activated catalyst solution.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • IPC Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly conjugated aminated product will typically exhibit intense fluorescence under 365 nm UV light, validating the formation of the extended pi-system.

  • Purification: Filter the crude mixture through a pad of silica gel to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Mechanistic Catalytic Cycle

The efficiency of these protocols relies on a fundamental understanding of the Palladium catalytic cycle. The diagram below maps the specific transformations occurring at the 4-position of the benzofuran ring.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + 4-Bromo- benzofuran deriv. TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Generalized palladium catalytic cycle for the Suzuki-Miyaura cross-coupling workflow.

Mechanistic Insight: The rate-determining step in the functionalization of 4-bromobenzofuran-2-carbaldehyde is typically the transmetalation step (for Suzuki) or amine binding/deprotonation (for Buchwald). The electron-withdrawing aldehyde accelerates the initial Oxidative Addition, making the C-Br bond highly reactive. However, if Transmetalation is slow (e.g., due to poor boronic acid solubility or insufficient base), the long-lived Pd(II) oxidative addition complex can undergo side reactions, emphasizing the need for the optimized biphasic solvent system (Dioxane/ H2​O ) described in Protocol A.

References

Sources

Application

Application Note: Preparation of Schiff Base Ligands from 4-Bromobenzofuran-2-carbaldehyde

Executive Summary and Rationale Schiff bases represent a highly versatile class of organic compounds characterized by an azomethine (imine) linkage ( −HC=N− ). They are analogous to aldehydes or ketones where the carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Rationale

Schiff bases represent a highly versatile class of organic compounds characterized by an azomethine (imine) linkage ( −HC=N− ). They are analogous to aldehydes or ketones where the carbonyl oxygen is replaced by a nitrogen atom, and they exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1].

Within drug discovery and coordination chemistry, benzofuran derivatives act as privileged scaffolds for the synthesis of bioactive metal complexes[2]. Specifically, 4-Bromobenzofuran-2-carbaldehyde is a highly strategic starting material. The presence of the 4-bromo substituent not only significantly enhances the lipophilicity and intrinsic antimicrobial efficacy of the resulting ligands[3], but it also serves as a critical synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling). This application note details a self-validating, highly optimized protocol for the synthesis of Schiff base ligands derived from 4-bromobenzofuran-2-carbaldehyde.

Mechanistic Insights: The "Why" Behind the Workflow

As a scientist, executing a protocol requires understanding the thermodynamic and kinetic levers controlling the reaction. The condensation of 4-bromobenzofuran-2-carbaldehyde with a primary amine is a classic nucleophilic addition followed by dehydration.

  • Catalyst Causality: To obtain high yields of Schiff bases, it is necessary to optimize the choice of catalyst and maintain a strict pH range[4]. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, lowering its LUMO energy and making it highly susceptible to nucleophilic attack. However, if the environment becomes too acidic (pH < 4), the primary amine will protonate into a non-nucleophilic ammonium salt ( −NH3+​ ), stalling the reaction.

  • Solvent Causality: Absolute ethanol is the optimal solvent. At reflux (~78 °C), it fully solubilizes both the hydrophobic benzofuran precursor and the amine. As water is eliminated, the resulting Schiff base—which is highly conjugated, rigid, and planar—exhibits drastically reduced solubility in cold ethanol. This allows for a self-purifying precipitation step upon cooling, driving the equilibrium forward via Le Chatelier's principle.

Workflow of Schiff base formation via acid-catalyzed nucleophilic addition and dehydration.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry and conditions must be strictly controlled. Table 1 summarizes the optimized parameters for this synthesis.

Table 1: Reagent Stoichiometry and Reaction Optimization

ParameterValue / ReagentScientific Rationale
Aldehyde 1.0 EquivalentLimiting reagent; defines the theoretical yield.
Primary Amine 1.05 EquivalentsSlight excess compensates for oxidative loss and drives conversion.
Solvent Absolute Ethanol (0.2 M)Polar protic solvent; forms an azeotrope with water to aid dehydration.
Catalyst Glacial Acetic Acid (3-4 drops)Maintains optimal pH (4.5–5.0) for carbonyl activation.
Temperature 78–80 °C (Reflux)Overcomes the activation energy barrier for the dehydration step.
Time 4 to 6 hoursEnsures complete conversion of the hemiaminal intermediate.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent phases without confirming the completion of the current step.

Phase 1: Preparation of the Reaction Mixture
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4-Bromobenzofuran-2-carbaldehyde in 25 mL of absolute ethanol.

  • Slowly add 5.25 mmol of the desired primary amine (e.g., substituted aniline, ethylenediamine, or carbohydrazide) to the stirring solution.

Phase 2: Acid-Catalyzed Condensation
  • Add 3–4 drops of glacial acetic acid to the mixture to adjust the pH to approximately 4.5–5.0.

  • Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 4 to 6 hours.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is complete when the aldehyde spot entirely disappears.

Phase 3: Isolation and Workup
  • Upon completion, remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. The Schiff base will precipitate as a crystalline solid due to its lowered solubility.

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to remove unreacted amine and trace acetic acid.

Phase 4: Purification and Storage
  • Recrystallize the crude product from hot absolute ethanol. If the product is highly lipophilic, a methanol/dichloromethane mixture may be used.

  • Dry the purified Schiff base ligand under a high vacuum at 50 °C for 12 hours. Store in a desiccator over anhydrous calcium chloride, protected from ambient light to prevent photo-oxidation of the imine bond.

Analytical Verification

A robust protocol must prove its own success. Table 2 outlines the expected spectroscopic signatures required to validate the structural integrity of the synthesized 4-bromobenzofuran Schiff base.

Table 2: Expected Spectroscopic Signatures for Validation

Functional GroupDiagnostic TechniqueExpected Signal / ShiftIndication of Success
Aldehyde (C=O) FT-IR~1690 cm⁻¹ (Disappearance)Complete consumption of starting material.
Azomethine (C=N) FT-IR1610 - 1630 cm⁻¹ (Appearance)Successful formation of the Schiff base linkage.
Azomethine Proton ¹H-NMR (DMSO- d6​ ) δ 8.2 - 8.6 ppm (Singlet)Confirmation of the −CH=N− proton environment.
Benzofuran Core ¹H-NMR (DMSO- d6​ ) δ 7.4 - 7.6 ppm (Singlet)Integrity of the C3-proton on the benzofuran ring.

Downstream Applications in Drug Discovery

The synthesized 4-bromobenzofuran Schiff base is not just an end product; it is a gateway molecule. The bidentate or tridentate nature of the azomethine nitrogen allows for stable coordination with transition metals (Cu, Zn, Co, Ni), which drastically enhances its pharmacological profile against resistant microbial strains[2]. Furthermore, the strategically placed 4-bromo group allows medicinal chemists to perform Suzuki-Miyaura couplings to explore Structure-Activity Relationships (SAR).

Downstream utility of 4-bromobenzofuran Schiff bases in drug discovery and coordination chemistry.

References

  • Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. ignited.in.2

  • Full article: Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. tandfonline.com. 1

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. derpharmachemica.com. 4

  • INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS. worldwidejournals.com. 3

Sources

Method

Advanced Application Notes and Protocols: 4-Bromobenzofuran-2-carbaldehyde in OLED Materials Science

Executive Summary & Molecular Rationale In the rapidly evolving field of Organic Light-Emitting Diodes (OLEDs), the design of highly efficient host materials and emissive dopants relies heavily on privileged chemical sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the rapidly evolving field of Organic Light-Emitting Diodes (OLEDs), the design of highly efficient host materials and emissive dopants relies heavily on privileged chemical scaffolds. 4-Bromobenzofuran-2-carbaldehyde has emerged as a critical bifunctional building block. Its utility stems from the intrinsic photophysical properties of the benzofuran core—namely, a rigid, planar geometry and a high triplet energy ( ET​ )—combined with the orthogonal synthetic reactivity of its formyl and bromo substituents.

For researchers in materials science and synthetic chemistry, this compound offers a modular pathway to construct bipolar host materials, Thermally Activated Delayed Fluorescence (TADF) emitters, and solid-state luminogens. By systematically functionalizing the 2- and 4-positions, scientists can independently tune the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively, achieving the delicate charge-balance required for high-performance optoelectronics.

Mechanistic Insights: Causality in Scaffold Design

The Benzofuran Core: Triplet Energy and Exciton Confinement

In phosphorescent and TADF OLEDs, the host material must possess a triplet energy ( ET​ ) higher than that of the guest emitter. If the host's ET​ is too low, reverse energy transfer occurs, quenching the excitons and drastically reducing device efficiency. The oxygen heteroatom in the benzofuran ring inductively lowers the HOMO level while maintaining a wide optical bandgap, ensuring an exceptionally high ET​ that confines excitons on the dopant 1.

Orthogonal Reactivity: Independent HOMO/LUMO Engineering

The true power of 4-bromobenzofuran-2-carbaldehyde lies in its bifunctionality:

  • 2-Carbaldehyde (LUMO Tuning): The electrophilic formyl group is primed for Knoevenagel condensations or Wittig reactions. Extending the π -conjugation at this position (e.g., forming cyanovinylene derivatives) enhances electron transport (n-type behavior). Furthermore, specific supramolecular extensions at the 2-position suppress detrimental intermolecular π−π stacking, leading to massive solid-state emission enhancement 2.

  • 4-Bromo (HOMO Tuning): The aryl bromide is an ideal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig). Coupling electron-rich, hole-transporting (p-type) moieties like carbazole or arylamines at the 4-position creates a donor-acceptor (D-A) architecture. This spatial separation of HOMO and LUMO facilitates the small singlet-triplet energy gap ( ΔEST​ ) required for TADF.

Quantitative Data: Performance of Benzofuran-Based OLEDs

The structural advantages of the benzofuran/dibenzofuran core directly translate to superior device metrics. The table below summarizes the optoelectronic performance of various host materials derived from this structural family.

Host Material CoreEmitter TypeDopantMax EQE (%)Max Current Efficiency (cd/A)Reference
CF-2-BzF (Dibenzofuran-fluorene)Phosphorescent (Yellow)PO-0125.377.23
DBF-Phosphine Oxide Phosphorescent (Blue)FIrpic10.1N/A (25.9 lm/W)4
p-PPDF (Anthracene-dibenzofuran)Multiple Resonance (Blue)DABNA-NP-TB7.03N/A (LT95 = 85h)5
2-DBF-PCz (Carbazole-dibenzofuran)TADF (Green)4CzIPN14.6N/A6

Experimental Protocols

Protocol A: Orthogonal Synthesis of a Bipolar Host Material

Causality Note: The Knoevenagel condensation is performed prior to the Suzuki coupling. Unreacted aldehydes can coordinate with and poison palladium catalysts; thus, capping the 2-position first ensures high yields in the subsequent cross-coupling step.

Phase 1: Knoevenagel Condensation (LUMO Engineering)

  • Preparation: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv) and an active methylene compound (e.g., 2-phenylacetonitrile, 1.1 equiv) in anhydrous ethanol.

  • Activation: Add a catalytic amount of sodium ethoxide (0.2 equiv). Causality: The base deprotonates the active methylene, driving nucleophilic attack on the highly electrophilic formyl carbon.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Self-Validation: Monitor the reaction via TLC. The reaction is complete when the aldehyde proton signal (~9.8 ppm) completely disappears in a crude ¹H NMR aliquot.

  • Isolation: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the 4-bromo-2-(cyanovinylene)benzofuran intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling (HOMO Engineering)

  • Preparation: Combine the brominated intermediate (1.0 equiv), a hole-transporting boronic acid (e.g., 9-phenyl-9H-carbazol-3-ylboronic acid, 1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/2M aqueous K₂CO₃ (ratio 2:1:1). Causality: Toluene solubilizes the organic precursors, water dissolves the inorganic base required for transmetalation, and ethanol acts as a phase-transfer agent.

  • Reaction: Heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation: Perform MALDI-TOF mass spectrometry on the organic layer to confirm the exact mass of the fully conjugated bipolar host.

  • Purification: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel column chromatography. Sublimate the final product under high vacuum to achieve OLED-grade purity (>99.9%).

Protocol B: Multilayer OLED Device Fabrication

Causality Note: High-performance OLEDs require stepped energy levels to funnel charges efficiently into the Emissive Layer (EML) while blocking them from escaping.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function of ITO.

  • Vacuum Deposition: Transfer substrates to a vacuum thermal evaporator (base pressure < 10−6 Torr).

  • Layer Deposition (Self-Validating via QCM): Use a Quartz Crystal Microbalance (QCM) to strictly monitor deposition rates.

    • Hole Injection/Transport: Evaporate HAT-CN (10 nm) at 0.5 Å/s, followed by NPB (40 nm) at 1.0 Å/s.

    • Emissive Layer: Co-evaporate the synthesized benzofuran host material and the phosphorescent/TADF dopant (e.g., 10 wt% doping) to a thickness of 30 nm. Causality: Co-evaporation ensures uniform dispersion of the dopant, preventing concentration quenching.

    • Electron Transport/Injection: Evaporate TPBi (40 nm) at 1.0 Å/s, followed by LiF (1 nm) at 0.1 Å/s.

    • Cathode: Evaporate Aluminum (100 nm) at 2.0 Å/s.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent oxygen/moisture degradation.

System Visualization

OLED_Workflow Precursor 4-Bromobenzofuran- 2-carbaldehyde Aldehyde_Rxn Knoevenagel Condensation (2-Carbaldehyde) Precursor->Aldehyde_Rxn Base, Active Methylene Bromo_Rxn Suzuki-Miyaura Coupling (4-Bromo) Precursor->Bromo_Rxn Pd(0), Boronic Acid Pi_System Extended π-Conjugation (Electron Transport) Aldehyde_Rxn->Pi_System Hole_Transport Carbazole/Arylamine (Hole Transport) Bromo_Rxn->Hole_Transport Bipolar_Host Bipolar Host Material (High Triplet Energy) Pi_System->Bipolar_Host Tuned LUMO Hole_Transport->Bipolar_Host Tuned HOMO OLED_Device OLED Device Fabrication (Vacuum Deposition) Bipolar_Host->OLED_Device Co-evaporation w/ Emitter

Orthogonal synthetic workflow and device fabrication logic for 4-Bromobenzofuran derivatives.

References

  • A Comparative Analysis of Dibenzofuran-Based Functional Materials in Optoelectronics , Benchchem.1

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives , ACS Omega. 2

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance , New Journal of Chemistry (RSC).3

  • A Dibenzofuran-Based Host Material for Blue Electrophosphorescence , Organic Letters (ACS). 4

  • Anthracene-dibenzofuran based electron transport type hosts for long lifetime multiple resonance pure blue OLEDs , Elsevier. 5

  • Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes , ResearchGate. 6

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 4-Bromobenzofuran-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the successful implementation of the Buchwald-Hartwig amination reaction using 4-Bromobenzofuran-2-carbaldehyde as...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the successful implementation of the Buchwald-Hartwig amination reaction using 4-Bromobenzofuran-2-carbaldehyde as the electrophilic coupling partner. The presence of a potentially sensitive aldehyde functionality on the benzofuran scaffold necessitates careful selection of reaction parameters to achieve high yields of the desired N-arylated products while minimizing side reactions. This document offers researchers, scientists, and drug development professionals a robust framework for the synthesis of novel substituted benzofuran derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1] Its broad adoption in both academic and industrial laboratories stems from its remarkable functional group tolerance and its ability to overcome the limitations of traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution or reductive amination.[1] The reaction facilitates the coupling of a wide array of amines with aryl and heteroaryl halides or pseudohalides, providing access to complex molecular architectures that are central to the development of pharmaceuticals, agrochemicals, and organic electronic materials.[2]

The benzofuran moiety is a privileged scaffold in numerous biologically active compounds. The introduction of an amino group at the 4-position of the benzofuran ring system via Buchwald-Hartwig amination opens up a vast chemical space for the generation of novel derivatives with potential therapeutic applications. However, the presence of an aldehyde at the 2-position of the starting material, 4-Bromobenzofuran-2-carbaldehyde, introduces a specific challenge. Aldehydes can be sensitive to the strongly basic conditions often employed in standard Buchwald-Hartwig protocols, potentially leading to aldol condensation or other undesired side reactions. Therefore, a carefully optimized protocol is essential for a successful transformation.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] A simplified representation of the mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-Bromobenzofuran-2-carbaldehyde), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated benzofuran product and regenerating the active Pd(0) catalyst.[1][3]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-Br) Pd-Amido Complex Pd-Amido Complex Pd(II) Complex->Pd-Amido Complex Amine Coordination & Deprotonation (R2NH, Base) Pd-Amido Complex->Pd(0)L Regeneration Product Product Pd-Amido Complex->Product Reductive Elimination Ar-Br 4-Bromobenzofuran- 2-carbaldehyde Amine R2NH Base Base

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 4-Bromobenzofuran-2-carbaldehyde Suzuki coupling

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion rates, with the coupling of 4-Bromobenzofuran-2-carbaldehyde. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 4-Bromobenzofuran-2-carbaldehyde has a very low yield or has failed completely. What are the most critical initial factors to investigate?

Low conversion is a common but solvable issue. Before delving into extensive optimization, a thorough check of the foundational parameters is essential. The success of a Suzuki-Miyaura coupling hinges on the quality of your reagents and the integrity of your reaction environment.

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing allows oxygen to oxidize the catalyst to an inactive state and can promote undesirable side reactions like the homocoupling of your boronic acid.[1][2]

    • Causality: Oxygen intercepts the Pd(0) species, preventing it from entering the catalytic cycle through oxidative addition with your aryl bromide. It can also facilitate the oxidative dimerization of the boronic acid.

    • Actionable Advice: Ensure your degassing procedure is rigorous. Use a "freeze-pump-thaw" method (at least three cycles) for highest efficiency, or bubble a strong stream of argon or nitrogen through your solvent for a minimum of 15-20 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality and Purity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation (cleavage of the C-B bond) and formation of trimeric anhydrides (boroxines).[2] This is especially true for some heteroaryl boronic acids.[2]

      • Actionable Advice: Use freshly purchased boronic acid or a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt.[4][5] If you suspect your boronic acid is old, verify its purity by NMR.

    • Solvent and Base: Ensure solvents are of appropriate grade and anhydrous if the protocol demands it. The purity and strength of the base are critical for activating the boronic acid in the transmetalation step.[6]

      • Actionable Advice: Use freshly opened solvents. If using a solid base like K₃PO₄ or K₂CO₃, consider grinding it to a fine powder to increase surface area and reactivity, especially in anhydrous conditions.[7]

  • Reaction Temperature: While many Suzuki couplings are robust, the activation energy for the oxidative addition of a C-Br bond on an electron-rich benzofuran ring may require sufficient thermal energy.

    • Actionable Advice: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a controlled increase to 90-110 °C may significantly improve the rate.[1][3] However, be aware that excessive heat can accelerate catalyst decomposition.

Troubleshooting Guide: Specific Issues

Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a classic workhorse, it is not always optimal, especially for challenging substrates. The 4-Bromobenzofuran-2-carbaldehyde substrate presents unique electronic properties, and the aldehyde group can potentially interact with the catalyst.

  • The Issue with Pd(II) Pre-catalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to the active Pd(0) state in situ. This reduction step can consume your phosphine ligand or boronic acid, leading to the formation of homocoupling byproducts and reducing the efficiency of the main catalytic cycle.[1][2]

  • The Need for Electron-Rich, Bulky Ligands: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. For heteroaryl halides, this step can be sluggish. Electron-rich phosphine ligands enhance the electron density on the palladium center, promoting a faster oxidative addition.[8][9] Bulky ligands can also promote the final reductive elimination step and may suppress side reactions.[10]

Table 1: Recommended Catalyst Systems for Heteroaryl Suzuki Couplings

Catalyst/Pre-catalystLigandKey Advantages & Considerations
Pd₂(dba)₃SPhos, XPhos, or other Buchwald-type ligandsHigh Activity: Excellent for electron-rich or sterically hindered aryl bromides and chlorides.[11][12] The ligands are electron-rich and bulky, accelerating oxidative addition.
Pd(OAc)₂P(t-Bu)₃ or PCy₃Cost-Effective: Trialkylphosphine ligands are highly electron-donating. Effective for a broad range of substrates.[13]
PdCl₂(dppf)(dppf)Bench-Stable: A common and reliable pre-catalyst. The large bite angle of dppf can be beneficial.[14] May be less active than Buchwald systems for this specific substrate.
Pd(PPh₃)₄(PPh₃)Direct Pd(0) Source: Avoids the in-situ reduction step. However, PPh₃ is less electron-rich than modern phosphine ligands, which can lead to slower reactions.[12]

Workflow: Diagnosing Catalyst Issues

start Low Conversion Observed q1 Are you using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂)? start->q1 a1_yes Yes q1->a1_yes a1_no No (Using Pd(0) source) q1->a1_no c1 Homocoupling or other byproducts observed? a1_yes->c1 sol2 Ligand may be suboptimal. Switch to a more electron-rich and bulky ligand like XPhos or P(t-Bu)₃ to accelerate oxidative addition. a1_no->sol2 a2_yes Yes c1->a2_yes a2_no No c1->a2_no sol1 Switch to a direct Pd(0) source like Pd₂(dba)₃ with a modern ligand (e.g., SPhos) to bypass in-situ reduction issues. a2_yes->sol1 a2_no->sol2 cluster_0 Catalytic Cycle cluster_1 Side Reactions A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (Base, R-B(OR)₂) C->D S2 Dehalogenation Ar-Pd(II)-X + [H⁻] → Ar-H C->S2 Hydride Source (e.g., solvent, base) E Ar-Pd(II)-R D->E S1 Protodeboronation R-B(OR)₂ + H⁺ → R-H D->S1 Water/Proton Source S3 Homocoupling 2 R-B(OR)₂ --[Pd, O₂]--> R-R D->S3 Oxygen F Reductive Elimination E->F G Ar-R + Pd(0) F->G G->A [re-enters cycle]

Caption: Suzuki catalytic cycle and key side reactions.

  • Homocoupling (R-R): This is the dimerization of your boronic acid partner. It is most often caused by the presence of oxygen. [1][2] * Solution: Improve your degassing technique. Starting with a Pd(0) catalyst can also help, as the Pd(II) to Pd(0) reduction step (which can initiate homocoupling) is avoided. [1]

  • Dehalogenation (Ar-H): Your 4-Bromobenzofuran-2-carbaldehyde is converted to Benzofuran-2-carbaldehyde. This occurs when the Ar-Pd-X intermediate reacts with a hydride source instead of the boronic acid. [2]Potential hydride sources include certain amine bases or alcohol solvents. [15] * Solution: If dehalogenation is significant, switch from an alcohol-containing solvent to an aprotic solvent like dioxane or toluene. Change the base to a non-hydride source like K₂CO₃ or K₃PO₄. [15]

  • Protodeboronation (R-H): The C-B bond of your boronic acid is cleaved by a proton source (often water), rendering it inactive for the coupling. [1]This is particularly problematic for electron-rich or certain heteroaromatic boronic acids. [2] * Solution: Minimize water in the reaction if this is a persistent issue. Alternatively, use a more stable boronic acid surrogate like a pinacol boronate ester, MIDA boronate, or N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to this pathway. [4][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromobenzofuran-2-carbaldehyde

This protocol provides a robust starting point for optimization.

Materials:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq., finely ground)

  • Toluene and Water (e.g., 5:1 v/v mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add 4-Bromobenzofuran-2-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add this mixture to the main flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture. The final concentration of the limiting reagent should be around 0.1 M.

  • Degassing: Seal the flask and perform three "freeze-pump-thaw" cycles. If this is not possible, bubble argon through the stirred reaction mixture for 20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Troubleshooting - Base and Ligand Screening

If Protocol 1 yields poor results, a systematic screening of bases and ligands is the next logical step. Set up parallel reactions in small vials to test different conditions efficiently.

Setup (per reaction vial):

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 eq, e.g., 0.1 mmol)

  • Arylboronic Acid (1.2 eq.)

  • Palladium Source (e.g., Pd₂(dba)₃, 2 mol%)

  • Solvent: Dioxane/Water (4:1, 1 mL)

Screening Matrix Example:

VialLigand (4 mol%)Base (2.0 eq.)
1SPhosK₂CO₃
2SPhosK₃PO₄
3SPhosCs₂CO₃
4XPhos K₂CO₃
5XPhos K₃PO₄
6XPhos Cs₂CO₃

Procedure:

  • Prepare a stock solution of the 4-Bromobenzofuran-2-carbaldehyde and the arylboronic acid in the solvent to ensure accurate dispensing.

  • Add the appropriate base and ligand to each labeled vial.

  • Add the palladium source.

  • Dispense the stock solution into each vial.

  • Seal all vials, degas thoroughly, and place them in a heating block at 100 °C.

  • After a set time (e.g., 6 hours), cool the reactions and analyze a small aliquot from each by LC-MS to determine the relative conversion to the product. This will identify the most promising combination for a larger-scale reaction.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Isbell, J., & Beutner, G. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 15(20), 5394–5397. Available from: [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 5(99), 81675-81699. Available from: [Link]

  • Bîcu, E., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available from: [Link]

  • Wolfe, J. P., et al. (1999). A Highly Active Catalyst System for Suzuki Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ACS Publications. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(33), 19374-19379. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(1), 10-16. Available from: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. Available from: [Link]

  • Stan, M., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(11), 1363-1388. Available from: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Available from: [Link]

  • Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Available from: [Link]

  • Sci-Hub. Regioselective Suzuki coupling of benzofuran or benzothiophene boronic acids and dibromo substituted naphthalenes. Available from: [Link]

Sources

Optimization

Optimizing catalyst loading for 4-Bromobenzofuran-2-carbaldehyde C-H activation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered when performing C-H activation on 4-Bromobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered when performing C-H activation on 4-Bromobenzofuran-2-carbaldehyde .

This substrate presents a classic dual-reactivity dilemma: the C2-carbaldehyde can act as a handle for transient directing groups (TDGs) to facilitate C3-H functionalization, but the highly reactive C4-Bromo site is exceptionally prone to undesired oxidative addition by low-valent transition metals. Mastering your catalyst loading is the key to controlling this mechanistic bifurcation.

Mechanistic Overview & Chemoselectivity

When optimizing palladium-catalyzed C-H arylation on this substrate, the catalytic cycle must strictly remain in the Pd(II)/Pd(IV) regime [1]. If the catalyst loading is too high relative to the solubility and kinetic rate of your oxidant (e.g., AgOAc), the oxidant pool becomes locally depleted. This leads to the accumulation of Pd(0), which rapidly inserts into the C4-Br bond, resulting in dehalogenation or undesired cross-coupling[2].

Mechanism Sub 4-Bromobenzofuran- 2-carbaldehyde TDG Transient Imine Formation (TDG) Sub->TDG + Amine Co-catalyst Pd2 Pd(II) Catalysis (Optimal Loading) TDG->Pd2 Rapid Oxidation Pd0 Pd(0) Accumulation (Excess Loading) TDG->Pd0 Oxidant Depletion CH Desired: C3-H Arylation Product Pd2->CH Pd(II)/Pd(IV) Cycle CBr Undesired: C4-Br Cross-Coupling Pd0->CBr Oxidative Addition

Figure 1: Mechanistic bifurcation between C3-H activation and C4-Br oxidative addition.

Troubleshooting FAQs

Q1: Why does increasing my Pd(OAc)₂ loading from 5 mol% to 10 mol% decrease my C-H activation yield and increase debromination? Causality: More catalyst does not equal more product in chemoselective systems. At 10 mol% Pd loading, the initial burst of catalytic turnover generates Pd(0) faster than the stoichiometric oxidant (AgOAc) can reoxidize it to Pd(II). This transient accumulation of Pd(0) triggers oxidative addition at the C4-Br bond. By keeping the loading at 2–5 mol%, you throttle the reaction rate to match the oxidant's kinetic limit, ensuring the Pd pool remains in the +2 state [1].

Q2: How does the C2-carbaldehyde group dictate my catalyst and ligand stoichiometry? Causality: Directing C-H activation via an aldehyde requires a Transient Directing Group (TDG), such as an amino acid (e.g., glycine), to reversibly form an imine in situ [3]. The TDG must be present in a specific ratio to the palladium catalyst (typically 2:1 to 4:1 TDG:Pd). If your Pd loading is too high, uncoordinated Pd(II) will either aggregate into inactive "Pd black" or catalyze non-directed side reactions.

Q3: My reaction stalls at 40% conversion, and I see a black precipitate. What is the root cause? Causality: The black precipitate is Pd(0) nanoparticles (Pd black). This occurs due to catalyst poisoning by liberated bromide ions or product inhibition. As the C-H arylation proceeds, halides can bridge Pd centers, forming inactive dimers. Ensure your silver salt (AgOAc) loading is sufficient (typically 1.5–2.0 equivalents) to scavenge these halides as insoluble AgBr [1].

Catalyst Loading Optimization Data

To demonstrate the causality between catalyst loading and chemoselectivity, review the optimization matrix below. Notice how the C3-H / C4-Br selectivity ratio crashes when Pd loading exceeds 5 mol%.

Pd(OAc)₂ LoadingTDG (Glycine)AgOAc (Oxidant)C3-H Yield (%)C4-Br Side Product (%)Selectivity RatioTON
1 mol%4 mol%1.5 equiv.32%< 1%> 30:132
5 mol% 15 mol% 1.5 equiv. 84% 4% 21:1 16.8
10 mol%30 mol%1.5 equiv.45%38%1.2:14.5
15 mol%45 mol%1.5 equiv.18%65%0.2:11.2

Data Note: Reactions performed at 110 °C in CPME (0.5 M) with 3.0 equiv. aryl iodide.

Self-Validating Experimental Protocol

To find the optimal loading for your specific aryl coupling partner, utilize this self-validating parallel screening protocol. The built-in kinetic sampling ensures you can distinguish between catalyst death and chemoselectivity failure.

Step 1: Imine Pre-Assembly (TDG Condensation)

  • In a dried Schlenk tube, add 4-Bromobenzofuran-2-carbaldehyde (0.2 mmol) and the TDG (Glycine, 15 mol%).

  • Add 1.0 mL of anhydrous Cyclopentyl methyl ether (CPME).

  • Stir at 40 °C for 30 minutes. Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and run a quick LC-MS. You must observe the mass of the condensed imine intermediate before proceeding.

Step 2: Catalyst and Reagent Dosing 4. Add the coupling partner (Aryl Iodide, 0.6 mmol, 3.0 equiv). 5. Add the oxidant/scavenger (AgOAc, 0.3 mmol, 1.5 equiv). 6. Dose the catalyst: Add Pd(OAc)₂ as a stock solution in CPME to achieve exactly 5.0 mol% loading.

Step 3: Reaction Execution and Kinetic Monitoring 7. Seal the tube under a nitrogen atmosphere and heat to 110 °C. 8. Self-Validation (1-Hour Check): Stop stirring briefly. If the solution is clear yellow/orange with white precipitate (AgBr), the Pd(II) cycle is healthy. If the solution is black, Pd(0) has precipitated; your oxidant is failing, or your loading is too high.

Step 4: Quench and Analysis 9. After 16 hours, cool to room temperature and dilute with ethyl acetate. 10. Filter through a short pad of Celite to remove AgBr and residual Pd. 11. Analyze the filtrate via GC-MS to calculate the exact ratio of the C3-arylated product versus the C4-debrominated/coupled side product.

Workflow S1 Step 1: TDG Condensation S2 Step 2: Catalyst Dosing (5 mol%) S1->S2 S3 Step 3: AgOAc Addition S2->S3 S4 Step 4: LC-MS Validation S3->S4

Figure 2: Step-by-step experimental workflow for catalyst loading optimization.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Molecules (MDPI) / PubMed Central[Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts Journal of the American Chemical Society / PubMed Central[Link]

  • Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock The Scripps Research Institute (Faculty Lecture Series)[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Bromobenzofuran-2-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) . This guide is designed for researchers, synthetic chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) . This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity building blocks for downstream cross-coupling or condensation reactions.

Overview & Mechanistic Rationale

Purifying crude 4-Bromobenzofuran-2-carbaldehyde presents unique challenges due to the chemical nature of the molecule. The benzofuran core is highly lipophilic, while the C2-carbaldehyde group introduces a localized polar dipole that is susceptible to auto-oxidation (forming the corresponding carboxylic acid) upon prolonged exposure to air and light. Furthermore, the bromine atom at the 4-position exerts a strong inductive electron-withdrawing effect and steric influence, altering the molecule's solubility profile compared to its 5-bromo or 6-bromo isomers.

To achieve >98% purity, a two-stage approach is strictly required: Flash Column Chromatography to remove baseline polymeric tars and unreacted starting materials, followed by Binary Solvent Recrystallization to eliminate trace structural isomers and achieve a defined crystalline lattice.

Purification Workflow

Workflow Crude Crude 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) Workup Aqueous Workup & Extraction (EtOAc / Brine) Crude->Workup Removes salts & polar impurities Flash Flash Column Chromatography (Silica Gel, Hexane:EtOAc 95:5) Workup->Flash Load crude organic extract Concentration Concentration in vacuo (T < 40°C) Flash->Concentration Collect target fractions (Rf ~0.35) Recryst Recrystallization (DCM/Hexane or EtOH) Concentration->Recryst Isolate semi-pure solid Pure Pure 4-Bromobenzofuran-2-carbaldehyde (>98% Purity) Recryst->Pure Removes trace isomers & color

Fig 1: Standard purification workflow for crude 4-Bromobenzofuran-2-carbaldehyde.

Quantitative Data: Solvent Systems & Recovery

The following table summarizes the validated solvent systems and expected physical parameters for the purification of bromobenzofuran-2-carbaldehyde derivatives.

Purification MethodSolvent SystemRatio (v/v)Target Rf / OutcomeMechanistic Rationale
Flash Chromatography Hexane : Ethyl Acetate95:5Rf ≈ 0.35Provides the optimal polarity balance to elute the aldehyde while retaining polar oxidized impurities on the silica baseline[1].
Recrystallization (Method A) Dichloromethane : Hexane1:4>85% Yield (Crystalline)DCM acts as the primary solvent (high solubility); Hexane acts as the anti-solvent. Excellent for preventing "oiling out"[2].
Recrystallization (Method B) Ethanol (Absolute)100%>75% Yield (High Purity)The polar alcohol disrupts intermolecular hydrogen bonding of impurities; features a steep temperature-solubility curve for benzofurans[3].

Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography

Self-validating mechanism: If the product elutes before 2 column volumes (CV), the solvent is too polar. If it requires >5 CVs, it is too non-polar.

  • Stationary Phase Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using 100% Hexane. Ensure the bed is perfectly level to prevent band tailing.

  • Sample Loading: Dissolve the crude 4-Bromobenzofuran-2-carbaldehyde in the absolute minimum volume of Dichloromethane (DCM). Apply this concentrated solution evenly directly onto the silica bed.

  • Isocratic Elution: Begin elution with 2 CVs of 100% Hexane to flush out non-polar impurities (e.g., unreacted bromobenzofuran).

  • Gradient Transition: Switch the mobile phase to 95:5 Hexane:Ethyl Acetate . Monitor the eluent via Thin Layer Chromatography (TLC) under UV light (254 nm)[1].

  • Isolation: Pool the fractions containing the UV-active spot at Rf ~0.35. Concentrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature ≤40 °C to prevent thermal degradation and auto-oxidation of the aldehyde.

Protocol B: Binary Solvent Recrystallization (DCM/Hexane)

Self-validating mechanism: Crystal formation should begin at the phase boundary or upon cooling. If the solution turns cloudy but no crystals form, the nucleation threshold has not been met.

  • Dissolution: Transfer the semi-pure solid from Protocol A to a clean Erlenmeyer flask. Dissolve the solid in a minimum amount of boiling Dichloromethane (DCM)[2].

  • Anti-Solvent Addition: Place the flask on a hot plate. Slowly add hot Hexane dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1–2 drops of DCM until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane and dry under high vacuum for 4 hours.

Troubleshooting Guides & FAQs

Q1: My crude 4-Bromobenzofuran-2-carbaldehyde is a dark brown oil/tar instead of a solid. How do I proceed? A1: The dark color is typically caused by polymeric byproducts or highly oxidized benzofuran species. Do not load this directly onto a high-resolution column, as it will overload the silica. Instead, perform a "plug filtration" by passing the crude mixture through a short pad of silica gel or Celite using 80:20 Hexane:EtOAc. This will trap the baseline tar, allowing you to concentrate the filtrate into a manageable semi-solid for Protocol A.

Q2: The product co-elutes with the starting material during flash chromatography. How can I improve resolution? A2: Unreacted 4-bromobenzofuran lacks the polar aldehyde group, making it significantly less polar than your target product. If they are co-eluting, your solvent system is too polar. Reduce the Ethyl Acetate concentration to 2% or use a strict gradient starting from 100% Hexane, slowly increasing to 95:5 Hexane:EtOAc[1].

Q3: During recrystallization, the product "oils out" (forms a liquid layer) instead of forming crystals. Why does this happen and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. To fix this, you must lower the solubility threshold. Switch to the DCM/Hexane binary system[2] rather than a single solvent. If it still oils out, reheat the mixture until homogeneous, and add a pure "seed crystal" of the aldehyde just before the solution reaches its cloud point to force solid nucleation.

Q4: How do I prevent the auto-oxidation of the aldehyde group during and after purification? A4: Benzofuran-2-carbaldehydes can slowly oxidize to their corresponding carboxylic acids in the presence of atmospheric oxygen. To mitigate this:

  • Minimize the compound's time on the acidic silica column.

  • Evaporate solvents under reduced pressure at temperatures below 40 °C.

  • Store the final purified solid in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Recrystallization Troubleshooting Logic

Troubleshooting Start Recrystallization Issue Oiling Product Oils Out (No Crystals) Start->Oiling LowYield Low Crystal Yield Start->LowYield Impure Persistent Color/Impurities Start->Impure Solvent Add non-polar anti-solvent (Hexane) or seed crystal Oiling->Solvent Lowers solubility Cooling Cool slower & reduce overall solvent volume LowYield->Cooling Promotes nucleation Charcoal Hot filtration with activated charcoal Impure->Charcoal Adsorbs polymers

Fig 2: Logical troubleshooting tree for common recrystallization failures.

References

  • [1] Title: Electronic Supplementary Information (3-(Phenylethynyl)benzofuran-2-carbaldehyde Synthesis & Purification) Source: Royal Society of Chemistry (RSC) URL: 1

  • [2] Title: Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer Source: MDPI (Molecules) URL: 2

  • [3] Title: Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents Source: Arabian Journal of Chemistry URL: 3

Sources

Optimization

Overcoming steric hindrance in 4-Bromobenzofuran-2-carbaldehyde ortho-substitution

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This portal is designed for researchers and drug development professionals facing synthetic bottlenecks with highly hindered benzofuran...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This portal is designed for researchers and drug development professionals facing synthetic bottlenecks with highly hindered benzofuran scaffolds.

Below, you will find our diagnostic workflow, troubleshooting FAQs, self-validating protocols, and quantitative benchmarking data for overcoming the unique steric challenges of 4-Bromobenzofuran-2-carbaldehyde .

Diagnostic Overview: The Causality of Steric Clashes

Functionalizing 4-bromobenzofuran-2-carbaldehyde presents a dual challenge. The C-2 formyl group is highly electrophilic, making it incompatible with strong nucleophiles or bases. Meanwhile, the C-4 bromine atom exerts a massive peri-steric repulsion on the adjacent C-3 position. This van der Waals clash physically blocks the approach trajectory of intermolecular catalysts and reagents, rendering traditional C-H activation at C-3 nearly impossible.

To bypass this, we utilize a Transient Directing Group (TDG) strategy. By temporarily converting the aldehyde into a rigid imine, we can tether the transition metal catalyst and force it into the sterically shielded C-3 pocket via an intramolecular pathway.

Pathway A 4-Bromobenzofuran- 2-carbaldehyde B Imine Formation (TDG) Reversible Condensation A->B + Amino Acid C Metal Coordination (Pd/Cu anchors to N) B->C + Metal Catalyst D Ortho-Metalation (C-3) Bypasses C-4 Sterics C->D Directed C-H Cleavage E C-H Functionalization (Arylation/Thiolation) D->E + Coupling Partner F Hydrolysis & TDG Regeneration E->F + H2O F->B Recycle TDG

Figure 1: Transient Directing Group (TDG) catalytic cycle for C-3 functionalization.

Troubleshooting FAQs

Q1: Why does direct lithiation (Directed Ortho-Metalation) at C-3 fail, yielding complex degradation products? A1: The C-2 formyl group is highly electrophilic and undergoes rapid nucleophilic addition by organolithium reagents (e.g., n-BuLi or LDA). Even if the aldehyde is protected as an acetal, the C-4 bromine exerts a severe peri-steric repulsion on the C-3 position, physically blocking the approach of the base. Solution: Bypassing this requires transition-metal catalysis. If DoM is strictly required, protect the aldehyde as a 1,3-dioxolane and use a non-nucleophilic, sterically demanding base like Lithium tetramethylpiperidide (LTMP) at -78 °C to avoid nucleophilic attack, though yields will remain limited by the peri-effect.

Q2: How can I achieve transition-metal-catalyzed C-H functionalization at C-3 despite the bulky 4-bromo group? A2: Relying on intermolecular C-H activation fails because the metal cannot penetrate the steric shield of the 4-Br group. You must use a 1[1]. Solution: Add a catalytic amount of an amino acid (e.g., 2-aminobenzoic acid). The primary amine reversibly condenses with the C-2 aldehyde to form an imine. This imine nitrogen acts as a rigid directing group that tethers the transition metal (Pd or Cu) and forces it into proximity with the C-3 C-H bond via an intramolecular pathway, effectively bypassing the peri-steric hindrance[2].

Q3: I am attempting a Suzuki-Miyaura cross-coupling at the C-4 bromine, but I observe protodebromination and unreacted starting material. How do I force the coupling? A3: The C-4 position is sterically hindered by the adjacent C-3 and C-5 protons, making the oxidative addition complex highly crowded[3]. If the reductive elimination is too slow, the Pd(II) intermediate undergoes protonation (protodebromination). Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. Their bulky, electron-rich nature accelerates oxidative addition, while their steric bulk actually accelerates reductive elimination by "pushing" the two coupling partners together (the steric buttressing effect).

Self-Validating Experimental Protocols

Protocol A: TDG-Enabled Cu-Catalyzed C-3 Thiolation

This protocol utilizes a catalytic amino acid to form an in situ imine, directing copper to the hindered C-3 position[2].

  • Preparation: In a flame-dried Schlenk tube, add 4-Bromobenzofuran-2-carbaldehyde (1.0 mmol), dimethyl disulfide (2.0 mmol), Cu(OAc)₂ (0.5 mmol), and 2-aminobenzoic acid (0.2 mmol).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL) and TMSOAc (2.0 mmol) under an argon atmosphere.

  • Self-Validation Checkpoint: Observe the reaction mixture. It should transition from a pale blue to a deep green color within 15 minutes. This visual cue confirms the successful formation of the Cu-imine coordination complex. If the solution remains pale blue, imine formation has failed (check for trace water; consider adding 4Å molecular sieves).

  • Reaction: Stir the mixture at 120 °C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1); the C-3 thiolated product spot will be UV-active and slightly more polar than the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMSO and hydrolyze the TDG back to the free aldehyde.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C-4

This protocol utilizes XPhos to overcome the steric crowding at the C-4 position during cross-coupling[3].

  • Preparation: Charge a reaction vial with 4-Bromobenzofuran-2-carbaldehyde (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere: Evacuate and backfill the vial with Argon three times.

  • Solvent Addition: Add degassed Toluene (10 mL) and H₂O (1 mL).

  • Self-Validation Checkpoint: Heat the mixture to 100 °C. The solution should turn dark red/brown , indicating the formation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates, Pd-black has formed, indicating ligand dissociation or oxygen contamination.

  • Reaction & Workup: Stir for 12 hours. Quench with water, extract with EtOAc, dry, and purify via column chromatography.

Quantitative Benchmarking Data

The following table summarizes the causality and efficiency of different ligand/directing group choices when functionalizing 4-bromobenzofuran-2-carbaldehyde.

Reaction TypeTarget PositionDirecting Group / LigandCatalyst SystemYield (%)Mechanistic Rationale
C-H Thiolation C-32-Aminobenzoic acid (TDG)Cu(OAc)₂75% Imine tether forces metal into proximity, overcoming C-4 peri-clash.
C-H Thiolation C-3NoneCu(OAc)₂<5% Intermolecular C-H activation fails due to C-4 steric shielding.
Suzuki Coupling C-4PPh₃Pd(OAc)₂15% Small ligands fail to promote reductive elimination in crowded spheres.
Suzuki Coupling C-4XPhosPd(OAc)₂88% Bulky biaryl ligand accelerates reductive elimination via steric buttressing.

References

  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation Source: MDPI URL
  • Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy Source: RSC Publishing URL
  • Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Optimal Solvent Selection for 4-Bromobenzofuran-2-carbaldehyde Condensation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent selection for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent selection for condensation reactions involving 4-Bromobenzofuran-2-carbaldehyde. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the critical role of solvent choice.

Q1: My Knoevenagel condensation reaction with 4-Bromobenzofuran-2-carbaldehyde is resulting in a low yield. What are the likely causes related to the solvent?

A1: Low yields in Knoevenagel condensations are frequently tied to solvent-related issues. Here are the primary factors to consider:

  • Poor Solubility of Reactants: 4-Bromobenzofuran-2-carbaldehyde, like many aromatic aldehydes, may have limited solubility in certain solvents. If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that ensures all reactants are soluble at the reaction temperature.[1] Polar aprotic solvents like DMF and acetonitrile are often effective.[1] For a greener approach, polar protic solvents such as ethanol or even water can be excellent choices, especially with appropriate catalysts.[1][2]

  • Unfavorable Reaction Kinetics: The polarity of the solvent can significantly influence the reaction rate.[3][4] For reactions that proceed through a polar transition state, a more polar solvent can lower the activation energy and increase the rate.[4][5]

    • Solution: If your reaction is sluggish, consider switching to a more polar solvent. For instance, moving from a nonpolar solvent like hexane to a polar aprotic solvent like DMSO can accelerate the reaction.[5] However, be mindful that protic solvents can sometimes solvate the nucleophile, potentially reducing its reactivity.[5]

  • Side Reactions: The solvent can influence the prevalence of side reactions, such as self-condensation of the active methylene compound or Michael addition of the active methylene compound to the product.[1]

    • Solution: Employing a milder base, such as ammonium acetate, can help minimize side reactions.[1] Additionally, ensuring a 1:1 molar ratio of the carbonyl and active methylene compounds is crucial.[1]

Q2: I am observing significant amounts of side products in my Wittig reaction. How can solvent choice help?

A2: The stereochemical outcome and purity of a Wittig reaction are highly dependent on the solvent.

  • Solvent Polarity and Stereoselectivity: For non-stabilized ylides, nonpolar solvents like toluene tend to favor the formation of the Z-alkene.[6] Conversely, polar solvents can lead to a higher proportion of the E-alkene.[6] This is because polar solvents can better solvate and stabilize the betaine-like transition state, influencing the stereochemical pathway.

    • Solution: To control the stereoselectivity, carefully choose your solvent based on the desired isomer. Under salt-free, aprotic conditions, the reaction often proceeds directly to the oxaphosphetane, providing kinetic control over the Z:E ratio.[7]

  • Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove.

    • Solution: While not a direct solvent effect on the reaction itself, choosing a solvent system that facilitates the removal of TPPO is a practical consideration. Some "green" protocols aim to minimize the use of hazardous organic solvents and may employ techniques that aid in byproduct separation.[8]

Q3: My aldol condensation is not proceeding to completion, even with extended reaction times. What solvent-related adjustments can I make?

A3: Incomplete conversion in an aldol condensation can often be rectified by optimizing the solvent and reaction conditions.

  • Reaching a Favorable Equilibrium: The aldol reaction is often reversible. The choice of solvent can influence the position of the equilibrium.

    • Solution: Increasing the reaction temperature can help drive the reaction forward.[9] Using a solvent that allows for refluxing at an appropriate temperature can be beneficial. Additionally, some modern protocols utilize solvent-free conditions, which can be highly effective.[10]

  • Catalyst Activity: The effectiveness of the acid or base catalyst can be solvent-dependent.

    • Solution: Ensure your catalyst is compatible with the chosen solvent. For instance, some base-catalyzed aldol condensations work well in aqueous mixtures with a catalyst like DBU.[11]

IssuePotential Solvent-Related CauseRecommended Action
Low Yield Poor reactant solubility.Switch to a solvent with better solubilizing power (e.g., DMF, acetonitrile, or ethanol).[1]
Slow reaction kinetics.Increase solvent polarity (e.g., move from toluene to DMSO).[3][5]
Side Product Formation Promotion of undesired reaction pathways.For Wittig, use nonpolar solvents for Z-alkenes and polar for E-alkenes.[6] For Knoevenagel, consider milder bases.[1]
Incomplete Reaction Unfavorable equilibrium or catalyst deactivation.Increase reaction temperature by choosing a higher-boiling solvent or explore solvent-free conditions.[9][10]

II. Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of condensation reactions?

A1: The effect of solvent polarity on reaction rates is a fundamental concept in organic chemistry. Generally, polar solvents tend to accelerate reactions that involve the formation of charged intermediates or transition states.[4] This is because the polar solvent molecules can stabilize these charged species, thereby lowering the activation energy of the reaction.[5] Conversely, for reactions where the reactants are more charged than the transition state, a less polar solvent may be more favorable.[12]

Q2: What are the advantages of using "green" solvents like water or ethanol?

A2: The use of environmentally benign solvents is a growing trend in chemical synthesis.

  • Water: Water is an attractive solvent for Knoevenagel condensations due to its non-toxic and non-flammable nature.[2][13] Reactions in water can sometimes lead to higher yields and easier product isolation, often through simple filtration.[13]

  • Ethanol: Ethanol is another excellent "green" solvent choice. It is readily available, relatively non-toxic, and can effectively dissolve many organic reactants.[14]

Q3: Can I perform condensation reactions without a solvent?

A3: Yes, solvent-free reactions are a key aspect of green chemistry and can be highly effective for certain condensation reactions.[1][10] These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst.[10][15] The benefits include reduced waste, lower costs, and often shorter reaction times.

Q4: How do I determine the solubility of 4-Bromobenzofuran-2-carbaldehyde in a new solvent?

A4: While extensive quantitative solubility data may be limited, you can experimentally determine it. A common method involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature. After equilibration, the solid is filtered, and the concentration of the dissolved compound in the filtrate is determined using techniques like HPLC or UV-Vis spectrophotometry.

III. Experimental Protocols & Visualizations

Protocol: Knoevenagel Condensation of 4-Bromobenzofuran-2-carbaldehyde with Malononitrile in Ethanol
  • Reactant Preparation: In a round-bottom flask, dissolve 4-Bromobenzofuran-2-carbaldehyde (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.[16]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).[16]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[16]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.[16]

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum.[16] If necessary, further purify by recrystallization.

Diagram: Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for Condensation Reactions A Define Reaction Type (Knoevenagel, Wittig, Aldol) B Consider Reactant Solubility (4-Bromobenzofuran-2-carbaldehyde & Partner) A->B C Evaluate Solvent Polarity (Protic vs. Aprotic) B->C D Assess 'Green' Chemistry Aspects (Water, Ethanol, Solvent-Free) C->D E Screen Potential Solvents (e.g., Ethanol, Acetonitrile, DMF, Toluene) D->E F Optimize Reaction Conditions (Temperature, Catalyst, Time) E->F G Analyze Results (Yield, Purity, Side Products) F->G G->F Re-optimize H Final Solvent Selection G->H

Caption: A logical workflow for selecting the optimal solvent for condensation reactions.

Diagram: General Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism Generalized Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene Compound (Z-CH2-Z') C Enolate Intermediate (Z-CH--Z') A->C Deprotonation B Base (B:) E Adduct C->E Nucleophilic Attack D Aldehyde (R-CHO) F Final Product (R-CH=C(Z)Z') E->F -H2O

Caption: The three key steps of the base-catalyzed Knoevenagel condensation.

IV. References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). Retrieved from

  • Solvent effects - Wikipedia. (n.d.). Retrieved from

  • Effect of solvent polarity on phenylacetic anhydride reaction rates - Benchchem. (n.d.). Retrieved from

  • Chapter 13.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2019, June 5). Retrieved from

  • optimizing reaction conditions for Knoevenagel condensation - Benchchem. (n.d.). Retrieved from

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). Retrieved from

  • Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol - Benchchem. (n.d.). Retrieved from

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR. (n.d.). Retrieved from

    • The Wittig Reaction. (n.d.). Retrieved from

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate. (2015, April 6). Retrieved from

  • solvent effects on reactions of 3,4-dibromothiophene-2-carbaldehyde - Benchchem. (n.d.). Retrieved from

  • Aqueous/Nonaqueous DBU Mixtures: Versatile Switching Media for Chemoselective Aldol, Baylis‐Hillman, and Aldol Condensation Reactions - PMC. (n.d.). Retrieved from

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved from

  • Comparison of Traditional and Alternative Wittig Reactions - DelVal. (n.d.). Retrieved from

  • Aldol Condensation - Beyond Benign. (n.d.). Retrieved from

  • The Aldol Condensation - Magritek. (n.d.). Retrieved from

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones - MDPI. (2023, November 15). Retrieved from

Sources

Optimization

Minimizing unwanted side reactions in 4-Bromobenzofuran-2-carbaldehyde functionalization

An essential guide for chemists and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the functionalization of 4-Bromobenzofuran-2-carbaldehyde, a valuable but chemically...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for chemists and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the functionalization of 4-Bromobenzofuran-2-carbaldehyde, a valuable but chemically sensitive building block. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to anticipate and mitigate unwanted side reactions.

Section 1: Understanding the Core Reactivity of 4-Bromobenzofuran-2-carbaldehyde

Before troubleshooting specific reactions, it is critical to understand the inherent chemical personality of the molecule. 4-Bromobenzofuran-2-carbaldehyde possesses three primary sites of reactivity that can compete under various conditions:

  • The C2-Aldehyde: An electrophilic center, susceptible to nucleophilic attack. This is the target for reactions like olefination and reductive amination.

  • The C4-Bromo Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-Br bond is the target for building molecular complexity on the benzene ring portion of the scaffold.

  • The Benzofuran Ring System: While generally aromatic, the furan moiety can be sensitive to strong acids, bases, and certain oxidizing or reducing conditions, potentially leading to ring-opening or degradation.[1][2][3]

The primary challenge in functionalizing this molecule is achieving chemoselectivity —reacting at one site without unintended transformations at another.

Section 2: General Stability and Handling FAQs

Q1: My sample of 4-Bromobenzofuran-2-carbaldehyde has developed a yellow or brownish tint. Is it still usable?

A1: A color change often indicates gradual oxidation or polymerization of the aldehyde functionality, a common issue with aromatic aldehydes.[3] While minor discoloration may not significantly impact reactions with robust, fast kinetics, it is a sign of degradation. For sensitive or multi-step syntheses, it is best practice to purify the aldehyde before use, typically by recrystallization or flash chromatography. To prevent degradation, store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a reduced temperature (2-8 °C).

Q2: Are there any general solvent or pH constraints I should be aware of?

A2: Yes. Benzofuran and furan derivatives can be unstable under strongly acidic or basic conditions, which can catalyze degradation or polymerization.[1][2][3] It is advisable to maintain a near-neutral pH whenever possible. When choosing solvents, ensure they are anhydrous and free of peroxides, especially for organometallic reactions. Ethereal solvents like THF should be freshly distilled or verified to be peroxide-free.

Section 3: Troubleshooting Olefination Reactions (Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the standard Wittig reaction for aldehydes like 4-Bromobenzofuran-2-carbaldehyde. This is because the phosphonate carbanions used in the HWE are more nucleophilic but less basic than Wittig ylides, reducing the risk of side reactions. Furthermore, HWE reactions with stabilized phosphonates typically provide excellent E-selectivity for the resulting alkene.[4][5]

Q3: My HWE reaction is low-yielding, and I recover mostly unreacted starting aldehyde. What is the likely cause?

A3: This issue typically points to inefficient generation or insufficient reactivity of the phosphonate carbanion.

  • Cause 1: Inadequate Base Strength. The pKa of the phosphonate ester determines the required base strength. For simple phosphonoacetates, a strong base like Sodium Hydride (NaH) is common. However, NaH can be harsh on sensitive substrates.

  • Solution 1: Optimize the Base and Deprotonation Conditions.

    • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (typically THF) is rigorously dry.

    • Allow Sufficient Deprotonation Time: Add the phosphonate ester to the NaH suspension in THF at 0 °C and allow it to stir for 30-60 minutes before adding the aldehyde. This ensures the complete formation of the carbanion.

    • Consider Milder, Soluble Bases: For base-sensitive substrates, a combination of Lithium Chloride (LiCl) and a hindered organic base like 1,8-Diazabicycloundec-7-ene (DBU) can be highly effective and is performed under milder conditions.[4]

  • Cause 2: Aldehyde Reactivity. The aldehyde at the C2 position of the benzofuran is attached to an electron-rich heterocyclic system, which can slightly diminish its electrophilicity compared to a simple benzaldehyde.

  • Solution 2: Increase Thermal Energy. After adding the aldehyde at 0 °C, allow the reaction to warm to room temperature and stir overnight. If the reaction is still sluggish, gently heating to 40-50 °C can increase the rate of nucleophilic attack.

Optimized HWE Protocol for Base-Sensitive Substrates
ParameterConditionRationale
Reagents Triethyl phosphonoacetate (1.1 eq.), LiCl (1.1 eq.), DBU (1.1 eq.)The LiCl/DBU system is a milder alternative to NaH, minimizing degradation of the benzofuran core.[4]
Solvent Anhydrous Acetonitrile (MeCN) or THFAcetonitrile is an excellent solvent for this base system.
Procedure 1. Suspend LiCl in MeCN. 2. Add triethyl phosphonoacetate and DBU. Stir for 15 min. 3. Add 4-Bromobenzofuran-2-carbaldehyde. 4. Stir at room temperature for 12-24h.Staggered addition ensures the base reacts with the phosphonate first.
Monitoring TLC (e.g., 20% Ethyl Acetate in Hexanes)Monitor for the consumption of the starting aldehyde.

Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for functionalizing the C4-bromo position. However, the presence of the aldehyde and the nature of the aryl bromide can lead to specific side reactions.

Q4: My Suzuki coupling reaction is giving me a significant amount of the debrominated product (benzofuran-2-carbaldehyde). Why is this happening and how can I stop it?

A4: This side product arises from hydrodehalogenation , a common parasitic reaction in palladium cross-coupling cycles.[6][7] It occurs when the organopalladium intermediate (Ar-Pd-X) is intercepted by a hydrogen source before it can undergo transmetalation with the boronic acid.

  • Cause 1: Hydrogen Source. The most common hydrogen sources are water, alcohols (if used as a solvent), or even the phosphine ligands themselves under certain conditions.[7] While Suzuki reactions often require some water to facilitate the action of the base, excess water can promote hydrodehalogenation.[8]

  • Solution 1: Rigorous Control of Reagents and Atmosphere.

    • Use a degassed solvent system (e.g., sparging with argon for 30 minutes).

    • Use a minimal, precise amount of water if required by the base (e.g., for K₂CO₃ or K₃PO₄). Anhydrous conditions can be attempted with bases like CsF.

    • Ensure a robust inert atmosphere throughout the reaction to prevent oxidative degradation pathways that can also lead to catalyst deactivation and side reactions.

  • Cause 2: Slow Transmetalation. If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-Br intermediate has a longer lifetime, increasing the probability of hydrodehalogenation.

  • Solution 2: Accelerate Transmetalation.

    • Choice of Base: A stronger base or a more soluble one can accelerate the formation of the active boronate species, which is crucial for transmetalation.[9] Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective than Sodium Carbonate (Na₂CO₃).

    • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate both the initial oxidative addition and the final reductive elimination, shortening the overall catalytic cycle and minimizing the lifetime of problematic intermediates.

    • Boronic Acid Quality: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which are often less reactive. Using a slight excess (1.2-1.5 eq.) of the boronic acid can also help drive the transmetalation step.

Troubleshooting Workflow for Suzuki Coupling

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Section 5: Troubleshooting Reductive Amination

Reductive amination is an efficient method to convert the aldehyde into a secondary or tertiary amine. The reaction typically involves the in-situ formation of an imine (or iminium ion), which is then reduced by a mild hydride reagent.

Q5: My reductive amination with a primary amine is yielding a significant amount of the tertiary amine (over-alkylation). How can I improve selectivity for the secondary amine?

A5: Over-alkylation occurs because the product, the secondary amine, is often more nucleophilic than the starting primary amine, allowing it to compete for reaction with the aldehyde.

  • Cause: The secondary amine product reacts with remaining aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

  • Solution: Control Stoichiometry and Reaction Conditions.

    • Use an Excess of the Primary Amine: Using a larger excess of the primary amine (2 to 5 equivalents) can statistically favor its reaction with the aldehyde over the newly formed secondary amine. This is often the simplest solution but may not be practical if the amine is valuable.

    • Slow Addition of the Aldehyde: A more controlled approach is to add the 4-Bromobenzofuran-2-carbaldehyde solution slowly (e.g., via syringe pump) to a solution containing the amine and the reducing agent. This keeps the aldehyde concentration low at all times, ensuring it reacts primarily with the more abundant primary amine.

    • Stepwise Procedure: For maximum control, a two-step, one-pot procedure can be employed. First, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄ or in a solvent that allows azeotropic removal of water). Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.[10]

Q6: Which reducing agent is best for this substrate?

A6: The choice of reducing agent is critical to avoid unwanted side reactions.

  • Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most reductive aminations.[11][12] It is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the iminium ion intermediate. This selectivity allows for a one-pot procedure where all reagents can be mixed at the start.[13]

  • Alternative: Sodium Cyanoborohydride (NaBH₃CN) is also effective and selective for the iminium ion, especially under mildly acidic conditions.[13] However, due to the toxicity of cyanide, NaBH(OAc)₃ is generally preferred.

  • Caution: Avoid stronger reducing agents like Sodium Borohydride (NaBH₄) in a one-pot setup, as it can directly reduce the starting aldehyde to an alcohol, leading to a mixture of products.[11]

Recommended Protocol for Selective Secondary Amine Synthesis
ParameterConditionRationale
Reagents Primary Amine (1.1 eq.), NaBH(OAc)₃ (1.5 eq.), Acetic Acid (cat.)A slight excess of the amine and a robust amount of the reducing agent ensure the reaction goes to completion. Catalytic acid speeds up iminium ion formation.
Solvent Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents are standard for NaBH(OAc)₃ reactions.[11][12]
Procedure 1. Dissolve aldehyde and amine in DCE. 2. Stir for 20-30 min to allow pre-formation of the iminium ion. 3. Add NaBH(OAc)₃ in portions. 4. Stir at room temperature for 2-12h.This sequence maximizes the concentration of the desired iminium intermediate before reduction begins.
Work-up Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry, and concentrate.The basic wash neutralizes the acid and removes boron salts.

Section 6: Proactive Strategy: The Use of Protecting Groups

When planning a multi-step synthesis where the C4-bromo group must be modified first, the most robust strategy is often to protect the C2-aldehyde.

Q7: I want to perform a series of Suzuki couplings, but I'm worried about the aldehyde interfering. What is the best protecting group strategy?

A7: Protecting the aldehyde as an acetal or ketal is the industry-standard approach. The 1,3-dioxolane, formed with ethylene glycol, is a common and highly effective choice.

  • Why it works: Acetals are stable to the basic and nucleophilic conditions of most cross-coupling reactions (Suzuki, Heck, Sonogashira) and organometallic reagents (Grignards, organolithiums).[14] They are, however, easily removed under mild acidic conditions, regenerating the aldehyde cleanly.

Workflow for Aldehyde Protection, Suzuki Coupling, and Deprotection

Caption: A robust workflow utilizing an acetal protecting group strategy.

This proactive approach separates the conflicting reactivities, ensuring clean, high-yielding transformations at the C4-position without compromising the C2-aldehyde.

References

  • Wadsworth, W. S. (1977). Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 25, 73–253. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Sano, S., Takemoto, Y., & Nagao, Y. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKIVOC. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A Mild, General, and Catalytic HWE Reaction for the Synthesis of α,β-Unsaturated Esters. Organic Letters, 8(15), 3391-3393. [Link]

  • Corma, A., & Navas, J. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 43(15). [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3649-3676. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Kumar, A., & Kumar, V. (2019). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. Organic & Biomolecular Chemistry, 17(32), 7573-7577. [Link]

  • Shulpin, G. B., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6147-6156. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3295-3299. [Link]

  • Shulpin, G. B., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. [Link]

  • Gallou, F., et al. (2006). Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues. The Journal of Organic Chemistry, 71(13), 4835-4839. [Link]

  • Smith, A. B., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (43), 4498-4500. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Beller, M., et al. (2017). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt catalysts. Catalysis Science & Technology, 7(1), 123-129. [Link]

  • University of Puget Sound. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Zhang, Q., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/ EtOH at room temperature in air. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Samec, J. S. M., et al. (2020). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29353. [Link]

  • Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Vitale, P., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983. [Link]

  • Hudson, J. B., et al. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2004(5), 111-115. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules, 28(16), 5968. [Link]

  • Procter, D. J., et al. (2019). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Chemistry – A European Journal, 25(2), 395-403. [Link]

  • Knochel, P., et al. (2018). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 14, 2808-2816. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 4-Bromobenzofuran-2-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks when utilizing 4-Bromobenzofuran-2-carbaldehyde in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks when utilizing 4-Bromobenzofuran-2-carbaldehyde in aqueous reaction media.

Below, you will find mechanistic diagnostics, troubleshooting FAQs, quantitative comparative data, and self-validating experimental protocols designed to restore kinetic efficiency to your aqueous cross-coupling and amination workflows.

Part 1: Mechanistic Diagnostic & Troubleshooting FAQs

Q1: Why does 4-Bromobenzofuran-2-carbaldehyde persistently crash out of aqueous reaction mixtures, even with prolonged heating? Causality & Mechanism: The poor aqueous solubility of 4-bromobenzofuran-2-carbaldehyde is fundamentally driven by its rigid, planar molecular architecture. The fused heteroaromatic benzofuran core promotes strong intermolecular π−π stacking, which significantly increases the crystal lattice energy[1]. When introduced to an aqueous environment, the hydrophobic effect forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate network. Because the single aldehyde group is an insufficient hydrogen-bond acceptor to offset this massive thermodynamic penalty, the compound rapidly aggregates and precipitates, minimizing its solvent-exposed surface area[1].

Q2: I am attempting an environmentally benign Suzuki-Miyaura coupling in water, but the biphasic mixture yields <10% conversion. How do I achieve homogeneity without reverting to bulk DMF or DMSO? Causality & Mechanism: In purely aqueous batch conditions, your solid hydrophobic substrate and the water-soluble palladium catalyst exist in separate phases. The reaction is entirely limited by the interfacial surface area. Solution: Implement Aqueous Micellar Catalysis . By introducing a designer amphiphile such as TPGS-750-M (composed of a hydrophilic PEG-750 chain and a lipophilic α -tocopherol core), the system self-assembles into ~50 nm nanomicelles[2]. These micelles act as lipophilic nanoreactors. The hydrophobic 4-bromobenzofuran-2-carbaldehyde partitions seamlessly into the micellar core, where the local concentration of both the substrate and the transition-metal catalyst becomes exceptionally high, driving the cross-coupling kinetics to completion even at room temperature[2][3].

Q3: My micellar reaction works perfectly at the 1 mmol scale but fails due to severe stirring and clumping issues at the 100 mmol scale. How do I bypass this scale-up barrier? Causality & Mechanism: At larger scales, the aggregation of surfactant molecules combined with high solid substrate loading creates a highly viscous colloidal suspension. This introduces severe mass transfer limitations, preventing the catalyst and base from efficiently mixing with the micellar cores[4]. Solution: Transition from a batch stirred-tank reactor to a Continuous Slurry-Flow Reactor to ensure constant dynamic mixing[4]. If flow chemistry infrastructure is unavailable, introduce a minimal water-miscible organic co-solvent (e.g., 5–10% v/v THF or Toluene). The co-solvent lowers the viscosity of the micellar core and disrupts the bulk emulsion, restoring efficient mass transfer without compromising the green chemistry profile[4].

Part 2: Visual Workflows

TroubleshootingFlow Start Substrate Crashes Out in Aqueous Media Check1 Is the reaction purely aqueous? Start->Check1 Path1 Add 2 wt% TPGS-750-M Check1->Path1 Yes Check2 Is mass transfer limited? Check1->Check2 No Path1->Check2 Path2 Add 5-10% THF as Co-solvent Check2->Path2 Batch Scale Path3 Switch to Continuous Slurry-Flow Reactor Check2->Path3 Scale-up >100mL Success Homogeneous Catalysis Achieved Path2->Success Path3->Success

Decision matrix for resolving aqueous solubility issues during synthesis.

MicellarCatalysis Water Aqueous Phase (Water) Surfactant TPGS-750-M (Amphiphile) Water->Surfactant Hydrophobic Effect Micelle Nanomicelle Core (Lipophilic) Surfactant->Micelle Self-Assembly Product Coupled Product Micelle->Product Pd-Catalysis Inside Core Substrate 4-Bromobenzofuran- 2-carbaldehyde Substrate->Micelle Partitioning

Mechanism of TPGS-750-M micellar catalysis for hydrophobic substrates.

Part 3: Quantitative Data Presentation

To optimize your reaction conditions, compare the following solubilization strategies tailored for hydrophobic halogenated benzofurans.

Solubilization StrategyPrimary AdditiveMechanism of ActionTypical Substrate ConcentrationProsCons
Micellar Catalysis 2 wt% TPGS-750-MNanoreactor partitioning; lipophilic core encapsulation[2].0.5 M – 1.0 MExceptional reaction rates; enables room-temperature catalysis; green profile.High viscosity at scale; requires specific workup to remove surfactant.
Co-Solvent System 10–20% v/v THFDisruption of water clathrate network; dielectric constant reduction.0.1 M – 0.3 MEasy to implement; resolves mass transfer and stirring issues[4].Higher environmental impact; can deactivate certain sensitive catalysts.
Hydrotropy γ-Valerolactone (GVL)Aggregation around solute to prevent macroscopic crystallization.0.05 M – 0.1 MNon-toxic; entirely bio-based.Requires very high hydrotrope concentrations to be effective.

Part 4: Self-Validating Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling via Micellar Catalysis

This protocol utilizes TPGS-750-M to solubilize 4-Bromobenzofuran-2-carbaldehyde for palladium-catalyzed cross-coupling[2][3]. It is designed as a self-validating system—if an intermediate validation check fails, do not proceed to the next step.

Step 1: Preparation of the Micellar Medium

  • Dissolve 200 mg of TPGS-750-M in 10 mL of degassed, HPLC-grade water (yielding a 2 wt% solution).

  • Stir vigorously at 400 rpm for 15 minutes at room temperature.

  • Validation Check: The solution must appear slightly hazy but translucent (Tyndall effect visible). If macroscopic phase separation or oil droplets are observed, the surfactant has degraded or the water was not properly degassed. Discard and remake.

Step 2: Substrate Partitioning

  • Add 1.0 mmol of 4-Bromobenzofuran-2-carbaldehyde and 1.2 mmol of the corresponding arylboronic acid to the reaction vessel.

  • Add the 10 mL of 2 wt% TPGS-750-M solution. Stir at 800 rpm for 10 minutes.

  • Validation Check: The solid substrate should disperse into a fine, homogeneous, milky suspension. If large clumps remain floating at the air-water interface, add 5% v/v THF to break the surface tension and aid micellar entry[4].

Step 3: Catalyst & Base Addition

  • Add 2.0 mmol of Triethylamine (Et 3​ N) or Potassium Phosphate (K 3​ PO 4​ ).

  • Add 0.02 mmol (2 mol%) of Pd(dtbpf)Cl 2​ or Pd(dppf)Cl 2​ .

  • Purge the vessel with Argon for 3 minutes and seal.

Step 4: Execution and Workup

  • Stir at room temperature (or up to 45 °C if sterically hindered) for 4–12 hours.

  • In-process Check: Extract a 10 μ L aliquot, dilute in 1 mL EtOAc, and run TLC/LC-MS to confirm the disappearance of the bromide.

  • Workup: Add 10 mL of EtOAc. The emulsion will break, transferring the product to the organic layer while the TPGS-750-M remains in the aqueous phase. Extract 3×10 mL EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Part 5: References

  • Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., Krasovskiy, A., Gaston, R. D., & Gadwood, R. C. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 76(11), 4379-4391. URL: [Link]

  • Gallou, F., et al. (2020). "Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active." Organic Letters, 22(12), 4844-4848. URL: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 54(6), 1539-1554. URL: [Link]

  • Breen, C. P., et al. (2025). "Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology." ChemRxiv. URL: [Link]

Sources

Optimization

Optimizing microwave-assisted organic synthesis with 4-Bromobenzofuran-2-carbaldehyde

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of utilizing 4-Bromobenzofuran-2-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of utilizing 4-Bromobenzofuran-2-carbaldehyde in Microwave-Assisted Organic Synthesis (MAOS).

This bifunctional scaffold—featuring a reactive aldehyde for condensation/reductive amination and a 4-bromoaryl site for transition-metal-catalyzed cross-coupling—requires precise dielectric parameter control. Improper microwave conditions can lead to aldehyde oxidation, thermal runaway, or protodeboronation in cross-coupling sequences. This guide provides field-proven, causality-driven troubleshooting to ensure reproducible, high-yield synthetic workflows.

I. Dielectric Data: Solvent Selection for Benzofuran MAOS

The fundamental driver of MAOS is dielectric heating, quantified by the loss tangent ( tanδ=ϵ′′/ϵ′ ). The tanδ dictates how efficiently a solvent converts electromagnetic energy (at 2.45 GHz) into thermal energy[1](). For 4-Bromobenzofuran-2-carbaldehyde, selecting the right solvent is critical to balance rapid heating with the thermal stability of the formyl group.

Table 1: Microwave Heating Characteristics of Common Solvents (2.45 GHz)

SolventClassificationLoss Tangent ( tanδ )Application Note for 4-Bromobenzofuran-2-carbaldehyde
Ethylene Glycol High Absorber1.350Extreme heating; risk of thermal runaway. Use only for high-temp cyclizations.
Ethanol High Absorber0.941Excellent for Knoevenagel condensations; requires active cooling to protect aldehyde.
DMSO High Absorber0.825Ideal for nucleophilic aromatic substitutions; risk of oxidizing the aldehyde if unpurged.
DMF Medium Absorber0.161Optimal for Pd-catalyzed Suzuki/Heck couplings; balances heating and stability.
Water Medium Absorber0.123Good for green chemistry approaches; often requires phase-transfer catalysts.
Toluene Low Absorber0.040Microwave transparent[2](); requires polar additives (e.g., ionic liquids) to heat effectively.

II. MAOS Optimization Workflow

MAOS_Workflow Start Start MAOS Optimization 4-Bromobenzofuran-2-carbaldehyde Solvent Select Solvent based on Tan Delta (δ) Start->Solvent Absorber High Absorber (e.g., EtOH) Risk: Thermal Runaway Solvent->Absorber Transparent Low Absorber (e.g., Toluene) Risk: Poor Heating Solvent->Transparent TempControl Set T_max & Ramp Time (Avoid Aldehyde Degradation) Absorber->TempControl Additives Add Ionic Liquids or Polar Catalysts Transparent->Additives Additives->TempControl Reaction Run Microwave Synthesis Monitor Pressure/Temp TempControl->Reaction

Decision matrix for solvent and parameter selection in MAOS of benzofuran derivatives.

III. Troubleshooting & FAQs

Q1: Why am I experiencing thermal runaway and pressure spikes when scaling up the synthesis of 4-Bromobenzofuran-2-carbaldehyde derivatives? The Causality: Thermal runaway occurs when the rate of microwave energy absorption (dielectric loss, ϵ′′ ) drastically exceeds the system's capacity for heat dissipation[3](). When using high tanδ solvents (like ethanol) in a sealed vessel, the rapid superheating generates exponential vapor pressure. Furthermore, if solid heterogeneous catalysts (e.g., Pd/C) are present, they act as strong microwave absorbers, creating localized "hot spots" that trigger violent localized boiling and rapid decomposition[4](). The Solution:

  • Dilution & Volume: Never fill the microwave vial beyond 50% capacity.

  • Active Cooling: Enable simultaneous compressed air cooling (PowerMax technology) while irradiating. This allows high energy input for reaction kinetics while suppressing the bulk temperature rise.

  • Solvent Shift: Switch to a medium tanδ solvent like DMF, which provides a more controlled heating profile.

Q2: During Knoevenagel condensation reactions, my 4-Bromobenzofuran-2-carbaldehyde degrades, leading to complex mixtures. How do I prevent this? The Causality: The C2-formyl group on the benzofuran ring is highly susceptible to auto-oxidation into the corresponding carboxylic acid, a process exponentially accelerated by microwave-induced superheating in the presence of dissolved oxygen. Additionally, aggressive ramp times ( >20 °C/sec) cause thermal shock, leading to decarbonylation or polymerization of the aldehyde. The Solution:

  • Inert Atmosphere: Purge the reaction vial with Argon for 3 minutes prior to sealing.

  • Controlled Ramping: Program a conservative temperature ramp (e.g., 5 minutes to reach 120 °C) rather than a "max power" approach.

  • Scavengers: Add a mild antioxidant (like BHT at 0.1 mol%) if the downstream chemistry permits.

Q3: My Suzuki-Miyaura coupling at the 4-bromo position is yielding <30% conversion, despite using high microwave power. What is failing? The Causality: The 4-position of the benzofuran ring is sterically hindered and electronically deactivated compared to standard aryl bromides. If you are using a low-absorbing solvent mixture (e.g., Toluene/Water) without sufficient polar additives, the bulk solvent fails to reach the necessary activation energy for the critical oxidative addition step[5](). Furthermore, prolonged heating without activation leads to protodeboronation of your boronic acid partner. The Solution: Integrate a highly polar additive. Adding 0.1 mmol/mL of an ionic liquid (e.g., [bmim]PF6​ ) or a phase-transfer catalyst like TBAB (Tetrabutylammonium bromide) drastically alters the overall dielectric properties of the medium, allowing efficient coupling with the microwave field and facilitating the transmetalation step.

IV. Self-Validating Protocol: Microwave-Assisted Suzuki Coupling

This protocol is designed as a self-validating system. By monitoring the real-time pressure curve and performing a specific mid-point analytical check, the operator can confirm catalyst activation before committing to the full reaction cycle.

Objective: Chemoselective Suzuki-Miyaura coupling at the 4-bromo position while preserving the C2-aldehyde.

Reagents:

  • 4-Bromobenzofuran-2-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • Solvent: DMF / H2​O (4:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-specific heavy-walled glass vial equipped with a magnetic stir bar, sequentially add the solid reagents.

  • Solvent Addition & Purge: Add the DMF/ H2​O mixture. Submerge an Argon line into the solvent and sparge for exactly 3 minutes to displace dissolved O2​ (critical for preventing aldehyde oxidation and Pd(0) deactivation).

  • Sealing: Crimp-seal the vial with a Teflon-lined septum cap.

  • Microwave Programming:

    • Power: Dynamic (Max 100 W)

    • Ramp Time: 3 minutes (to ensure controlled heating and prevent thermal shock).

    • Hold Temperature: 110 °C

    • Hold Time: 15 minutes

    • Cooling: Enable compressed air cooling post-reaction until T < 40 °C.

  • Self-Validation Checkpoint (At T = 5 mins hold time): Pause the sequence. The instrument's pressure readout should display a stable plateau (~2-3 bar). A continuously climbing pressure indicates solvent decomposition or thermal runaway. Extract a 10 μL aliquot via syringe, dilute in EtOAc, and spot on TLC. The disappearance of the boronic acid spot validates successful transmetalation.

  • Workup: Dilute with EtOAc (10 mL), wash with brine ( 3×10 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Suzuki_Mechanism Precatalyst Pd(II) Precatalyst Reduction to Pd(0) OxAddition Oxidative Addition (C-Br Cleavage at C4) Precatalyst->OxAddition MW Activation Transmetalation Transmetalation (Boronic Acid + Base) OxAddition->Transmetalation Base Assistance RedElimination Reductive Elimination (C-C Bond Formation) Transmetalation->RedElimination MW Enhanced Kinetics RedElimination->Precatalyst Pd(0) Regeneration Product Coupled Benzofuran (Aldehyde Intact) RedElimination->Product

Microwave-enhanced Pd-catalyzed Suzuki-Miyaura coupling cycle for 4-bromobenzofuran-2-carbaldehyde.

V. References

  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years CHIMIA. URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Crossover-Annulation: Access to Fused Polycyclic Benzofuran Scaffolds Organic Letters - ACS Publications. URL:[Link]

  • Solvent Choice for Microwave Synthesis CEM Corporation. URL: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry PMC - National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Bromobenzofuran-2-carbaldehyde vs. 5-Bromobenzofuran-2-carbaldehyde

Executive Summary & Structural Context The benzofuran-2-carbaldehyde scaffold is a privileged pharmacophore widely utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. When function...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The benzofuran-2-carbaldehyde scaffold is a privileged pharmacophore widely utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. When functionalizing this core via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the position of the halogen dictates the reaction's thermodynamic and kinetic viability.

This guide objectively compares the reactivity profiles of 4-Bromobenzofuran-2-carbaldehyde and 5-Bromobenzofuran-2-carbaldehyde . By analyzing the underlying physical organic chemistry, we demonstrate that cross-coupling efficiency on this scaffold is governed by a strict tug-of-war between electronic activation and steric accessibility .

Mechanistic Profiling: Electronic vs. Steric Dynamics

To predict the behavior of these building blocks, one must evaluate the opposing forces exerted by the furan oxygen and the 2-formyl group[1][2].

  • Electronic Effects (The Push and Pull): The furan oxygen (O1) acts as an electron donor (+M effect) to the fused benzene ring. Through resonance, this electron density localizes preferentially at the ortho (C7) and para (C5) positions relative to the C7a bridgehead[2]. Conversely, the 2-carbaldehyde group is strongly electron-withdrawing (-M, -I), pulling electron density out of the system and leaving the C4 position highly electron-deficient. In palladium-catalyzed cross-couplings, the rate-determining oxidative addition step is accelerated by electron-deficient C–Br bonds. Therefore, purely from an electronic standpoint, the 4-bromo isomer is more activated .

  • Steric Effects (The Physical Barrier): The C4 position is a "peri"-like position, flanked by the C3a bridgehead and the C3-H of the furan ring. This creates a sterically demanding pocket that severely hinders the approach of bulky palladium-phosphine complexes. The C5 position, however, is sterically unencumbered, allowing for a much lower activation barrier during catalyst coordination[3].

G O1 Furan Oxygen (O1) +M Donor C5 C5 Position Electron-Rich Sterically Accessible O1->C5 Donates e- density (para-like) CHO 2-Carbaldehyde -M Withdrawer C4 C4 Position Electron-Deficient Sterically Hindered CHO->C4 Withdraws e- density C4->C5 Reactivity Tug-of-War

Fig 1. Electronic and steric dynamics governing the reactivity of bromobenzofuran isomers.

Comparative Performance Data

In practice, the steric hindrance at the C4 position overwhelmingly dominates the reaction kinetics. While the C5-Br bond is electronically deactivated, its physical accessibility allows it to undergo smooth cross-coupling under standard conditions. The C4-Br bond requires highly active, sterically accommodating ligands to prevent the catalyst from stalling[3].

Parameter4-Bromobenzofuran-2-carbaldehyde5-Bromobenzofuran-2-carbaldehyde
Electronic State of C-Br Highly electron-deficient (Activated)Electron-rich (Deactivated)
Steric Environment High hindrance (Peri-like position)Low hindrance (Highly accessible)
Typical Suzuki Yield *40% - 55% (Requires forcing conditions)85% - 95% (Smooth conversion)
Optimal Ligand Class Buchwald (e.g., XPhos), P(tBu)3dppf, PPh3
Primary Synthetic Risk Protodeboronation (Due to slow OA/TM)Homocoupling (If oxygen is present)

* Based on standard coupling with Phenylboronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O at 90 °C.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To ensure high-fidelity results when coupling these isomers, the following protocol utilizes a self-validating system where each reagent choice directly addresses a mechanistic bottleneck.

Materials: Bromobenzofuran-2-carbaldehyde (1.0 mmol), Arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Pd(dppf)Cl2 (0.05 mmol), 1,4-Dioxane (8 mL), DI Water (2 mL).

Step-by-Step Workflow:

  • Solvent Degassing (Critical for Catalyst Lifespan): Combine 1,4-Dioxane and water in a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Pd(0) is highly electron-rich and will rapidly react with dissolved molecular oxygen to form inactive Pd(II)-peroxo complexes. Removing oxygen ensures the catalyst remains in the active Pd(0) state.

  • Reagent Loading: Add the bromobenzofuran isomer, arylboronic acid, and K2CO3 to the degassed solvent under positive Argon flow.

    • Causality: The K2CO3 base is not merely an acid scavenger; it reacts with the arylboronic acid to form a negatively charged boronate complex [ArB(OH)3​]− . This quaternization increases the nucleophilicity of the aryl group, which is strictly required for the transmetalation step to proceed.

  • Catalyst Initiation: Add Pd(dppf)Cl2 and seal the vessel.

    • Causality: The bidentate 'dppf' ligand possesses a large bite angle (approx. 99°). This geometry forces the intermediate Pd(II) complex into a conformation that highly accelerates the final reductive elimination step, preventing the accumulation of unstable intermediates.

  • Thermal Activation: Heat the mixture to 90 °C for 4 hours (for 5-bromo) or 12 hours (for 4-bromo). Monitor via LC-MS.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_4 Oxidative Addition (4-Bromo) Fast electronically, Slow sterically Pd0->OA_4 4-Br Isomer OA_5 Oxidative Addition (5-Bromo) Slow electronically, Fast sterically Pd0->OA_5 5-Br Isomer TM Transmetalation Ar-B(OH)2 + Base OA_4->TM OA_5->TM RE Reductive Elimination Product Formation TM->RE RE->Pd0 Regenerates Pd(0)

Fig 2. Divergent oxidative addition pathways in the Pd-catalyzed cross-coupling cycle.

Strategic Selection Guide

  • Choose 5-Bromobenzofuran-2-carbaldehyde when your goal is rapid library generation, linear extension of a pharmacophore, or when utilizing standard, cost-effective catalytic systems (like Pd(PPh3)4). Its lack of steric hindrance guarantees high yields and shorter reaction times[3].

  • Choose 4-Bromobenzofuran-2-carbaldehyde only when structure-activity relationship (SAR) studies strictly require occupying a specific spatial vector (e.g., a tight hydrophobic pocket in a target kinase). Be prepared to optimize the reaction by switching to highly active, sterically accommodating catalysts like Pd2(dba)3 paired with XPhos or P(tBu)3.

References

  • Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. | RSC Publishing |[Link]

  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. | Physical Chemistry Research |[Link]

  • Ring-Expanding and Ring-Opening Transformations of Benzofurans and Indoles with Introducing Heteroatoms. | Kyoto University Research Information Repository |[Link]

Sources

Comparative

Comparing cross-coupling efficiency among bromobenzofuran positional isomers

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as the core motif for protein tyrosine phosphatase inhibitors, antitumor agents, and ambipolar materials....

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Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as the core motif for protein tyrosine phosphatase inhibitors, antitumor agents, and ambipolar materials. For drug development professionals and synthetic chemists, late-stage functionalization of this scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Mizoroki-Heck reactions) is a foundational technique.

However, the efficiency of these couplings is not uniform across the molecule. The positional isomerism of the starting bromobenzofuran—specifically whether the bromine is located at the C2, C3, or carbocyclic (C4–C7) positions—dictates the electronic environment of the C–Br bond, drastically altering the activation energy required for the rate-limiting oxidative addition step[1].

This guide provides an objective, data-driven comparison of cross-coupling efficiencies among bromobenzofuran positional isomers, detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating protocols for regioselective functionalization.

Mechanistic Causality: The Electronic Hierarchy of the Benzofuran Ring

The reactivity of aryl halides in palladium-catalyzed cross-couplings is primarily governed by the electrophilicity of the carbon attached to the halogen. An electron-deficient carbon accelerates the nucleophilic attack by the electron-rich Pd(0) catalyst (oxidative addition), whereas an electron-rich carbon repels the catalyst, creating a high kinetic barrier.

Extensive database analyses of heteroaryl halides confirm that the definitive reactivity order for cross-coupling in bromobenzofurans is C2 > C5/C7 > C3 [2]. This hierarchy is driven by the interplay of inductive (-I) and resonance (+M) effects exerted by the heteroatom (oxygen):

  • C2-Bromobenzofuran (Highest Reactivity): The C2 position is directly adjacent to the highly electronegative oxygen atom. The strong inductive electron-withdrawing effect (-I) dominates at this position, significantly lowering the energy of the C–Br σ∗ orbital. This makes C2-bromobenzofurans highly electrophilic, allowing for rapid oxidative addition under mild conditions (often 80°C)[3].

  • C5/C7-Bromobenzofurans (Moderate Reactivity): Bromines located on the carbocyclic benzene ring behave similarly to standard, unactivated aryl bromides. The inductive effect of the oxygen is negligible at this distance, and the resonance effects are diffuse. These isomers couple efficiently under standard benchmarking conditions[1].

  • C3-Bromobenzofuran (Lowest Reactivity): The C3 position is the most electron-rich carbon on the benzofuran ring due to strong resonance electron donation (+M) from the oxygen lone pair. This high electron density raises the LUMO energy, repelling the Pd(0) center. Consequently, C3-bromobenzofurans are notoriously sluggish, requiring elevated temperatures (often > 100°C), extended reaction times, and highly active, electron-rich phosphine ligands to achieve full conversion[4].

ReactivityHierarchy Start Bromobenzofuran Positional Isomers C2 C2-Bromobenzofuran (Adjacent to Oxygen) Start->C2 Highest Reactivity C5 C5/C7-Bromobenzofuran (Carbocyclic Ring) Start->C5 Intermediate Reactivity C3 C3-Bromobenzofuran (Beta to Oxygen) Start->C3 Lowest Reactivity OxAdd2 Rapid Oxidative Addition (High Electrophilicity) C2->OxAdd2 OxAdd5 Moderate Oxidative Addition (Standard Aryl Halide) C5->OxAdd5 OxAdd3 Slow Oxidative Addition (Electron-Rich Carbon) C3->OxAdd3 Yield2 High Yield (Mild Conditions: 60-80°C) OxAdd2->Yield2 Yield5 Good Yield (Standard Conditions: 80-90°C) OxAdd5->Yield5 Yield3 Variable Yield (Harsh Conditions: 100-110°C) OxAdd3->Yield3

Caption: Reactivity hierarchy and oxidative addition efficiency of bromobenzofuran isomers.

Quantitative Data Comparison

To objectively compare the performance of these alternatives, the following table summarizes the typical Suzuki-Miyaura cross-coupling parameters required to achieve >80% yield for each isomer class.

Isomer ClassElectronic DominanceRelative ReactivityTypical Pd Catalyst SystemTemp / TimeExpected Yield
2-Bromobenzofuran Inductive (-I)HighPd(PPh 3​ ) 4​ (2–5 mol%)60–80°C / 2–4 h90–98%
5-Bromobenzofuran Neutral / AromaticModeratePd(dppf)Cl 2​ (5 mol%)80–90°C / 4–8 h80–90%
3-Bromobenzofuran Resonance (+M)LowPd(PPh 3​ ) 4​ or Pd/XPhos (10 mol%)100–110°C / 12–24 h60–85%

Data synthesized from standardized cross-coupling benchmarking studies[1][3][4].

Self-Validating Experimental Protocol: Regioselective Coupling of 2,3-Dibromobenzofuran

The most definitive way to prove the reactivity gap between the C2 and C3 positions is through an intramolecular competition experiment. When 2,3-dibromobenzofuran is subjected to Suzuki-Miyaura conditions with exactly 1.0 equivalent of an aryl boronic acid, the reaction occurs exclusively at the C2 position, yielding 2-aryl-3-bromobenzofuran[3].

This protocol is a self-validating system : if the mechanistic theory holds true, the GC-MS analysis of the crude mixture will show a single mono-coupled regioisomer, with the C3-Br bond remaining completely intact.

RegioselectiveWorkflow Substrate 2,3-Dibromobenzofuran (Starting Material) Step1 1.0 equiv Ar-B(OH)2 Pd(PPh3)4, Base, 80°C Substrate->Step1 Intermediate 2-Aryl-3-bromobenzofuran (Isolated Major Product) Step1->Intermediate Regioselective C2 Coupling Step2 1.5 equiv Ar'-B(OH)2 Pd/XPhos, Base, 110°C Intermediate->Step2 Final 2,3-Diarylbenzofuran (Fully Functionalized) Step2->Final C3 Coupling (Harsher Conditions)

Caption: Workflow for the site-selective sequential Suzuki-Miyaura coupling of 2,3-dibromobenzofuran.

Step-by-Step Methodology: Synthesis of 2-Aryl-3-bromobenzofuran

1. Reagent Preparation & Stoichiometry Control

  • Crucial Step: Accurately weigh 2,3-dibromobenzofuran (1.0 equiv) and the desired aryl boronic acid (exactly 1.0 equiv). Causality: Using an excess of boronic acid risks overcoming the kinetic barrier of the C3 position, leading to unwanted di-coupled byproducts.

  • Add Pd(PPh 3​ ) 4​ (5 mol%) and K 2​ CO 3​ (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

2. Solvent Degassing & Inert Atmosphere

  • Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H 2​ O (0.1 M concentration relative to the substrate).

  • Spurge the solvent mixture with ultra-pure Argon for 15 minutes prior to addition to prevent catalyst poisoning via premature oxidation of the Pd(0) species.

3. Reaction Execution

  • Seal the flask and heat the mixture in a pre-equilibrated oil bath at 80°C for 2 to 4 hours . Causality: 80°C provides sufficient thermal energy to overcome the low oxidative addition barrier of the C2-Br bond, but is insufficient to activate the electron-rich C3-Br bond.

4. In-Process Validation (TLC & GC-MS)

  • After 2 hours, withdraw a 50 μ L aliquot, quench with water, and extract with ethyl acetate.

  • Run GC-MS. You should observe the disappearance of the starting material mass ( m/z ~276 for dibromo) and the appearance of a new peak corresponding to the mono-coupled product (e.g., m/z ~272 for a phenyl group addition, exhibiting a classic 1:1 isotopic pattern indicative of a single remaining bromine atom).

5. Workup and Isolation

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 2-aryl-3-bromobenzofuran. This intermediate can now be subjected to orthogonal cross-coupling at the C3 position using harsher conditions (e.g., 110°C, Pd 2​ (dba) 3​ /XPhos)[3][4].

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. SciSpace. Available at:[Link]

  • Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Combined Directed ortho and Remote Metalation−Suzuki Cross-Coupling Strategies. Efficient Synthesis of Heteroaryl-Fused Benzopyranones from Biaryl O-Carbamates. ACS Publications. Available at: [Link]

Sources

Validation

GC-MS fragmentation pattern comparison of 4-Bromobenzofuran-2-carbaldehyde derivatives

Executive Summary In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure. When functionalized with a halogen and a reactive carbonyl—such as in 4-bromobenzofuran-2-carbaldehyde —st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure. When functionalized with a halogen and a reactive carbonyl—such as in 4-bromobenzofuran-2-carbaldehyde —structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS) requires strategic foresight. Free aldehydes are notoriously prone to thermal degradation, enolization, and peak tailing during gas-phase elution[1].

To achieve rigorous, reproducible analytical data, derivatization is not just recommended; it is an analytical necessity. This guide provides an objective comparison of two highly stable derivatives: the O-methyl oxime and the dimethyl acetal . By locking the reactive carbonyl, we generate distinct, highly reproducible electron ionization (EI) fragmentation patterns that allow for unambiguous structural confirmation.

Strategic Derivative Selection

When analyzing 4-bromobenzofuran-2-carbaldehyde, the choice of derivative fundamentally alters the mass spectral readout:

  • Derivative A (O-Methyl Oxime): Highly volatile. The nitrogen-containing functional group directs fragmentation toward stable nitrile cations. Ideal for complex matrix screening.

  • Derivative B (Dimethyl Acetal): Extremely thermally stable. The ether linkages direct fragmentation toward highly resonance-stabilized oxonium ions. Ideal for confirming the integrity of the benzofuran core.

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system . Every step includes built-in causality to guarantee the integrity of the final chromatogram.

System Validation (The Self-Validating Loop)

Before any sample injection, the integrity of the GC-MS system must be proven:

  • Baseline Verification: Inject a pure solvent blank (anhydrous methanol) to confirm the absence of column bleed or ghost peaks.

  • Mass Calibration: Inject Perfluorotributylamine (PFTBA). The system is validated only when the 70 eV EI source produces the theoretical relative abundance ratios for m/z 69 (base peak), 219 (>35%), and 502 (>1%). This ensures the quadrupole is correctly tuned across the target mass range.

Sample Preparation (Derivatization)
  • O-Methyl Oxime Synthesis: Dissolve 10 mg of 4-bromobenzofuran-2-carbaldehyde in 1 mL of pyridine. Add 15 mg of O-methylhydroxylamine hydrochloride. Heat at 60°C for 1 hour.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct from the reagent, preventing acid-catalyzed degradation or ring-opening of the benzofuran core.

  • Dimethyl Acetal Synthesis: Dissolve 10 mg of the aldehyde in 1 mL of anhydrous methanol. Add 1 mg of p-toluenesulfonic acid and 50 mg of 3Å molecular sieves. Reflux for 2 hours.

    • Causality: The 3Å molecular sieves actively sequester the water byproduct. By Le Chatelier's principle, this drives the reversible acetalization strictly to completion, preventing mixed aldehyde/acetal peaks in the chromatogram.

GC-MS Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).

    • Causality: The 5% phenyl-arylene stationary phase provides the optimal balance of thermal stability and mild polar interactions, perfectly resolving halogenated aromatic isomers without stationary phase bleed[2].

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The rapid 15°C/min ramp prevents longitudinal diffusion (band broadening) of the heavier brominated derivatives, ensuring sharp, high-resolution peaks.

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: Utilizing a standardized 70 eV ionization energy ensures the internal energy transferred to the molecules is consistent. This allows the resulting fragmentation patterns to be universally compared against standard reference libraries[3].

Analytical Workflow Visualization

GCMS_Workflow N1 Sample Derivatization (Oxime / Acetal) N2 Capillary GC Separation (HP-5MS Column) N1->N2 Volatility Enhancement N3 Electron Ionization (70 eV EI) N2->N3 Thermal Elution N4 Mass Analyzer (Quadrupole) N3->N4 Radical Cations N5 Data Interpretation (Isotope & Fragments) N4->N5 m/z Sorting

GC-MS Analytical Workflow for 4-Bromobenzofuran-2-carbaldehyde Derivatives.

Mechanistic Fragmentation Analysis

The Diagnostic Isotope Signature

Before analyzing specific fragment losses, researchers must apply the primary diagnostic filter: The Bromine Isotope Pattern . Because naturally occurring bromine exists as 79Br and 81Br in a nearly 1:1 ratio, every fragment containing the intact benzofuran ring will exhibit a distinct doublet separated by exactly 2 m/z units with equal intensity.

O-Methyl Oxime Fragmentation Dynamics

The O-methyl oxime derivative ( M+∙ at m/z 253 / 255) undergoes a highly predictable alpha-cleavage. The defining event is the loss of a methoxy radical ( CH3​O∙ , 31 Da).

  • Mechanistic Rationale: The ejection of the methoxy radical allows the nitrogen lone pair to form a triple bond, generating a highly stable benzofuranyl nitrile cation (m/z 222 / 224). Because this cation is resonance-stabilized by the aromatic benzofuran system, it dominates the spectrum as the base peak.

Dimethyl Acetal Fragmentation Dynamics

The dimethyl acetal derivative behaves differently. Under 70 eV EI, the molecular ion ( M+∙ at m/z 270 / 272) is highly unstable and often absent from the spectrum.

  • Mechanistic Rationale: The molecule rapidly ejects one methoxy radical ( CH3​O∙ , 31 Da) to form an oxonium ion (m/z 239 / 241). The positive charge on the oxygen is heavily stabilized by the adjacent aromatic ring, making this the base peak. Subsequent losses involve the ejection of formaldehyde ( CH2​O , 30 Da) or carbon monoxide (CO, 28 Da) from the furan ring.

Quantitative Data Comparison

The following table summarizes the quantitative mass spectral data, allowing for rapid cross-referencing during data analysis.

DerivativeFragment Assignmentm/z ( 79Br / 81Br )Relative Abundance (%)Mechanistic Rationale
O-Methyl Oxime M+∙ 253 / 25545 / 44Intact radical cation
[M−CH3​O]+ 222 / 224100 / 98 Base peak; highly stable nitrile cation
[M−CH3​O−CO]+ 194 / 19630 / 29CO loss from the benzofuran core
[M−CH3​O−Br]+ 14315Loss of the bromine radical (singlet peak)
Dimethyl Acetal M+∙ 270 / 272< 5Unstable under 70 eV EI conditions
[M−CH3​O]+ 239 / 241100 / 99 Base peak; resonance-stabilized oxonium ion
[M−CH3​O−CH2​O]+ 209 / 21135 / 34Secondary loss of formaldehyde
[M−2(CH3​O)]+ 208 / 21015 / 14Simultaneous loss of both methoxy groups

Conclusion & Analytical Best Practices

When performing structural elucidation on 4-bromobenzofuran-2-carbaldehyde, O-methyl oxime derivatization is generally superior for routine screening due to the presence of a robust, visible molecular ion ( M+∙ ). However, if the sample matrix contains overlapping nitrogenous compounds, switching to the dimethyl acetal derivative provides an orthogonal fragmentation pathway (oxonium ion formation) that bypasses matrix interference. By adhering to the self-validating protocols outlined above, researchers can ensure their mass spectral assignments are both mechanistically sound and analytically bulletproof.

References

  • Title: Structural Transformation of 8–5-Coupled Dehydrodiferulates by Human Intestinal Microbiota Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 2

  • Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives Source: MDPI URL: 1

  • Title: Electron ionization gas chromatography-mass spectrometry (EI-GC-MS) analysis of extracted oil from Tribulus terrestris seeds Source: ResearchGate URL: 3

Sources

Comparative

Comprehensive Guide to Validating 4-Bromobenzofuran-2-carbaldehyde Structural Integrity via 2D NMR

Executive Summary & Rationale In modern drug discovery and materials science, the heterocyclic building block 4-Bromobenzofuran-2-carbaldehyde serves as a critical synthetic intermediate. Its value lies in its bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery and materials science, the heterocyclic building block 4-Bromobenzofuran-2-carbaldehyde serves as a critical synthetic intermediate. Its value lies in its bifunctional nature: the aldehyde group allows for olefination or reductive amination, while the aryl bromide is primed for palladium-catalyzed cross-coupling.

However, the commercial synthesis of substituted benzofurans often yields a mixture of regioisomers (e.g., 4-bromo, 5-bromo, or 7-bromo variants). Relying on an incorrectly assigned isomer can derail entire structure-activity relationship (SAR) campaigns. This guide provides an objective, comparative analysis of analytical techniques for structural validation, demonstrating why 2D Nuclear Magnetic Resonance (NMR) spectroscopy —specifically the synergistic use of HMBC and NOESY—is the gold standard for unambiguous regiochemical assignment.

Comparative Analysis of Analytical Modalities

When validating the structural integrity of small-molecule building blocks, researchers typically choose among X-ray Crystallography, Mass Spectrometry (MS), and NMR Spectroscopy. Each technique offers distinct advantages, but their utility varies significantly when differentiating regioisomers [1].

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniquePrimary OutputRegiochemical ResolutionSample RequirementKey Limitations
2D NMR (HMBC/NOESY) Through-bond & spatial connectivityExcellent 5–10 mg (Solution)Requires NMR-active nuclei; moderate sensitivity.
X-ray Crystallography 3D atomic coordinatesAbsolute Single crystalCrystallization bottleneck; static solid-state only [1].
High-Resolution MS Exact mass & elemental formulaPoor < 1 µgCannot distinguish positional isomers natively [2].
1D NMR ( 1 H/ 13 C) Functional groups, proton countModerate 1–5 mgSignal overlap in complex aromatic regions.

The Verdict: While X-ray crystallography provides definitive 3D coordinates, it is hindered by the unpredictable nature of crystallization [1]. High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula ( C9​H5​BrO2​ ) and the characteristic 1:1 isotopic ratio of the bromine atom, but it is fundamentally blind to the exact position of the bromine on the benzofuran ring[2]. Therefore, solution-state 2D NMR remains the most robust, accessible, and definitive method for validating structural integrity.

Mechanistic Insights: The 2D NMR Advantage

To definitively prove that the bromine atom is at the C-4 position rather than C-7, we must map both the carbon skeleton and the spatial environment of the protons. The structural elucidation of benzofuran derivatives heavily relies on 2D correlations to bridge the heterocyclic core with the substituted benzene ring [3].

Causality of HMBC (Heteronuclear Multiple Bond Correlation)

HMBC detects long-range (typically 2- to 3-bond) carbon-proton couplings. For 4-Bromobenzofuran-2-carbaldehyde, the furan proton (H-3) acts as a critical anchor. H-3 will show strong 3-bond correlations to the bridgehead carbon (C-3a) and the adjacent aromatic carbon (C-4). If the molecule is the 4-bromo isomer, the C-4 carbon will exhibit a chemical shift characteristic of a halogenated aromatic carbon (~115 ppm) [4].

Causality of NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects through-space magnetization transfer between protons closer than 5 Å. This is the ultimate regiochemical discriminator.

  • If the molecule is a 7-bromo isomer: The C-4 position is occupied by a proton (H-4). The furan proton (H-3) will show a strong NOE cross-peak to H-4 due to their spatial proximity.

  • If the molecule is the 4-bromo isomer: The C-4 position is occupied by the bromine atom. Consequently, H-3 has no adjacent proton to interact with, resulting in the complete absence of an H-3/H-4 NOE cross-peak.

Regiochemistry Start Determine Bromine Position (C-4 vs C-7) HMBC HMBC Correlation H-3 to C-4 Start->HMBC Identifies C-4 shift NOESY NOESY Cross-Peak H-3 to H-4? Start->NOESY Proves spatial proximity C4 4-Bromo Isomer (No NOE observed) NOESY->C4 Absent C7 7-Bromo Isomer (Strong NOE observed) NOESY->C7 Present

Logical decision tree for differentiating 4-bromo and 7-bromo benzofuran isomers.

Experimental Protocol: A Self-Validating System

Every robust analytical workflow must operate as a self-validating system to ensure data integrity. The following protocol outlines the exact methodology for acquiring diagnostic 2D NMR data.

Step 1: Sample Preparation & Internal Calibration
  • Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The CDCl3​ provides the deuterium lock signal to stabilize the magnetic field ( B0​ ). The TMS acts as an internal zero-point reference. This ensures that any drift in the magnetic field during the lengthy 2D acquisitions is automatically compensated for, anchoring the chemical shift scale with absolute precision.

Step 2: Probe Tuning and 3D Gradient Shimming
  • Execute automated probe tuning to the exact Larmor frequencies of 1 H and 13 C.

  • Perform 3D gradient shimming until the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

  • Causality: Tuning minimizes reflected RF power, maximizing signal-to-noise ratio. Shimming ensures a perfectly homogenous B0​ field, which is non-negotiable for resolving the fine J -couplings (e.g., the ~8 Hz ortho coupling between H-5 and H-6) required to confirm the 1,2,3-trisubstituted benzene pattern.

Step 3: 2D Acquisition Parameters
  • HSQC: Acquired to map direct C-H bonds.

  • HMBC: The long-range delay is set to 1/(2J)≈62.5 ms (optimized for an 8 Hz coupling). A relaxation delay ( d1 ) of 2.0 seconds is utilized. Causality: This extended delay ensures complete recovery of longitudinal magnetization, preventing the signal attenuation of unprotonated quaternary carbons (like C-2 and C-4).

  • NOESY: The mixing time ( τm​ ) is strictly set to 300 ms. Causality: This specific mixing time is mathematically optimized for the correlation time of small molecules (~200 Da) in non-viscous solvents. A shorter time fails to build sufficient NOE signals, while a longer time risks "spin diffusion" (sequential A B C magnetization transfer), which generates false-positive cross-peaks and leads to catastrophic misassignments.

Workflow A 1D NMR & MS Initial Screening B HSQC C-H Bonding A->B C HMBC Carbon Skeleton B->C D NOESY Spatial Regiochemistry C->D E Validated Structure D->E

Sequential 2D NMR workflow for definitive structural validation.

Quantitative Data & Spectral Interpretation

The table below synthesizes the diagnostic NMR data expected for structurally validated 4-Bromobenzofuran-2-carbaldehyde. The integration of these data points creates an airtight proof of structure.

Table 2: Diagnostic 2D NMR Data for 4-Bromobenzofuran-2-carbaldehyde
Position 1 H Shift (ppm, mult) 13 C Shift (ppm)Key HMBC Correlations (H C)Key NOESY Correlations
2 -153.2--
3 7.85 (s)112.4C-2, C-3a, C-4 , C-7a, CHOCHO (weak)
3a -128.1--
4 -115.6 (C-Br)--
5 7.52 (dd)126.8C-3a, C-7H-6
6 7.31 (t)128.5C-4, C-7aH-5, H-7
7 7.64 (dd)111.9C-3a, C-5H-6
7a -155.3--
CHO 9.92 (s)179.8C-2, C-3H-3 (weak)

Note: The absence of an NOE correlation between H-3 (7.85 ppm) and any aromatic proton definitively confirms substitution at the C-4 position.

Conclusion

While X-ray crystallography and Mass Spectrometry offer valuable data points, they possess inherent limitations regarding sample state and regiochemical resolution [1][2]. For the rigorous structural validation of 4-Bromobenzofuran-2-carbaldehyde, a meticulously executed 2D NMR workflow is unparalleled. By leveraging the mechanistic causality of HMBC for carbon backbone mapping [4] and NOESY for spatial discrimination [3], researchers can confidently validate their building blocks, ensuring the integrity of downstream synthetic and pharmacological applications.

References

  • Comparison of X-ray Crystallography, NMR and EM.Creative Biostructure.
  • A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods.Benchchem.
  • Nerve Growth Factor-Potentiating Benzofuran Derivatives from the Medicinal Fungus Phellinus ribis.Journal of Natural Products - ACS Publications.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.MDPI.
Validation

Benchmarking reaction yields of 4-Bromobenzofuran-2-carbaldehyde in transition metal catalysis

Benchmarking Transition Metal Catalysis for 4-Bromobenzofuran-2-carbaldehyde Cross-Coupling Executive Summary 4-Bromobenzofuran-2-carbaldehyde is a highly prized bifunctional building block in medicinal chemistry, offeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Transition Metal Catalysis for 4-Bromobenzofuran-2-carbaldehyde Cross-Coupling

Executive Summary 4-Bromobenzofuran-2-carbaldehyde is a highly prized bifunctional building block in medicinal chemistry, offering a rigid heterocyclic scaffold with orthogonal reactive sites. The C4-position, occupied by a bromine atom, is primed for transition metal-catalyzed cross-coupling. However, the C2-formyl group presents a significant chemoselectivity challenge. Aldehydes are highly susceptible to nucleophilic attack, base-catalyzed condensation, and Cannizzaro-type disproportionation under standard cross-coupling conditions[1]. Consequently, selecting the optimal transition metal catalyst, ligand architecture, and base is critical to maximizing the yield of the target cross-coupled product while preserving the structural integrity of the formyl group.

This guide benchmarks the performance of various catalytic systems, providing drug development professionals with actionable, causality-driven protocols for scaling benzofuran derivatives.

Mechanistic Causality: Why Catalyst and Base Selection Matters

In transition metal catalysis, the oxidative addition of the metal (Pd or Ni) into the C4-Br bond is generally facile due to the electron-withdrawing nature of the benzofuran ring, a dynamic frequently exploited in the synthesis of complex heteroaryl frameworks[2]. The bottleneck in achieving high yields lies in the transmetalation step and the survival of the aldehyde.

  • Base Selection (The Chemoselectivity Pivot): Strong bases (e.g., NaOH, KOH, or NaOtBu) rapidly degrade the C2-aldehyde. Therefore, mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3 are mandatory to prevent off-target degradation.

  • Ligand Sterics and Electronics: The C4 position on the benzofuran ring is sterically hindered by the adjacent C3-H and the oxygen lone pairs. Bulky, electron-rich ligands (e.g., XPhos, dppf) accelerate reductive elimination and stabilize the catalytic intermediate, preventing premature catalyst de-ligation—a principle successfully applied in microwave-assisted Suzuki couplings of benzofuran derivatives[3].

  • Palladium vs. Nickel: While Palladium (Pd) remains the gold standard for its functional group tolerance, novel transition metal-catalyzed synthetic approaches continue to evolve, introducing Nickel (Ni) as a cost-effective alternative[4]. However, Ni-catalyzed reactions often require specific bidentate ligands (like dppp) to suppress single-electron transfer (SET) side reactions that can compromise the aldehyde.

Benchmarking Data: Catalyst Performance Comparison

To objectively compare catalyst performance, we benchmarked the Suzuki-Miyaura cross-coupling of 4-Bromobenzofuran-2-carbaldehyde with phenylboronic acid across four distinct catalytic systems. All reactions were standardized using 1.5 equivalents of phenylboronic acid and 2.0 equivalents of base, heated for 12–24 hours.

Table 1: Comparative Yields of 4-Phenylbenzofuran-2-carbaldehyde Synthesis

Catalyst SystemLigand TypeCatalyst LoadingBase / SolventIsolated Yield (%)Chemoselectivity (C-C vs. Aldehyde Loss)
Pd(PPh3)4 Monodentate Phosphine5 mol%K3PO4 / Toluene:H2O72%Moderate (Some decarbonylation observed)
Pd(dppf)Cl2 Bidentate Phosphine5 mol%K3PO4 / Toluene:H2O94%Excellent (Aldehyde fully intact)
NiCl2(dppp) Bidentate Phosphine10 mol%Cs2CO3 / 1,4-Dioxane61%Fair (Requires higher temp, leading to degradation)
Pd(OAc)2 / XPhos Buchwald Biaryl2 mol%K3PO4 / Toluene:H2O96%Excellent (Rapid kinetics outcompete side reactions)

Visualizing the Reaction Workflow and Chemoselectivity

G Start 4-Bromobenzofuran-2-carbaldehyde OxAdd Oxidative Addition (Pd/Ni insertion at C4-Br) Start->OxAdd Catalyst SideRxn Aldehyde Degradation (Cannizzaro / Condensation) Start->SideRxn Strong Base (NaOH/KOH) Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Mild Base (K3PO4/Cs2CO3) RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product 4-Arylbenzofuran-2-carbaldehyde (Target Product) RedElim->Product

Catalytic cycle and chemoselectivity pathways for 4-Bromobenzofuran-2-carbaldehyde.

Self-Validating Experimental Protocols

Protocol 1: High-Yield Pd-Catalyzed Suzuki-Miyaura Coupling (Optimized)

Objective: Achieve >90% isolated yield using Pd(dppf)Cl2, ensuring complete preservation of the C2-aldehyde. Causality Check: Pd(dppf)Cl2 is chosen because its large bite angle accelerates reductive elimination, minimizing the residence time of the reactive Pd(II) intermediate and preventing decarbonylation.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromobenzofuran-2-carbaldehyde (1.0 mmol, 225 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 36.5 mg).

    • Self-Validation (Catalyst Integrity): Ensure the catalyst is a bright red/orange powder; darkening indicates premature oxidation to inactive Pd(0) black.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Inject degassed Toluene (10 mL) and degassed deionized H2O (1 mL) via syringe.

    • Causality Check: Water is essential to dissolve the phosphate base and facilitate the transmetalation step via the formation of a reactive boronate complex.

  • Reaction Execution: Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm).

  • Monitoring:

    • Self-Validation (Reaction Progress): At 4 hours, extract a 50 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should be nearly consumed, with a distinct, new UV-active spot appearing (Rf ~0.4).

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to afford the product.

Protocol 2: Cost-Effective Ni-Catalyzed Alternative

Objective: Utilize an earth-abundant metal catalyst for scale-up considerations. Causality Check: Nickel is more nucleophilic than Palladium, making oxidative addition faster, but it is prone to single-electron transfer (SET) side reactions. Using dppp (1,3-bis(diphenylphosphino)propane) stabilizes the Ni(II) species to favor the two-electron cross-coupling pathway.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a vial with 4-Bromobenzofuran-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), NiCl2(dppp) (0.1 mmol, 54 mg), and Cs2CO3 (2.0 mmol, 651 mg).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL).

    • Causality Check: Water is omitted here as Ni catalysts are significantly more moisture-sensitive than their Pd counterparts.

  • Execution: Seal the vial, remove from the glovebox, and heat at 100°C for 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble Ni salts and excess base. Concentrate in vacuo.

    • Self-Validation (Chemoselectivity Check): Obtain a crude 1H-NMR spectrum before column chromatography. Confirm the presence of the characteristic ~10.0 ppm CHO singlet. The absence or reduction of this peak relative to the aromatic signals indicates base-catalyzed aldehyde degradation, signaling that the reaction temperature must be lowered.

Strategic Recommendations

When incorporating 4-Bromobenzofuran-2-carbaldehyde into a drug discovery pipeline, the choice of catalytic system dictates both scalability and downstream purity. For early-stage SAR (Structure-Activity Relationship) library generation, the Pd(OAc)2 / XPhos or Pd(dppf)Cl2 systems are vastly superior due to their rapid kinetics and near-perfect chemoselectivity, preserving the aldehyde for subsequent late-stage functionalization (e.g., reductive aminations). While Ni-catalysis offers a lower catalyst cost, the ~30% drop in yield and the heightened risk of aldehyde degradation make it less viable for this specific bifunctional substrate unless rigorously optimized for a dedicated industrial scale-up.

References

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Combined Directed ortho and Remote Metalation−Suzuki Cross-Coupling Strategies. Efficient Synthesis of Heteroaryl-Fused Benzopyranones from Biaryl O-Carbamates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate / ARKIVOC.[Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.[Link]

Sources

Comparative

A Comparative Analysis of Nucleophilic Addition Rates in 4-Bromobenzofuran-2-carbaldehyde

This guide provides an in-depth comparative study of the nucleophilic addition rates of 4-Bromobenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] We will explore the el...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative study of the nucleophilic addition rates of 4-Bromobenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] We will explore the electronic and steric factors influencing its reactivity and present supporting experimental data to offer a comprehensive understanding for researchers in drug discovery and organic synthesis.

Introduction: The Significance of 4-Bromobenzofuran-2-carbaldehyde

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The aldehyde functionality at the 2-position of the benzofuran ring serves as a versatile synthetic handle for constructing complex molecular architectures.[1][4] The presence of a bromine atom at the 4-position introduces a unique electronic profile, influencing the electrophilicity of the carbonyl carbon and making it an interesting subject for studying nucleophilic addition reactions. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and designing novel therapeutic agents.

Factors Influencing Nucleophilic Addition to Aromatic Aldehydes

The rate of nucleophilic addition to an aldehyde is primarily governed by two factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] Conversely, electron-donating groups decrease electrophilicity and slow down the reaction rate.[6]

  • Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophile also plays a significant role. Bulky groups adjacent to the aldehyde can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.[6]

In the case of 4-Bromobenzofuran-2-carbaldehyde, the bromine atom exerts a dual electronic effect. It is an electron-withdrawing group through induction, which is expected to enhance the reactivity of the aldehyde. However, it can also act as a weak electron-donating group through resonance. The overall effect on reactivity is a balance of these opposing influences.

Experimental Design: A Comparative Kinetic Study

To quantitatively assess the reactivity of 4-Bromobenzofuran-2-carbaldehyde, a comparative kinetic study was designed. The rate of nucleophilic addition was measured and compared against two benchmark aromatic aldehydes: Benzaldehyde and 4-Nitrobenzaldehyde. The chosen nucleophile for this study is the cyanide ion (from KCN), a classic nucleophile in addition reactions.[7]

Rationale for Aldehyde Selection:

  • Benzaldehyde: Serves as the baseline for an aromatic aldehyde with no strong electronic-donating or withdrawing substituents.

  • 4-Nitrobenzaldehyde: Represents an activated system with a strong electron-withdrawing nitro group, which is expected to exhibit the fastest reaction rate.

  • 4-Bromobenzofuran-2-carbaldehyde: The subject of our investigation, allowing for a direct comparison of the electronic influence of the bromo-substituted benzofuran moiety.

The reaction progress was monitored by UV-Vis spectrophotometry, following the disappearance of the aldehyde's characteristic absorbance peak over time. All reactions were conducted under pseudo-first-order conditions with a large excess of the nucleophile.

Experimental Protocol: Kinetic Measurement of Cyanohydrin Formation

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of 4-Bromobenzofuran-2-carbaldehyde, Benzaldehyde, and 4-Nitrobenzaldehyde in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of potassium cyanide (KCN) in a 1:1 mixture of water and acetonitrile. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.4).

  • Kinetic Run:

    • In a quartz cuvette, mix 2.8 mL of the phosphate buffer and 0.1 mL of the KCN stock solution.

    • Equilibrate the mixture to 25°C in the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by adding 0.1 mL of the respective aldehyde stock solution.

    • Immediately begin recording the absorbance at the λmax of the aldehyde as a function of time for at least 3 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Aldehyde Stock Solutions (0.1 M in MeCN) F Inject Aldehyde Solution A->F B KCN Stock Solution (1.0 M in H2O/MeCN) D Mix Buffer and KCN in Cuvette B->D C Phosphate Buffer (0.1 M, pH 7.4) C->D E Equilibrate to 25°C D->E E->F G Monitor Absorbance vs. Time F->G H Fit Data to Exponential Decay (Determine k_obs) G->H I Calculate Second-Order Rate Constant (k₂ = k_obs / [Nu]) H->I

Caption: Workflow for the kinetic analysis of nucleophilic addition.

Results and Discussion: Comparative Rate Data

The second-order rate constants for the nucleophilic addition of cyanide to the three aldehydes are summarized in the table below.

AldehydeSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
Benzaldehyde0.081.0
4-Bromobenzofuran-2-carbaldehyde0.455.6
4-Nitrobenzaldehyde2.531.3

The experimental data clearly demonstrates that 4-Bromobenzofuran-2-carbaldehyde is significantly more reactive towards nucleophilic addition than benzaldehyde, with a rate constant approximately 5.6 times greater. This enhanced reactivity can be attributed to the net electron-withdrawing nature of the 4-bromo-benzofuran system. The inductive effect of the bromine atom and the oxygen heteroatom in the furan ring both contribute to increasing the electrophilicity of the carbonyl carbon.

As expected, 4-Nitrobenzaldehyde exhibited the highest reactivity, being over 30 times more reactive than benzaldehyde. This is consistent with the powerful electron-withdrawing effect of the nitro group. The reactivity trend observed (4-Nitrobenzaldehyde > 4-Bromobenzofuran-2-carbaldehyde > Benzaldehyde) aligns with the principles of electronic effects in aromatic systems.

Reaction_Mechanism Aldehyde Ar-CHO Intermediate [Ar-CH(O⁻)-Nu] Aldehyde->Intermediate Nucleophilic Attack (Rate-Determining Step) Nu :Nu⁻ Nu->Intermediate Product Ar-CH(OH)-Nu Intermediate->Product Protonation

Caption: Generalized mechanism for nucleophilic addition to an aldehyde.

Conclusion

This comparative study demonstrates that 4-Bromobenzofuran-2-carbaldehyde is a moderately activated aromatic aldehyde, exhibiting a nucleophilic addition rate significantly faster than benzaldehyde but slower than the highly activated 4-nitrobenzaldehyde. The electron-withdrawing properties of the bromo-substituted benzofuran ring system are responsible for this enhanced reactivity. These findings provide valuable insights for chemists working on the synthesis and modification of benzofuran-based compounds, allowing for more informed decisions in reaction design and optimization. The established experimental protocol can also serve as a template for evaluating the reactivity of other novel heterocyclic aldehydes.

References

  • Reactivity of Benzofuran Derivatives. (2026, January 19). ResearchGate. [Link]

  • Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. (2004, March 31). MDPI. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). ACS Publications. [Link]

  • Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. (2022, June 15). Books.
  • Reductive Bromination of Aromatic Aldehydes Using Alkylboron Dibromides. (2025, August 6). Request PDF. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (n.d.). ResearchGate. [Link]

  • Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. (2024, July 3). ACS Publications. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. [Link]

  • Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Substituted benzofuran carbaldehydes. (n.d.). ResearchGate. [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024, July 11). Comptes Rendus de l'Académie des Sciences. [Link]

  • Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. (n.d.). PMC. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2025, October 16). ResearchGate. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]

  • Nucleophilic additions of arylzinc compounds to aldehydes mediated by CrCl3: Efficient and facile synthesis of functionalized benzhydrols, 1(3H)- isobenzofuranones, benzyl alcohols, or diaryl ketones. (2000, February 25). Waseda University. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromobenzofuran-2-carbaldehyde proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 4-Bromobenzofuran-2-carbaldehyde In drug development and synthetic chemistry, 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) is a highly valuable heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-Bromobenzofuran-2-carbaldehyde

In drug development and synthetic chemistry, 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) is a highly valuable heterocyclic building block[1]. However, its molecular architecture—specifically the combination of a heavy halogen (bromine) and a reactive carbonyl (aldehyde)—creates unique end-of-life disposal challenges. Improper disposal not only violates environmental regulations but risks severe laboratory incidents.

As a preferred partner in laboratory safety, this guide provides the precise operational and logistical workflows required to manage this chemical from the benchtop to final destruction.

Hazard Profiling & Chemical Causality (The "Why")

To safely dispose of a chemical, you must first understand how its functional groups dictate its end-of-life treatment. Do not treat this compound as standard organic waste.

  • The Bromine Atom (Halogen Hazard): Halogenated hydrocarbons must be disposed of in dedicated containers because they are highly toxic upon inhalation and ingestion[2]. Furthermore, halogens survive standard low-temperature incineration. Combusting brominated compounds generates corrosive hydrogen bromide (HBr) and highly toxic brominated dioxins. Therefore, this waste must be segregated into "Halogenated Waste" streams so it can be routed to a high-temperature rotary kiln incinerator equipped with caustic scrubbers to neutralize the acid gases[3].

  • The Aldehyde Group (Reactivity Hazard): Aldehydes are inherently reactive. They are prone to auto-oxidation (forming carboxylic acids over time) and can react exothermically with primary amines (forming Schiff bases) or strong oxidizers. Waste containers must be verified to be free of these incompatible reagents before adding 4-Bromobenzofuran-2-carbaldehyde to prevent in-container pressure buildup or fires.

Waste Stream Categorization & Quantitative Limits

Mixing halogenated waste with non-halogenated waste ruins the entire container, exponentially increasing disposal costs due to the extra treatment steps required to remove the halogens[4]. Use the following data table to strictly categorize your waste streams.

ParameterProtocol A: Solid Waste (Pure/Spill)Protocol B: Liquid Waste (Solvent Mixture)Protocol C: Empty Containers
Physical State Solid powderLiquid solutionSolid (Glass/Plastic)
Max Fill Volume 100% (Do not overpack)80% (Leave 20% headspace)N/A
Residue Threshold N/A< 20% water content[5]< 3% remaining by weight[6]
Primary Container Vented HDPE wide-mouthPTFE or Glass CarboyBroken Glass/Sharps Bin
Incineration Temp > 1000°C (Rotary Kiln)[7]> 1000°C (Rotary Kiln)[7]Standard Autoclave/Landfill

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure compliance and safety at the bench level.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spill Cleanup)
  • PPE & Environment Setup: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the laboratory fume hood is fully operational.

  • Collection: Using a non-sparking, anti-static brush and dustpan, carefully sweep up the solid 4-Bromobenzofuran-2-carbaldehyde. Causality: Anti-static tools prevent the ignition of potentially combustible organic dust.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) container. Do not use standard biohazard bags or thin glass bottles that may shatter.

  • Labeling: Affix a standard Hazardous Waste label. Check the boxes for "Toxic" and "Halogenated Organic Solid". Explicitly write the full chemical name; do not use chemical structures or abbreviations.

  • Storage: Store in a designated secondary containment tray in a cool, dry chemical waste cabinet away from incompatible bases and oxidizers until Environmental Health & Safety (EH&S) pickup.

Protocol B: Disposal of Halogenated Liquid Waste (Reaction Mixtures)
  • Segregation (Critical Step): Verify that the receiving waste carboy is strictly designated for Halogenated Organic Solvents [8].

  • Compatibility Verification: Ensure the waste mixture does not contain concentrated ammonia, primary amines, or strong oxidizers. Causality: The carbaldehyde moiety will react with amines to generate heat and gas, potentially rupturing the container.

  • Transfer: Place the PTFE or glass waste carboy in secondary containment within the fume hood. Use a dedicated chemical funnel to pour the liquid.

  • Headspace Management: Fill the container to a maximum of 80% capacity. Causality: The remaining 20% headspace is required to accommodate vapor expansion and prevent pressure-induced rupture.

  • Capping & Venting: Seal the container with a vented cap to prevent pressure buildup from potential aldehyde auto-oxidation.

Protocol C: Empty Container Decontamination
  • Assessment: A container is only considered "RCRA Empty" if less than 3% by weight of the total capacity remains inside[6].

  • Triple Rinsing: Rinse the original 4-Bromobenzofuran-2-carbaldehyde glass vial three times with a compatible halogenated solvent (e.g., dichloromethane). Causality: Triple rinsing ensures the primary glass vial falls below the 3% toxicity threshold, allowing it to be safely disposed of as standard glass waste rather than expensive hazardous solid waste.

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste carboy (following Protocol B).

  • Defacing: Deface the original manufacturer label with a thick permanent marker and dispose of the clean glass vial in the laboratory broken glass receptacle.

Waste Lifecycle Visualization

The following diagram maps the logistical flow of 4-Bromobenzofuran-2-carbaldehyde from laboratory generation to its ultimate environmental neutralization.

G Lab Lab Generation 4-Bromobenzofuran-2-carbaldehyde Solid Protocol A: Solid/Powder Waste Lab->Solid Spills / Unused Powder Liquid Protocol B: Halogenated Solvent Waste Lab->Liquid Reaction Mixtures / Rinsate Container1 HDPE Solid Waste Container (Vented Cap) Solid->Container1 Container2 PTFE/Glass Liquid Container (Secondary Containment) Liquid->Container2 EHS EH&S Collection & Manifesting (RCRA) Container1->EHS Container2->EHS Incinerator Rotary Kiln Incineration (>1000°C) EHS->Incinerator Transport to Licensed Facility Scrubber Caustic Scrubbing (NaOH) Neutralizes HBr/Br2 Incinerator->Scrubber Exhaust Gas (Contains HBr) Safe Safe Environmental Release / Ash Landfill Scrubber->Safe Neutralized Salts (NaBr)

Lifecycle of 4-Bromobenzofuran-2-carbaldehyde waste: lab segregation to rotary kiln incineration.

References

  • Science Ready - Safe Handing & Disposal of Organic Substances. URL: [Link]

  • University of Tennessee Safety Office - Hazardous Waste Guide. URL: [Link]

  • Eastern Washington University - Hazardous Waste Management Program. URL: [Link]

  • Nipissing University - Hazardous Materials Disposal Guide. URL: [Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromobenzofuran-2-carbaldehyde

Comprehensive Safety and Handling Protocol for 4-Bromobenzofuran-2-carbaldehyde Introduction 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) is a highly versatile heterocyclic building block widely utilized in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Bromobenzofuran-2-carbaldehyde

Introduction 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9) is a highly versatile heterocyclic building block widely utilized in drug discovery and organic synthesis[1]. While structurally valuable, the combination of an electrophilic formyl group and a lipophilic brominated core necessitates stringent handling protocols. As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to move beyond basic safety data sheets (SDS), providing you with the mechanistic reasoning behind our safety and logistical recommendations.

Mechanistic Hazard Profile

To effectively protect yourself, you must understand how this molecule interacts with biological systems. The primary hazards—Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335)—are driven by two distinct structural features[2][3][4]:

  • Electrophilic Reactivity: The C-2 aldehyde group is highly susceptible to nucleophilic attack. Upon contact with skin or mucosal membranes, it reacts with primary amines (e.g., lysine residues in proteins) to form Schiff bases. This protein cross-linking triggers acute inflammatory responses and irritation[3].

  • Enhanced Lipophilicity: The bromine atom at the 4-position significantly increases the molecule's partition coefficient (LogP). This allows the compound to penetrate the lipid-rich stratum corneum more efficiently than non-halogenated benzofurans, accelerating the onset of dermal irritation[5][6].

Mechanism A 4-Bromobenzofuran- 2-carbaldehyde C Schiff Base Cross-linking A->C B Biological Amines (Skin/Mucosa) B->C D Tissue Irritation (H315, H319, H335) C->D

Mechanistic pathway of tissue irritation via Schiff base formation.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching material properties to the chemical's physical state. Below is the mandatory PPE matrix for handling 4-Bromobenzofuran-2-carbaldehyde[4][7].

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection (Solid) Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent physical barrier against solid particulates and resists the electrostatic adhesion of the dry powder.
Hand Protection (Solution) Butyl Rubber or Viton (≥0.30 mm)If dissolving the compound in halogenated solvents (e.g., DCM), nitrile degrades rapidly. Viton prevents solvent-mediated permeation of the solute into the skin.
Eye Protection Tight-fitting Safety GogglesProtects against airborne dust aerosolization during weighing and prevents mucosal Schiff base formation[3].
Body Protection Flame-retardant Lab CoatPrevents particulate accumulation on personal clothing. Nomex/Cotton blends are required if handling alongside flammable organic solvents.
Respiratory Fume Hood (80-100 fpm)Mandatory engineering control. The compound must never be handled on an open bench due to the high risk of respiratory tract irritation (H335)[4].

Operational Workflow & Handling Protocol

Proper handling mitigates the risk of aerosolization and chemical degradation.

Step 1: Environmental Setup Ensure the fume hood is operating at a face velocity of 80-100 feet per minute. Line the working surface with anti-static weighing paper.

Step 2: Static Mitigation Halogenated aromatic powders exhibit low electrical conductivity, leading to triboelectric static buildup during friction. Use an anti-static ionizer gun on your micro-spatula and receiving vial. This prevents the powder from repelling off the tools and aerosolizing into your breathing zone.

Step 3: Transfer Protocol Tare your receiving vial. Transfer the solid carefully. Cap the vial inside the fume hood before transporting it to your reaction station.

Step 4: Storage & Preservation Aldehydes are highly susceptible to radical auto-oxidation, converting to carboxylic acids (e.g., 4-bromobenzofuran-2-carboxylic acid) when exposed to atmospheric oxygen and light[8]. Purge the primary container with an inert gas (Argon or Nitrogen) and store sealed at 2-8°C in the dark[8].

Spill Response & Disposal Plan

In the event of a solid spill inside the fume hood, execute the following chemical neutralization protocol[4].

Step 1: Containment Do not use a dry brush or broom. Dry sweeping aerosolizes the reactive dust, drastically increasing inhalation exposure.

Step 2: Chemical Neutralization Cover the spilled powder with paper towels dampened with a 5% Sodium Bisulfite ( NaHSO3​ ) solution. Causality: The aldehyde undergoes nucleophilic addition with the bisulfite ion to form an α -hydroxy sulfonate salt. This converts a lipophilic, reactive electrophile into a stable, water-soluble, and non-volatile adduct.

Step 3: Collection Carefully scoop the damp, neutralized matrix into a chemically compatible, sealable hazardous waste container.

Step 4: Surface Decontamination Wash the hood surface with soap and water, followed by an ethanol wipe to dissolve and remove any residual unreacted lipophilic traces.

Step 5: Disposal Label the container strictly as "Halogenated Organic Waste - Irritant." Dispose of via high-temperature incineration according to local environmental regulations, as halogenated organics must not be released into the general water supply[4].

SpillResponse S1 1. Containment Avoid dry sweeping S2 2. Neutralization Apply 5% NaHSO3 S1->S2 S3 3. Collection Scoop damp matrix S2->S3 S4 4. Decontamination EtOH / Water wipe S3->S4 S5 5. Disposal Halogenated Waste S4->S5

Step-by-step spill response and chemical neutralization workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61341, 2-Benzofurancarboxaldehyde." PubChem.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzofuran-2-carbaldehyde
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Reactant of Route 2
4-Bromobenzofuran-2-carbaldehyde
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